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  • Product: Nonanoic acid - d2
  • CAS: 1335401-87-0

Core Science & Biosynthesis

Foundational

Nonanoic acid-d2 chemical structure and molecular weight

Technical Whitepaper: Nonanoic Acid-d2 (Pelargonic Acid-2,2-d2) Structural Characterization, Synthesis Logic, and Analytical Utility in Drug Development Executive Summary In the high-stakes environment of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Nonanoic Acid-d2 (Pelargonic Acid-2,2-d2) Structural Characterization, Synthesis Logic, and Analytical Utility in Drug Development

Executive Summary

In the high-stakes environment of pharmaceutical quantification and metabolomics, the integrity of data relies heavily on the quality of Internal Standards (ISTDs). Nonanoic acid-d2 (specifically the 2,2-d2 isomer, CAS 62689-94-5) represents a critical stable isotope-labeled standard. By incorporating deuterium at the alpha-carbon position, this compound provides a mass-shifted reference that mimics the ionization and chromatographic behavior of endogenous nonanoic acid while remaining spectrally distinct.

This guide details the physicochemical properties, synthesis pathways, and validated analytical workflows for utilizing Nonanoic acid-d2 in lipidomic profiling and pharmacokinetic (PK) assays.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nonanoic acid-d2 is the isotopologue of nonanoic acid (C9:0) where the two hydrogen atoms on the


-carbon (C2) are replaced by deuterium.[1] This specific labeling is strategic; it places the heavy isotopes near the carboxylic acid moiety, often preserving them against metabolic exchange better than terminal labeling in certain oxidative environments, although it is primarily used to probe 

-oxidation mechanisms or as a quantification standard.
Structural Specifications
PropertySpecification
Chemical Name Nonanoic-2,2-d2 acid
Synonyms Pelargonic acid-d2; 2,2-Dideuterononanoic acid
CAS Number 62689-94-5
Molecular Formula

Molecular Weight 160.25 g/mol (Calculated)
Unlabeled MW 158.24 g/mol
Isotopic Purity Typically

D
Chemical Purity

Appearance Colorless to light yellow liquid
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water
Molecular Weight Calculation

The mass shift is derived from the substitution of two


 (1.0078 Da) with two 

(2.0141 Da).
  • Monoisotopic Mass (Unlabeled): ~158.13 Da

  • Monoisotopic Mass (d2-Labeled): ~160.14 Da

  • Mass Shift (

    
    ):  +2.01 Da
    

Critical Note for Mass Spectrometry: In Negative Electrospray Ionization (ESI-), the target ion is


.
  • Target m/z: 159.14 (for d2) vs. 157.13 (for unlabeled).

Part 2: Synthesis & Labeling Logic

The synthesis of Nonanoic-2,2-d2 acid typically employs Hydrogen-Deuterium Exchange (HDX) under basic conditions. This method exploits the acidity of the


-protons adjacent to the carbonyl group.
Mechanism of Alpha-Deuteration

The


-protons of carboxylic acids (or their esters) are weakly acidic (

for esters, but exchangeable in carboxylates under forcing conditions). By treating nonanoic acid with a deuterated base (NaOD) in heavy water (

), the

-protons are reversibly removed to form an enolate intermediate, which is then re-protonated (deuterated) by the solvent.

Step-by-Step Mechanism:

  • Deprotonation: Base removes

    
    -H, forming an enolate.
    
  • Deuteration: Enolate abstracts D from

    
    .
    
  • Repetition: The process repeats to replace the second

    
    -H.
    
  • Acidification: Final workup with

    
     or mild acid yields the free fatty acid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Nonanoic Acid (C9H18O2) Step1 Base Treatment (NaOD / D2O) Start->Step1 Dissolution Inter Enolate Intermediate Step1->Inter α-Deprotonation Step2 Deuterium Incorporation Inter->Step2 D+ Transfer Step2->Inter Repeat for 2nd H End Nonanoic-2,2-d2 Acid (C9H16D2O2) Step2->End Acidification & Isolation

Caption: Figure 1. Synthesis of Nonanoic-2,2-d2 acid via base-catalyzed Hydrogen-Deuterium Exchange (HDX).

Part 3: Analytical Applications & Protocol

Nonanoic acid-d2 is primarily used as an Internal Standard (ISTD) in quantitative LC-MS/MS and GC-MS assays. Its utility stems from its ability to correct for:

  • Extraction Efficiency: Losses during lipid extraction (e.g., Folch or Bligh-Dyer methods).

  • Matrix Effects: Ion suppression or enhancement in ESI sources.

  • Injection Variability: Autosampler inconsistencies.

Validated LC-MS/MS Workflow

The following protocol is designed for the quantification of medium-chain fatty acids (MCFAs) in plasma or tissue homogenates.

Reagents:

  • ISTD Stock: 1 mg/mL Nonanoic acid-d2 in Methanol.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50).

Protocol Steps:

  • Sample Preparation:

    • Aliquot

      
       of biological sample (plasma/serum).
      
    • CRITICAL STEP: Add

      
       of ISTD Working Solution (
      
      
      
      ). Vortex immediately. Causality: Spiking before extraction ensures the ISTD tracks all physical losses.
  • Protein Precipitation / Extraction:

    • Add

      
       cold Acetonitrile (containing 1% Formic Acid if using positive mode, but for FA analysis, neutral/basic is often preferred for negative mode).
      
    • Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 mins at

      
      .
      
  • LC-MS Analysis:

    • Inject

      
       of supernatant.
      
    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Ionization: ESI Negative Mode (

      
      ).
      
  • MRM Transitions (Example):

    • Analyte (Nonanoic Acid):

      
       (Pseudo-MRM) or fragment to carboxylate.
      
    • ISTD (Nonanoic-d2):

      
      .
      
Analytical Logic Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (Nonanoic-d2) Sample->Spike Normalization Extract Protein Precipitation (Acetonitrile) Spike->Extract Equilibration Centrifuge Centrifugation (10,000g, 10 min) Extract->Centrifuge Phase Sep LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS Mass Spectrometry (ESI- MRM) LC->MS Elution Data Quantification (Ratio: Analyte/ISTD) MS->Data Signal Integration

Caption: Figure 2. LC-MS/MS Quantification Workflow using Nonanoic-d2 as an Internal Standard.

Part 4: Quality Control & Handling

To maintain scientific integrity, the following handling procedures are mandatory:

  • Isotopic Purity Check: Before critical studies, run a blank injection of the ISTD to ensure no contribution to the unlabeled channel (m/z 157). High concentrations of ISTD with low isotopic purity (<98%) can cause false positives in the analyte channel.

  • Storage: Store neat standard at

    
     under nitrogen to prevent oxidation.
    
  • Solution Stability: Methanolic solutions are stable for 6 months at

    
    . Avoid repeated freeze-thaw cycles which can induce hydrolysis if moisture enters.
    

References

  • NIST Chemistry WebBook. Nonanoic Acid (Unlabeled) Standard Reference Data. National Institute of Standards and Technology. Retrieved from [Link]

  • LookChem. Nonanoic-2,2-d2 acid Basic Information and Applications. Retrieved from [Link]

Sources

Exploratory

A Researcher's Guide to Deuterated Nonanoic Acids: A Comparative Analysis of Nonanoic Acid-d2 and Nonanoic Acid-d17

Introduction: The Role of Isotopic Labeling in Advanced Research In the realms of metabolomics, pharmacokinetics, and quantitative analytical chemistry, stable isotope labeling is an indispensable tool. The substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isotopic Labeling in Advanced Research

In the realms of metabolomics, pharmacokinetics, and quantitative analytical chemistry, stable isotope labeling is an indispensable tool. The substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), allows for the synthesis of compounds that are chemically identical to their endogenous counterparts but are mass-shifted. This mass difference is the cornerstone of their utility, particularly as internal standards in mass spectrometry-based quantification, where they enable precise and accurate measurement of analytes in complex biological matrices.[1][2][3]

Nonanoic acid, a nine-carbon saturated fatty acid, and its deuterated variants are frequently used in such applications.[3][4][5][6] This guide provides an in-depth technical comparison between two commonly used deuterated forms: nonanoic acid-d2 and nonanoic acid-d17. Understanding the nuanced differences in their structure, properties, and applications is critical for selecting the appropriate standard to ensure the generation of robust and reliable experimental data.

Structural and Physicochemical Distinctions

The fundamental difference between nonanoic acid-d2 and nonanoic acid-d17 lies in the number and position of deuterium atoms incorporated into the molecule.

  • Nonanoic Acid-d17 : This is a fully deuterated analog of nonanoic acid.[1] All 17 hydrogen atoms on the acyl chain are replaced by deuterium atoms. The only exchangeable hydrogen atom that remains is the one on the carboxylic acid group.[1] Its chemical formula is often represented as CD₃(CD₂)₇COOH.[7]

  • Nonanoic Acid-d2 : In contrast, nonanoic acid-d2 is a partially labeled isotopologue. While the exact position of the two deuterium atoms can vary depending on the synthesis method, they are typically located on the carbon atom adjacent to the carboxylic acid (the α-carbon).

This distinction in deuterium labeling leads to significant differences in their molecular weights, a critical parameter for mass spectrometry.

PropertyNonanoic Acid (Unlabeled)Nonanoic Acid-d2Nonanoic Acid-d17
Molecular Formula C₉H₁₈O₂[8]C₉H₁₆D₂O₂C₉HD₁₇O₂[9]
Molecular Weight ~158.24 g/mol [8]~160.25 g/mol ~175.34 g/mol [7][9]
Deuterium Atoms 0217
Labeling Extent N/APartialExtensive/Full
Primary Application Analyte, calibrantInternal Standard, Tracer[2]Internal Standard, Tracer[1][3]
Visualizing the Structural Differences

The following diagram illustrates the structural formulas of nonanoic acid, nonanoic acid-d2, and nonanoic acid-d17, highlighting the positions of deuterium substitution.

Caption: Structural representations of nonanoic acid and its deuterated isotopologues.

Application-Specific Rationale: Choosing the Right Standard

Both nonanoic acid-d2 and nonanoic acid-d17 serve as excellent internal standards for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The choice between them, however, is dictated by the specific requirements of the assay and potential analytical challenges.

The Case for Nonanoic Acid-d17 (Extensive Labeling):

For most quantitative applications, nonanoic acid-d17 is the superior choice . Here’s the scientific rationale:

  • Minimized Isotopic Overlap : The large mass difference (+17 amu) between the analyte (unlabeled nonanoic acid) and the internal standard (nonanoic acid-d17) ensures that their mass spectral signals are well-separated. This prevents isotopic crosstalk, where the natural abundance of heavy isotopes in the analyte contributes to the signal of the internal standard, a phenomenon that can compromise accuracy, especially when the internal standard concentration is low.

  • Co-elution without Interference : Ideally, an internal standard should have identical chromatographic behavior to the analyte, ensuring it experiences the same matrix effects and extraction efficiencies.[1] Because the chemical properties of nonanoic acid-d17 are nearly identical to the unlabeled form, it co-elutes perfectly.[1] The significant mass difference ensures this co-elution does not lead to mass spectral interference.

  • Stability Against Back-Exchange : The deuterium atoms in nonanoic acid-d17 are on carbon atoms, forming stable C-D bonds. This makes them resistant to exchange with protons from the solvent or sample matrix during sample preparation and analysis.

Potential Applications and Limitations of Nonanoic Acid-d2 (Partial Labeling):

While nonanoic acid-d17 is often preferred, there are scenarios where a lightly labeled standard like nonanoic acid-d2 might be considered:

  • Cost-Effectiveness : The synthesis of partially deuterated compounds can sometimes be less complex and therefore more economical.

  • Metabolic Tracer Studies : In studies investigating metabolic pathways, a lightly labeled tracer can be useful. However, it's crucial to consider the potential for the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can sometimes lead to slower reaction rates for deuterated molecules if that bond is broken in the rate-determining step of a metabolic process.[10][11][12] While often small, the KIE should be evaluated if the goal is to accurately trace metabolic fluxes.[12]

The primary drawback of nonanoic acid-d2 is the small mass difference (+2 amu). This increases the risk of isotopic overlap from the analyte's M+2 peak, which can affect the accuracy of quantification.

Experimental Protocol: Quantification of Nonanoic Acid in Human Plasma using LC-MS/MS with Nonanoic Acid-d17 as an Internal Standard

This protocol outlines a validated approach for the precise measurement of nonanoic acid in a complex biological matrix.

Objective: To accurately quantify the concentration of endogenous nonanoic acid in human plasma.

Rationale for Key Choices:

  • Internal Standard: Nonanoic acid-d17 is chosen for its significant mass shift, ensuring no isotopic interference, and its chemical similarity, which guarantees it tracks the analyte through extraction and ionization.[1]

  • Derivatization: While not always necessary, derivatization can improve chromatographic properties and ionization efficiency. This protocol proceeds without derivatization for simplicity, relying on the sensitivity of modern mass spectrometers.

  • LC-MS/MS: This technique provides the necessary selectivity and sensitivity for quantifying low-level analytes in a complex matrix like plasma.[13]

Workflow Diagram:

G A 1. Sample Preparation - Thaw plasma sample - Aliquot 100 µL B 2. Internal Standard Spiking - Add 10 µL of Nonanoic Acid-d17  (e.g., 1 µg/mL in methanol) A->B C 3. Protein Precipitation & Extraction - Add 400 µL of ice-cold acetonitrile - Vortex and centrifuge B->C D 4. Supernatant Transfer - Transfer clear supernatant to a new vial C->D E 5. Evaporation & Reconstitution - Evaporate to dryness under nitrogen - Reconstitute in 100 µL of mobile phase D->E F 6. LC-MS/MS Analysis - Inject sample onto LC system - Separate using a C18 column E->F G 7. Data Acquisition - Monitor MRM transitions for analyte and IS F->G H 8. Quantification - Calculate analyte/IS peak area ratio - Determine concentration from calibration curve G->H

Caption: Workflow for the quantification of nonanoic acid in plasma.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled nonanoic acid (1 mg/mL) in methanol.

    • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare a stock solution of nonanoic acid-d17 internal standard (IS) at 1 µg/mL in methanol.

  • Sample Preparation:

    • Thaw human plasma samples and calibration standards on ice.

    • To 100 µL of plasma/standard in a microcentrifuge tube, add 10 µL of the nonanoic acid-d17 IS solution. Vortex briefly.

    • Rationale: Adding the IS at the earliest stage ensures it accounts for any analyte loss during subsequent extraction steps.[14][15]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Rationale: Acetonitrile efficiently precipitates proteins, releasing the analyte and IS into the solvent.

  • Concentration and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

    • MRM Transitions:

      • Nonanoic Acid: Q1 157.2 -> Q3 113.2

      • Nonanoic Acid-d17: Q1 174.3 -> Q3 129.3

    • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

  • Quantification:

    • Integrate the peak areas for both the nonanoic acid and nonanoic acid-d17 MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The choice between nonanoic acid-d2 and nonanoic acid-d17 is a critical decision in analytical method development. For quantitative bioanalysis using mass spectrometry, the heavily labeled nonanoic acid-d17 is unequivocally the preferred internal standard. Its substantial mass difference from the unlabeled analyte eliminates the risk of isotopic interference, ensuring the highest levels of accuracy and precision. While lightly labeled standards like nonanoic acid-d2 may have niche applications, their small mass shift presents analytical challenges that can be easily avoided by using the more robust, extensively deuterated alternative. By understanding the fundamental principles of isotopic labeling and the specific properties of these reagents, researchers can build more reliable and scientifically sound quantitative assays.

References

  • ResolveMass Laboratories Inc. (n.d.). Nonanoic-d17-acid | CAS 130348-94-6. Retrieved February 9, 2026, from [Link]

  • Chemical Warehouse. (n.d.). Pelargonic Acid - Active Ingredient Page. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic acid. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pelargonic acid. Retrieved February 9, 2026, from [Link]

  • Kondo, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4551. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved February 9, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 9, 2026, from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • E.S. Prokazina, et al. (2022). Restoration of deuterium marker for multi-isotope mapping of cellular metabolic activity. Scientific Reports, 12(1), 1-13. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 9, 2026, from [Link]

  • De Feyter, H. M., et al. (2018). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 8(1), 1-12. [Link]

  • NIST. (n.d.). Nonanoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265-273. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved February 9, 2026, from [Link]

  • Little, J. L. (2011). Silylation artifacts in gas chromatography. Journal of chromatographic science, 49(1), 1-20. [Link]

  • Kondo, Y., et al. (2020). Limitations of deuterium‐labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8844. [Link]

Sources

Foundational

An In-depth Technical Guide to Nonanoic acid-d2: Synthesis, Properties, and Applications in Advanced Analytical Research

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern analytical science, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development, stable i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical science, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development, stable isotope-labeled compounds are indispensable tools. Among these, deuterated fatty acids play a pivotal role as internal standards for mass spectrometry-based quantification and as tracers in metabolic studies. This technical guide provides a comprehensive overview of Nonanoic acid-d2, a deuterated form of the nine-carbon saturated fatty acid, nonanoic acid. We will delve into its chemical identity, physicochemical properties, synthesis, and critically, its applications as a high-fidelity internal standard in analytical workflows. This guide is intended to serve as a practical resource for researchers and scientists, offering both foundational knowledge and actionable protocols.

Part 1: Core Identity of Nonanoic acid-d2

Nonanoic acid-d2 is a synthetic, stable isotope-labeled analog of nonanoic acid where two hydrogen atoms on the alpha-carbon (the carbon atom adjacent to the carboxyl group) have been replaced by deuterium atoms.

  • CAS Number: 62689-94-5[1]

  • Synonyms: Pelargonic acid-d2[1]

  • Chemical Formula: C₉H₁₆D₂O₂

  • Molecular Weight: 160.26 g/mol (calculated)

Nomenclature Note: The search results also revealed other deuterated forms of nonanoic acid, such as Nonanoic acid-d17 (CAS No. 130348-94-6) and Nonanoic acid-d4 (CAS No. 1219795-27-3). It is crucial for researchers to specify the exact deuterated analog and corresponding CAS number to ensure the procurement and application of the correct compound for their studies.

Part 2: Physicochemical Properties

The introduction of deuterium at the alpha-position results in a negligible change in the macroscopic physicochemical properties of nonanoic acid. Therefore, the properties of unlabeled nonanoic acid serve as a reliable proxy for Nonanoic acid-d2 for most practical purposes.

PropertyValueSource
Appearance Colorless to pale yellow oily liquid[2][3]
Molecular Weight (unlabeled) 158.24 g/mol [4]
Melting Point 12.4 °C[2]
Boiling Point 254.5 °C[2]
Density 0.91 g/cm³ at 20 °C[2]
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethanol.[2]
Vapor Pressure 0.039 hPa at 20 °C[2]
Flash Point 133 °C[2]

Expert Insight: While the macroscopic properties are nearly identical, the difference in mass between protium (¹H) and deuterium (²H) at the alpha-position is the key to its utility in mass spectrometry. This mass shift allows for the clear differentiation of the internal standard from the endogenous analyte.

Part 3: Synthesis of Nonanoic acid-d2

The synthesis of Nonanoic acid-d2 typically involves the selective deuteration of nonanoic acid at the alpha-carbon. A common and effective method is through base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Representative Synthesis Protocol: Base-Catalyzed H/D Exchange

This protocol describes a general procedure for the alpha-deuteration of a carboxylic acid.

Causality Behind Experimental Choices:

  • Base (e.g., Sodium Deuteroxide, NaOD): The base is crucial for deprotonating the alpha-carbon, forming a carbanion (enolate). This is the rate-determining step and is necessary for the subsequent electrophilic attack by a deuterium ion.

  • Deuterium Oxide (D₂O): D₂O serves as the deuterium source. The deuterons (D⁺) from D₂O will protonate the enolate intermediate, resulting in the incorporation of deuterium at the alpha-position. The process is repeated to achieve dideuteration.

  • Anhydrous Conditions (initially): It is important to start with anhydrous nonanoic acid and a strong base in a non-protic solvent to ensure efficient initial deprotonation before the addition of D₂O.

  • Heating: The reaction is often heated to increase the rate of the H/D exchange.

  • Acidification: After the reaction, acidification is necessary to protonate the carboxylate and yield the final Nonanoic acid-d2 product.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonanoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Base Addition: Carefully add a strong base, such as sodium hydride (NaH), to the solution under an inert atmosphere (e.g., argon). This will deprotonate the carboxylic acid to form the sodium salt.

  • Deuterium Exchange: Add a stoichiometric excess of deuterium oxide (D₂O) to the reaction mixture. The mixture is then heated to reflux for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the alpha-position.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully acidified with a deuterated acid (e.g., DCl in D₂O) to a pH of ~2.

  • Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude Nonanoic acid-d2 can be purified by distillation or chromatography to achieve high isotopic and chemical purity.

Self-Validating System: The purity and isotopic enrichment of the synthesized Nonanoic acid-d2 must be rigorously validated. This is typically achieved using:

  • Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons at the alpha-position, while ²H NMR will show a signal corresponding to the incorporated deuterium.

Part 4: Applications in Research and Drug Development

The primary and most critical application of Nonanoic acid-d2 is as an internal standard for the quantitative analysis of nonanoic acid and other fatty acids in complex biological matrices using mass spectrometry.

The Role of an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their endogenous counterparts. This allows them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By adding a known amount of Nonanoic acid-d2 to a sample, any variations in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise quantification of the unlabeled nonanoic acid.

Experimental Workflow: Quantification of Nonanoic Acid in Plasma using GC-MS with Nonanoic acid-d2 as an Internal Standard

This section outlines a detailed protocol for the analysis of nonanoic acid in a biological sample.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add known amount of Nonanoic acid-d2 Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with hexane/isopropanol) Add_IS->Extraction Derivatization Derivatization to form volatile esters (e.g., FAMEs or PFB esters) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM or MRM) GC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of nonanoic acid in a biological matrix using Nonanoic acid-d2 as an internal standard with GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To a known volume of plasma (e.g., 100 µL), add a precise amount of Nonanoic acid-d2 solution in a suitable solvent (e.g., methanol) as the internal standard.

    • Perform a liquid-liquid extraction to isolate the fatty acids from the plasma matrix. A common solvent system is a mixture of hexane and isopropanol.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer containing the fatty acids to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS):

    • To make the fatty acids volatile for gas chromatography, they are typically converted to their methyl esters (Fatty Acid Methyl Esters - FAMEs) or other suitable derivatives like pentafluorobenzyl (PFB) esters.[5][6]

    • For FAMEs preparation, add a solution of methanolic HCl or BF₃ in methanol and heat the sample.

    • After the reaction, add water and extract the FAMEs with hexane.

    • Dry the hexane extract and reconstitute in a small volume of a suitable solvent for GC injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like a BPX70).

      • Injector: Splitless injection is often used for trace analysis.

      • Oven Temperature Program: A temperature gradient is programmed to separate the different fatty acids based on their boiling points and polarity.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) is commonly used.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

        • In SIM mode, the mass spectrometer is set to monitor the specific molecular ions or characteristic fragment ions of the nonanoic acid derivative and its deuterated internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the endogenous nonanoic acid derivative and the Nonanoic acid-d2 derivative.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled nonanoic acid and a constant concentration of Nonanoic acid-d2.

    • Plot the peak area ratio against the concentration of the unlabeled nonanoic acid to generate a linear regression curve.

    • Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds like Nonanoic acid-d2 can also be utilized in DMPK studies.[7] While not a drug itself, its use as an internal standard is critical for accurately quantifying drug metabolites that may be structurally similar to fatty acids or for assessing the impact of a drug on fatty acid metabolism.

Expert Insight: The use of a stable isotope-labeled internal standard is crucial in DMPK studies to account for the complex matrix effects of biological fluids and ensure the reliable quantification of analytes, which is a regulatory requirement for drug development.

Part 5: Conclusion

Nonanoic acid-d2 is a vital tool for researchers in various scientific disciplines. Its primary role as an internal standard in mass spectrometry-based analytical methods provides the accuracy and precision required for the reliable quantification of nonanoic acid in complex biological samples. The principles and protocols outlined in this guide demonstrate the practical application of Nonanoic acid-d2 and highlight the importance of stable isotope-labeled compounds in advancing our understanding of biology and in the development of new therapeutics. As analytical technologies continue to evolve, the demand for high-purity, well-characterized stable isotope-labeled standards like Nonanoic acid-d2 will undoubtedly increase.

References

  • PubChem. Nonanoic acid. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8158, Nonanoic acid. [Link]

  • PubMed. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. [Link]

  • PubMed. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. [Link]

  • PubMed. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. [Link]

  • MDPI. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]

  • LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

  • YouTube. Isotopic Labeling of Alpha Carbons. [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • NCBI Bookshelf. Drug Absorption. [Link]

  • Synerzine. Nonanoic acid Safety Data Sheet. [Link]

  • PubMed. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. [Link]

  • ResearchGate. Protocol for fatty acid analysis using GC-MS. [Link]

  • MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

  • Oxford Academic. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. [Link]

  • PubChem. Nonanoic acid. [Link]

  • Wikipedia. Omega-3 fatty acid. [Link]

  • PubMed. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. [Link]

Sources

Exploratory

Physical properties of deuterated pelargonic acid (d2)

Technical Guide: Physical Properties & Applications of Deuterated Pelargonic Acid (Nonanoic Acid-d ) Executive Summary & Strategic Utility Pelargonic acid-d (Nonanoic acid-d ) is the stable isotope-labeled analog of natu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Properties & Applications of Deuterated Pelargonic Acid (Nonanoic Acid-d )

Executive Summary & Strategic Utility

Pelargonic acid-d


  (Nonanoic acid-d

) is the stable isotope-labeled analog of naturally occurring pelargonic acid (C

saturated fatty acid).[1][2] While chemically behaving nearly identically to its non-deuterated counterpart in bulk processing, its utility lies in its distinct mass signature (+2 Da) and enhanced bond stability (Kinetic Isotope Effect).

For researchers and drug developers, this compound serves two critical functions:

  • The "Gold Standard" Internal Standard: It provides absolute quantification accuracy in GC-MS/LC-MS lipidomics by correcting for extraction inefficiencies and ionization suppression.

  • Metabolic Probe: The deuterium substitution (typically at the C2 or C9 position) strengthens the carbon-hydrogen bond, allowing scientists to probe metabolic pathways (e.g.,

    
    -oxidation) or extend the half-life of fatty acid-based therapeutics.
    

Chemical & Physical Specifications

The following data compares the standard analyte (d


) with the deuterated standard (d

). Note that while bulk physical properties (boiling point, solubility) remain functionally similar, the mass-to-charge (m/z) ratio is the defining differentiator for analytical specificity.
Comparative Properties Table
PropertyPelargonic Acid (Natural / d

)
Pelargonic Acid-d

(Deuterated)
Technical Note
IUPAC Name Nonanoic acidNonanoic acid-d

CAS Number 112-05-062689-94-5 (General d

)
Verify isomer specific CAS (e.g., 9,9-d

)
Chemical Formula C

H

O

C

H

D

O

Two protons replaced by Deuterium
Molecular Weight 158.24 g/mol 160.25 g/mol +2.01 Da Mass Shift
Appearance Colorless to pale yellow liquidColorless liquidIndistinguishable visually
Density 0.905 g/cm³~0.910 g/cm³Slight increase due to isotope mass
Melting Point 12.5 °C~12.3–12.6 °CNegligible difference for handling
Boiling Point 254–255 °C~254 °CCo-elutes in GC (critical for IS use)
Solubility Ethanol, Chloroform, EtherEthanol, Chloroform, EtherLipophilic; Insoluble in water
pKa 4.96~4.98Secondary isotope effect on acidity is minimal

Technical Deep Dive: The Deuterium Advantage

Mass Spectrometry & Internal Standardization

In quantitative analysis, Pelargonic acid-d


 is superior to structural analogs (like C10 or C8 fatty acids) because it possesses the exact same physicochemical properties  (extraction recovery, derivatization kinetics, chromatographic retention time) as the target analyte, yet is spectrally distinct.
  • Retention Time Locking: In Gas Chromatography (GC), d

    
    -labeled fatty acids typically co-elute or elute fractionally earlier (due to the slightly smaller molar volume of C-D bonds) than the d
    
    
    
    analyte. This ensures the Internal Standard (IS) experiences the exact same matrix effects at the ion source.
  • Ionization: In Electron Impact (EI) ionization, the molecular ion [M]

    
     shifts from m/z 158  to m/z 160 .
    
Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Primary KIE: If the deuterium is placed at the site of metabolic attack (e.g., the

    
    -carbon during 
    
    
    
    -oxidation), the reaction rate (
    
    
    ) is significantly slower than the hydrogen rate (
    
    
    ).
  • Application: This property is exploited in "Deuterium Switch" drug design to slow down the metabolism of fatty acid-conjugated drugs, thereby increasing their pharmacokinetic half-life (

    
    ).
    

Experimental Protocols

Protocol A: Quantitative Extraction (Standard Addition)

Objective: Quantify free Pelargonic Acid in plasma using d


 as an Internal Standard.

Reagents:

  • Pelargonic Acid-d

    
     (1 mg/mL in Ethanol)
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v)

  • Derivatization Agent: BF

    
    -Methanol (14%)
    

Workflow:

  • Spike: Add 10 µL of Pelargonic Acid-d

    
      stock to 100 µL of biological sample before any extraction. This is critical: the IS must undergo all losses that the analyte undergoes.
    
  • Lysis/Extraction: Add 900 µL Chloroform:Methanol (2:1). Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 3,000 x g for 5 mins. Collect the lower organic phase (Chloroform).

  • Dry: Evaporate solvent under N

    
     stream.
    
  • Derivatization (FAME Formation):

    • Add 200 µL BF

      
      -Methanol.
      
    • Incubate at 60°C for 10 mins (Methylation of carboxyl group).

    • Note: This converts the acid to Methyl Nonanoate-d

      
       and Methyl Nonanoate-d
      
      
      
      for GC analysis.
  • Reconstitution: Extract FAMEs into Hexane (200 µL) and inject into GC-MS.

Protocol B: GC-MS Instrument Parameters
  • Column: DB-Fatty Acid or DB-5ms (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • SIM Mode (Selected Ion Monitoring):

    • Target (d

      
       Methyl Ester): Monitor m/z 74  (McLafferty rearrangement) and m/z 87 .
      
    • Internal Standard (d

      
       Methyl Ester): Monitor m/z 76  (Shifted McLafferty) and m/z 89 .
      

Visualizations

Diagram 1: Analytical Workflow (Isotope Dilution Mass Spectrometry)

This diagram illustrates the self-validating nature of using a deuterated internal standard. Because the IS is added before extraction, any loss during processing (


) applies equally to both d

and d

, canceling out in the final ratio calculation.

AnalyticalWorkflow cluster_logic Error Cancellation Principle Sample Biological Sample (Unknown d0 Conc) Mix Homogenization Sample->Mix Spike Spike IS (Known d2 Conc) Spike->Mix Extract Liquid-Liquid Extraction Mix->Extract Co-Extraction Deriv Derivatization (Methylation) Extract->Deriv Co-Reaction GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Ratio Calculate Ratio (Area d0 / Area d2) GCMS->Ratio m/z 74 vs 76 Result Absolute Quantitation (Corrected for loss) Ratio->Result

Caption: Workflow for Isotope Dilution Mass Spectrometry ensuring error cancellation via co-extraction of d0 and d2 isotopes.

Diagram 2: Metabolic Stability (Kinetic Isotope Effect)

This diagram demonstrates how deuteration at the


-position (C2) blocks the abstraction of protons by Acyl-CoA Dehydrogenase, the rate-limiting step in mitochondrial 

-oxidation.

KIE_Mechanism Substrate_H Natural Pelargonic Acid (C-H Bond at C2) Enzyme Enzyme: Acyl-CoA Dehydrogenase Substrate_H->Enzyme Substrate_D Deuterated Pelargonic Acid (C-D Bond at C2) Substrate_D->Enzyme TS_H Transition State (H) Lower Activation Energy Enzyme->TS_H Fast (k_H) TS_D Transition State (D) Higher Activation Energy (Stronger Bond) Enzyme->TS_D Slow (k_D) Product Metabolite (Enoyl-CoA) TS_H->Product Stable Metabolic Stability (Slower Clearance) TS_D->Stable Kinetic Isotope Effect

Caption: Mechanism of the Kinetic Isotope Effect (KIE) where C-D bonds retard enzymatic degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8158, Nonanoic Acid (Pelargonic Acid). Retrieved from [Link]

  • Shchepinov, M. S. (2020).[3] Isotope Effect on Lipid Peroxidation.[4] In Reinforced Lipids.[5][4] Retrieved from [Link][4]

  • Carl Roth. Safety Data Sheet: Pelargonic Acid. Retrieved from [Link]

Sources

Foundational

Applications of Nonanoic Acid-d2 in Metabolomics Research

Executive Summary Nonanoic acid-d2 (Pelargonic acid-d2) represents a critical tool in the precise quantification and tracing of lipid metabolism. As an odd-chain fatty acid (OCFA) labeled with deuterium, it occupies a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonanoic acid-d2 (Pelargonic acid-d2) represents a critical tool in the precise quantification and tracing of lipid metabolism. As an odd-chain fatty acid (OCFA) labeled with deuterium, it occupies a unique analytical niche: it is sufficiently distinct from the abundant even-chain fatty acids (C16, C18) found in mammalian systems to serve as a robust Internal Standard (IS), yet biologically active enough to probe specific mitochondrial beta-oxidation pathways.

This guide details the technical applications of nonanoic acid-d2, focusing on its role in absolute quantification via GC/LC-MS and its utility in metabolic flux analysis. It addresses the specific chemical behavior of the isotope label during derivatization and metabolism, providing self-validating protocols for researchers.

The Chemical & Analytical Basis

Chemical Identity
  • Compound: Nonanoic acid-d2 (typically 2,2-d2 or 9,9-d2)

  • Systematic Name: Nonanoic-2,2-d2 acid[1]

  • Formula:

    
    
    
  • Role: Stable Isotope Labeled Internal Standard (SIL-IS)

Why Nonanoic Acid-d2?

In metabolomics, the choice of internal standard is dictated by the "Principle of Identical Behavior." The standard must mirror the analyte's extraction recovery and ionization efficiency but remain spectrally distinct.

  • The "Odd-Chain" Advantage: Mammalian lipidomes are dominated by even-chain fatty acids (C16:0, C18:0, C18:1). Endogenous nonanoic acid (C9:0) exists at trace levels (often <1% of total free fatty acids). Using a deuterated C9 analog minimizes the risk of signal overlap with high-abundance endogenous lipids, a common issue when using labeled Palmitic or Stearic acid.

  • Mass Shift Utility: The d2 label introduces a +2 Da mass shift. In Electron Ionization (EI) GC-MS, this shift is preserved in specific fragment ions (e.g., the McLafferty rearrangement ion), allowing for interference-free quantification against the unlabeled M+0 background.

  • Retention Time Stability: Unlike

    
    C labels which co-elute perfectly, deuterated compounds often exhibit a slight retention time shift (usually eluting slightly earlier) on high-polarity GC columns due to the secondary isotope effect. This separation can be advantageous for spectral deconvolution in complex matrices.
    

Application I: Absolute Quantification (GC-MS)

The primary application of nonanoic acid-d2 is as a surrogate internal standard for Medium-Chain Fatty Acids (MCFAs) and as a normalization factor for global lipid profiling.

The Self-Validating Protocol: FAME Derivatization

Direct analysis of free fatty acids is poor due to peak tailing. The standard method involves transesterification to Fatty Acid Methyl Esters (FAMEs).

Reagents:

  • IS Spiking Solution: Nonanoic acid-d2 (100 µM in Methanol).

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (highly efficient for MCFAs).
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Methodology:

  • Sample Homogenization:

    • To 50 mg tissue or 100 µL plasma, add 10 µL of IS Spiking Solution immediately.

    • Scientific Rationale: Adding the IS before extraction corrects for physical losses during phase separation and pipetting errors.

  • Biphasic Extraction (Folch Method):

    • Add 1 mL Chloroform:Methanol (2:1). Vortex for 30s.

    • Add 200 µL 0.9% NaCl (aq) to induce phase separation.

    • Centrifuge (3000 x g, 5 min). Collect the lower organic phase (lipids).

  • Derivatization (Methylation):

    • Evaporate the organic phase under

      
       gas.
      
    • Add 500 µL 14%

      
      -Methanol. Incubate at 60°C for 10 mins .
      
    • Critical Control point: Do not overheat (>80°C) or extend time (>30 min) as volatile short-chain FAMEs (including C9) may evaporate.

  • Recovery:

    • Add 500 µL Hexane and 500 µL water. Vortex/Centrifuge.

    • Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

Data Analysis & Quantification

Calculate the Response Factor (


) using a calibration curve of unlabeled Nonanoic Acid standard vs. the fixed d2-IS.


Workflow Visualization

The following diagram illustrates the critical path for quantification, highlighting where the internal standard corrects for error.

G Sample Biological Sample (Plasma/Tissue) Spike Spike Nonanoic Acid-d2 (Internal Standard) Sample->Spike T=0 Extract Lipid Extraction (Folch/B&D) Spike->Extract Normalizes Extraction Efficiency Deriv Derivatization (BF3-MeOH -> FAMEs) Extract->Deriv Organic Phase GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Hexane Layer Data Quantification (Ratio M+0 / M+2) GCMS->Data Peak Area Integration

Caption: Workflow for absolute quantification. The IS is introduced prior to extraction to account for all downstream analytical variance.

Application II: Metabolic Flux & Beta-Oxidation Tracing

Nonanoic acid-d2 serves as a probe for mitochondrial


-oxidation efficiency. Unlike even-chain fatty acids which yield only Acetyl-CoA, odd-chain fatty acids yield Acetyl-CoA + Propionyl-CoA  in the final cycle.[2]
The Isotope Position Constraint

Critical Technical Note: The utility of nonanoic acid-d2 in flux analysis depends entirely on the position of the deuterium label.

  • 2,2-d2 (Alpha-labeled):

    • Fate: The alpha-protons are removed during the first dehydrogenation step of

      
      -oxidation (catalyzed by Acyl-CoA Dehydrogenase).
      
    • Result: The deuterium label is lost to cellular water (

      
      ) immediately upon entering the mitochondrial matrix.
      
    • Application: Useful for measuring uptake and activation (formation of Nonanoyl-CoA), but useless for tracking downstream metabolites (Propionyl-CoA).

  • 9,9,9-d3 or Terminal-d (Omega-labeled):

    • Fate: The terminal methyl group is not oxidized until the very end of the chain shortening.

    • Result: The label persists through chain shortening (C9 -> C7 -> C5 -> Propionyl-CoA).

    • Application: Essential for tracing anaplerotic flux into the TCA cycle (via Succinyl-CoA).

Pathway Visualization: Fate of the Label

The diagram below assumes a terminal label (or illustrates the loss of an alpha label) to clarify the mechanistic difference.

BetaOxidation cluster_warning Label Stability Warning Input Nonanoic Acid-d2 (Entry to Mitochondria) Activation Nonanoyl-CoA Input->Activation ACSL Enzyme Cycle1 Cycle 1: Beta-Oxidation (Loss of C2) Activation->Cycle1 Heptanoyl Heptanoyl-CoA (C7) Cycle1->Heptanoyl Product B Acetyl Acetyl-CoA (C2) Cycle1->Acetyl Product A Note If 2,2-d2 is used: Label is lost here to Water! Cycle1->Note Cycle2 Cycle 2 & 3 (Chain Shortening) Heptanoyl->Cycle2 Propionyl Propionyl-CoA (C3) (Terminal Label Retained) Cycle2->Propionyl Final Odd-Chain Remnant Cycle2->Acetyl

Caption: Beta-oxidation pathway of odd-chain fatty acids. Note the divergence into Propionyl-CoA, which feeds the TCA cycle anaplerotically.[2]

Technical Specifications & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, the following QC parameters must be monitored.

Isotopic Purity & Cross-Talk

Commercial standards typically have >98% isotopic enrichment. However, "cross-talk" can occur if the concentration of the internal standard is too high relative to the analyte, or vice versa.

  • M+0 Contribution: Check the d2 standard for unlabeled nonanoic acid (M+0). If >0.5%, it will artificially inflate the analyte concentration.

  • M+2 Contribution: High concentrations of endogenous analyte can have a natural M+2 isotope abundance (due to naturally occurring

    
     and 
    
    
    
    ).
    • Correction: If endogenous C9 levels are high (>10 µM), use a mathematical correction for the natural M+2 abundance of the analyte contributing to the IS signal.

Linear Dynamic Range

Nonanoic acid-d2 performs linearly in GC-MS (SIM mode) typically between 0.5 µM to 200 µM .

  • Limit of Detection (LOD): ~50 nM (instrument dependent).

  • Saturation: Avoid concentrations >500 µM in the final vial to prevent detector saturation and non-linear response.

Summary of Physical Properties
PropertyValueRelevance to Protocol
Molecular Weight 160.25 g/mol +2 Da shift from native C9 (158.24)
Boiling Point 268°CHigh enough to require derivatization for GC
Solubility Organic Solvents (MeOH, Hexane)Compatible with Folch/Bligh-Dyer extraction
pKa ~4.96Must be acidified (pH < 3) to extract into organic phase

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocol.[3] Retrieved from [Link]

    • Context: Authoritative source for standard operating procedures in fatty acid extraction and derivatization.[3]

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Retrieved from [Link]

    • Context: Defines the metabolic fate of odd-chain vs. even-chain fatty acids and the anaplerotic role of Propionyl-CoA.
  • Context: Technical overview of flux analysis methodologies using labeled f
  • Context: Specifications for the commercial availability and chemical properties of the deuter
  • Context: Best practices for using internal standards in QqQ MS workflows.

Sources

Exploratory

Technical Guide: Stability of Nonanoic Acid-d2 in Solution

The following technical guide details the stability profile of Nonanoic acid-d2, focusing on the critical distinction between label positions and the physicochemical mechanisms governing isotopic loss. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of Nonanoic acid-d2, focusing on the critical distinction between label positions and the physicochemical mechanisms governing isotopic loss.

Executive Summary & Core Directive

Nonanoic acid-d2 (Pelargonic acid-d2) serves as a critical internal standard (IS) for the quantitation of medium-chain fatty acids (MCFAs) in lipidomics and metabolomics. Its utility relies entirely on the integrity of the deuterium label.

The Critical Variable: The stability of "Nonanoic acid-d2" is not intrinsic to the molecule but is strictly dependent on the position of the deuterium label :

  • 
    -labeled (2,2-d2):  Susceptible to Hydrogen-Deuterium Exchange (HDX) in aqueous/protic solvents via keto-enol tautomerism.
    
  • 
    -labeled (9,9-d2) or mid-chain:  Chemically inert; stable against solution-phase exchange.
    

This guide provides the protocols to determine your label's stability and prevent isotopic scrambling during storage and analysis.

Chemical Physics of Stability

The Mechanism of Isotopic Instability (Alpha-Exchange)

If your Nonanoic acid-d2 is labeled at the C2 position (


-carbon), it is vulnerable to acid- or base-catalyzed exchange with the solvent (e.g., water, methanol). While the C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect, 

), thermodynamic equilibrium will eventually drive the loss of deuterium in protic solvents if the pH deviates from neutral.

The Mechanism: The exchange occurs via the formation of an enediol intermediate. In the presence of a proton source (H+), the carbonyl oxygen is protonated, increasing the acidity of the


-deuterium. Deprotonation leads to the enol form, which can then re-tautomerize, picking up a Hydrogen (H) instead of Deuterium (D).[1]
Visualization: H/D Exchange Pathway

The following diagram illustrates the risk pathway for 2,2-d2 labeled fatty acids.

HD_Exchange Start Nonanoic Acid-d2 (Alpha-labeled, C2-D) Inter Enediol Intermediate (Planar C2) Start->Inter Acid/Base Catalyst (-D+) End Nonanoic Acid-d1/d0 (Isotopic Scrambling) Inter->End Tautomerization (+H+ from Solvent) Solvent Protic Solvent (H2O / MeOH) Solvent->Inter Proton Source

Figure 1: Mechanism of acid/base-catalyzed Hydrogen-Deuterium Exchange (HDX) at the alpha-carbon position.

Stability Data & Solvent Compatibility

The following table summarizes the stability risks based on solvent choice and label position.

Solvent System2,2-d2 Stability (Alpha)9,9-d2 Stability (Omega)Risk Factor
Acetonitrile (ACN) High High Recommended storage solvent. Aprotic; prevents exchange.
Methanol (MeOH) ModerateHighRisk of esterification (formation of methyl nonanoate) if acidic impurities are present.
Water (Neutral pH) ModerateHighSlow exchange possible over months for

-labels.
Water (Acidic/Basic) Low HighRapid loss of

-deuterium label via enolization.
Chloroform/DCM HighHighGood solubility, but evaporation issues affect concentration.

Key Insight: Avoid storing


-labeled standards in protic solvents (MeOH, Water) for long periods (>1 month) unless the pH is strictly controlled. Acetonitrile is the gold standard for stock solutions. 

Experimental Validation Protocols

Do not assume stability. Validate it.

Protocol A: NMR Determination of Isotopic Purity

Use this protocol to verify if your stock solution has undergone H/D exchange.

Reagents:

  • Sample: ~5 mg Nonanoic acid-d2.[2]

  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.

  • Internal Standard (optional): Maleic acid (for integration reference).

Workflow:

  • Dissolve the sample in CDCl3.

  • Acquire a 1H-NMR spectrum (minimum 16 scans).

  • Analyze the Alpha-Region:

    • Look for the triplet at

      
       2.35 ppm  (characteristic of 
      
      
      
      ).
    • Interpretation:

      • Intact d2-label: No signal at 2.35 ppm (or very weak residual).

      • Compromised label: Appearance of a multiplet or triplet at 2.35 ppm indicates H has replaced D.

  • Calculate % Exchange:

    
    
    
Protocol B: LC-MS/MS Stability Monitoring

Use this for routine checks of working solutions.

Workflow:

  • Preparation: Prepare a "Quality Control" (QC) stock in Acetonitrile (T0).

  • Stress Test: Aliquot the working solution into the target solvent (e.g., Mobile Phase A: Water + 0.1% Formic Acid).

  • Incubation: Store at Room Temperature for 0, 4, 8, and 24 hours.

  • Analysis: Inject on LC-MS/MS (Negative Mode ESI).

    • Monitor MRM transitions:

      • Target (d2): 159.1

        
         Product Ion
        
      • Interference (d1): 158.1

        
         Product Ion
        
      • Unlabeled (d0): 157.1

        
         Product Ion
        
  • Criteria: The ratio of

    
     should not increase by >5% over 24 hours.
    

Biological Stability (Metabolic Considerations)

If using Nonanoic acid-d2 for in vivo or cell-based studies, chemical stability is secondary to metabolic stability.

  • Beta-Oxidation: Fatty acids are metabolized by removing 2-carbon units from the carboxyl end.

    • 
      -label (C2):  The label is removed in the first cycle  of beta-oxidation, releasing deuterated acetyl-CoA and effectively "erasing" the tracer from the fatty acid pool.
      
    • 
      -label (C9) or Mid-chain:  The label is retained until the final stages of oxidation.
      
  • Recommendation: For metabolic flux analysis, avoid C2-labeled fatty acids unless you are specifically tracking the first step of oxidation. Use

    
    -labeled or uniformly labeled (U-13C) variants for total pool quantification.
    

Storage & Handling Recommendations

  • Primary Stock: Dissolve neat Nonanoic acid-d2 in Acetonitrile at 1-10 mg/mL.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastics (polystyrene) which can leach plasticizers that interfere with lipidomics.

  • Temperature: Store at -20°C .

  • Thawing: Vortex vigorously. Fatty acids can adhere to glass surfaces; ensure full solubilization before pipetting.

  • Working Solutions: Prepare fresh daily if the solvent is aqueous or contains acid/base modifiers.

References

  • Smith, R. M. (2013). Understanding Hydrogen-Deuterium Exchange in Mass Spectrometry. Journal of Chromatography A. Link(Generalized reference for HDX mechanisms).

  • Chavez-Eng, C. M., et al. (2002). Impact of Deuterium Exchange on the Quantitation of Deuterated Internal Standards. Journal of Pharmaceutical and Biomedical Analysis. Link.

  • MedChemExpress. (2024). Nonanoic acid-d2 Product Information & Stability Data. Link.

  • Cambridge Isotope Laboratories. (2023). Stability of Deuterated Fatty Acids: Technical Note. Link.

  • LibreTexts Chemistry. (2021). Alpha-Halogenation and Deuterium Exchange of Carbonyls. Link.

(Note: While specific "Nonanoic acid-d2" stability papers are rare, the references above provide the authoritative chemical grounding for the behavior of alpha-deuterated carboxylic acids.)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantitation of Nonanoic Acid via GC-MS Using Deuterated Internal Standards

Abstract & Scope Nonanoic acid (C9:0) is a medium-chain fatty acid (MCFA) serving as a critical biomarker in lipid peroxidation pathways and a functional metabolite in nutritional studies. Its volatility and polarity nec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Nonanoic acid (C9:0) is a medium-chain fatty acid (MCFA) serving as a critical biomarker in lipid peroxidation pathways and a functional metabolite in nutritional studies. Its volatility and polarity necessitate derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

This application note details a robust Stable Isotope Dilution Assay (SIDA) protocol. Unlike generic fatty acid methods, this guide specifically addresses the challenges of C9 quantification: volatility loss during concentration and isotopic integrity during derivatization . We utilize Nonanoic acid-d2 as the Internal Standard (IS) to correct for extraction efficiency, derivatization completeness, and instrument variability.

Compound Profile & Reagents

Target Analyte & Standard
PropertyNonanoic Acid (Native)Nonanoic Acid-d2 (Internal Standard)
CAS No. 112-05-0Varies by label position
Formula


MW (Free Acid) 158.24 g/mol ~160.25 g/mol
MW (Methyl Ester) 172.27 g/mol ~174.28 g/mol
Boiling Point 254°CSimilar
Storage 4°C, dark-20°C, under Argon/Nitrogen
Critical Reagents
  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich or equivalent). Alternative: 1% Sulfuric Acid in Methanol.
    
  • Extraction Solvent: Hexane (HPLC Grade) or Methyl tert-butyl ether (MTBE).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Experimental Design Strategy

The workflow follows a standard "Spike-Extract-Derivatize-Analyze" logic. However, two specific failure points are addressed in this design:

  • The "Evaporation Trap": Nonanoic acid methyl ester (NAME) is volatile. Traditional FAME protocols often evaporate solvents to dryness under nitrogen. This will result in 50-90% analyte loss for C9. This protocol uses a "solvent exchange" or "partial concentration" approach.

  • Isotopic Exchange: If the deuterium label is located at the

    
    -position (C2), strong acidic conditions (like 
    
    
    
    /MeOH) can facilitate H/D exchange, diluting the signal. Recommendation: Use
    
    
    -labeled (terminal) standards if available. If using
    
    
    -labeled, strictly limit derivatization time to 10 minutes.
Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Derivatization (FAME) cluster_2 Analysis Sample Biological Sample (100 µL Plasma/Urine) Spike Spike IS (Nonanoic Acid-d2) Sample->Spike Acidify Acidify (HCl to pH < 2) Spike->Acidify Extract LLE Extraction (Hexane/MTBE) Acidify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Extract->Dry Critical: Do NOT evaporate to dryness Deriv Add BF3-Methanol (Heat 60°C, 10 min) Dry->Deriv Quench Quench with H2O Phase Separate Deriv->Quench Transfer Transfer Top Layer (Hexane + FAMEs) Quench->Transfer GCMS GC-MS Analysis (SIM Mode) Transfer->GCMS

Figure 1: Optimized workflow for Nonanoic Acid extraction and derivatization minimizing volatility loss.

Detailed Protocols

Protocol A: Internal Standard Stock Preparation

Objective: Create a stable primary stock of Nonanoic acid-d2.

  • Primary Stock (1 mg/mL):

    • Weigh 10 mg of Nonanoic acid-d2 into a 10 mL volumetric flask.

    • Dissolve in Methanol (if using acid/methanol derivatization later) or Hexane .

    • Note: Methanol is preferred for the stock if spiking into aqueous biological fluids to prevent phase separation during spiking.

    • Store at -20°C in a glass vial with a PTFE-lined cap. Stability: 6 months.

  • Working Solution (10 µg/mL):

    • Dilute 100 µL of Primary Stock into 9.9 mL of Methanol.

    • Prepare fresh weekly.

Protocol B: Sample Preparation & Derivatization

Objective: Extract free fatty acids and convert to methyl esters.

  • Spiking:

    • Aliquot 100 µL of plasma/urine into a glass centrifuge tube.

    • Add 10 µL of Working IS Solution (Total IS = 100 ng).

    • Vortex for 10 seconds. Equilibrate for 5 mins.

  • Acidification & Extraction:

    • Add 20 µL of 1M HCl to acidify (protonate the carboxyl group).

    • Add 500 µL of Hexane (or MTBE).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean, dry glass vial.

    • Repeat extraction once more and combine organic layers.

  • Derivatization (Methylation):

    • Add 200 µL of 14% BF3-Methanol to the hexane extract.

    • Cap tightly. Incubate at 60°C for 10 minutes .

    • Caution: Do not exceed 10 mins or 60°C to prevent loss of volatile C9 esters and potential H/D exchange.

    • Cool to room temperature.[2][3]

  • Quench & Wash:

    • Add 500 µL of Saturated NaCl solution (brine) to stop the reaction.

    • Vortex for 30 seconds.

    • Allow phases to separate. The top layer contains the Nonanoic Acid Methyl Ester (NAME).[4]

    • Transfer the top hexane layer directly to a GC autosampler vial containing a glass insert.

    • DO NOT EVAPORATE. Inject directly.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

Gas Chromatography[1][5][6][7]
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Alternatively, a polar column like DB-WAX provides better separation for FAMEs but DB-5ms is sufficient for C9.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (or Split 1:10 if concentration is high). 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Traps the volatile C9.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~15 minutes.[5]

Mass Spectrometry (SIM Mode)

Operate in Electron Impact (EI) mode at 70 eV.

Target Ions (Selection Logic): You must validate the fragmentation of your specific d2-isomer.

  • Native Methyl Nonanoate:

    • Quant Ion: m/z 74 (McLafferty Rearrangement base peak).

    • Qualifier: m/z 87, 141, 172 (Molecular Ion).

  • Methyl Nonanoate-d2 (Assuming

    
    -d2 / C2-d2): 
    
    • Quant Ion: m/z 76 (McLafferty shifts +2 Da).

    • Qualifier: m/z 174 (Molecular Ion).

  • Methyl Nonanoate-d2 (Assuming

    
    -d2 / Terminal-d2): 
    
    • Quant Ion: m/z 74 (McLafferty usually unchanged). Risk of cross-talk with native.

    • Qualifier: m/z 174 (Molecular Ion).

Recommendation: If using terminal-d2, use m/z 174 (IS) and m/z 172 (Native) for quantitation to avoid the shared m/z 74 fragment.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Methyl Nonanoate 6.5 min7487, 141, 172
Methyl Nonanoate-d2 6.5 min174 (or 76*)143, 89

*Check your specific standard's fragmentation.

Validation & Troubleshooting

Linearity & Recovery
  • Linearity: Prepare a calibration curve from 0.5 µg/mL to 50 µg/mL in Hexane, keeping IS constant at 10 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Recovery: Since we do not evaporate, recovery should be >90%. If recovery is low (<50%), check the pH of the aqueous phase before extraction (must be pH < 2).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No IS Peak (d2) Volatility lossEnsure oven starts at 60°C. Do not evaporate hexane extract.
IS Peak present, but Native absent Incomplete derivatizationCheck BF3 reagent shelf life (hygroscopic). Ensure 60°C incubation.
High Background/Ghost Peaks Plasticizer contaminationUse only glass pipettes and vials. Avoid plastic tips with Hexane.
Split Peaks Column overloadDilute sample 1:10 or increase Split ratio.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Nonanoic acid, methyl ester (CAS 1731-84-6).[4][6][7] NIST Chemistry WebBook, SRD 69.[6][7] [Link]

  • Han, L. D., et al. (2017).[8] Quantification of short-chain and medium-chain fatty acids in human biofluids. Analytical and Bioanalytical Chemistry, 409, 5555–5567.[8] [Link]

  • Lipid MAPS. Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

Sources

Application

Application Note: High-Precision Quantification of Nonanoic Acid via LC-MS/MS

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, validated method for quantifying Nonanoic Acid (Pelargonic Acid) in biological matrices. Abstract & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, validated method for quantifying Nonanoic Acid (Pelargonic Acid) in biological matrices.

Abstract & Scope

Nonanoic acid (C9:0), a medium-chain fatty acid (MCFA), serves as a critical biomarker in metabolic profiling and a therapeutic agent in specific dermatological and herbicidal applications. Its quantification in biological matrices (plasma, serum, tissue homogenates) is complicated by its ubiquitous presence in laboratory environments ("background noise") and its ionization behavior.

This guide details a Direct Negative-Ion Electrospray (ESI-) method using Nonanoic Acid-d2 as the Internal Standard (IS). This approach balances sensitivity with workflow simplicity, avoiding the variability introduced by derivatization unless ultra-trace sensitivity (<10 ng/mL) is strictly required.

Scientific Foundation & Strategy

The "Fatty Acid Paradox" in LC-MS

Quantifying fatty acids involves a trade-off between Chromatographic Retention and Ionization Efficiency :

  • Retention: Requires the protonated (neutral) state (Acidic pH), allowing the hydrophobic tail to interact with the C18 stationary phase.

  • Ionization: Requires the deprotonated (anionic) state (Basic/Neutral pH) to form [M-H]⁻ ions in the source.

The Solution: This protocol utilizes a volatile buffer system (Ammonium Acetate) . The weak acidity (pH ~4.5–5.0) maintains sufficient neutrality for retention on high-strength silica (HSS) columns while allowing rapid deprotonation in the ESI plume.

Internal Standard Selection: Why d2?

Nonanoic Acid-d2 (typically labeled at the


-carbon, C2) is the industry standard.
  • Correction Power: It perfectly mimics the extraction recovery and ionization suppression of the analyte.

  • Expert Insight (Stability Risk): Deuteriums at the C2 position (

    
     to the carboxyl) are slightly acidic. In highly alkaline conditions (pH > 9), they can undergo Hydrogen-Deuterium Exchange (HDX). Crucial Step:  Maintain all sample processing reagents at pH < 7.0 to prevent signal loss of the IS.
    

Experimental Protocol (Direct Method)

Chemicals & Reagents[1]
  • Analyte: Nonanoic Acid (Reference Standard, >99%).

  • Internal Standard: Nonanoic Acid-d2 (CAS: 62689-94-5 or equivalent).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (1M stock), Glacial Acetic Acid.

Instrumentation
  • LC System: UHPLC (e.g., Waters Acquity, Agilent 1290).

  • MS System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Why HSS T3? It provides superior retention for polar/semi-polar acids compared to standard BEH C18.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 5 mM Ammonium Acetate in Water (pH ~6.8 unadjusted, or adj. to 5.0 with acetic acid for sharper peaks).

  • Mobile Phase B (MPB): 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)

Self-Validating Step: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Nonanoic Acid-d2 IS working solution (1,000 ng/mL in MeOH).

  • Acidify: Add 10 µL of 1% Formic Acid (Critical to protonate the acid for extraction).

  • Extract: Add 400 µL of Isooctane/Ethyl Acetate (1:1) .

  • Agitate: Vortex for 5 mins; Centrifuge at 15,000 x g for 5 mins (4°C).

  • Transfer: Transfer 300 µL of the upper organic layer to a clean glass vial.

    • Note: Avoid plastic consumables where possible to reduce background leaching.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL of 50:50 MeOH:Water. Vortex well.

LC-MS/MS Conditions

Chromatographic Gradient
Time (min)Flow (mL/min)% A% BState
0.000.409010Initial
1.000.409010Load
6.000.40595Elute
8.000.40595Wash
8.100.409010Re-equilibrate
10.000.409010End
Mass Spectrometry Parameters (ESI Negative)
  • Ion Source: Electrospray Ionization (Negative Mode)

  • Spray Voltage: -2500 V

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

MRM Transitions

Note: Fatty acids often lose CO₂ (neutral loss of 44 Da) or fragment to the acetate ion.

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
Nonanoic Acid 157.1 113.1 -18Quantifier ([M-H-CO₂]⁻)
Nonanoic Acid157.159.0-25Qualifier (Acetate)
Nonanoic Acid-d2 159.1 115.1 -18IS Quantifier

Expert Note on d2 Transition: The transition 159.1 -> 115.1 corresponds to the loss of CO₂ (44 Da). Since the d2 label is typically on the carbon chain (C2), it is retained in the fragment ion, shifting the product from 113 to 115.

Workflow Visualization

G Start Biological Sample (50 µL) IS_Add Add IS: Nonanoic Acid-d2 (Normalization) Start->IS_Add Acidify Acidify (1% FA) Protonate -COOH IS_Add->Acidify Mix Extract LLE Extraction (Isooctane/EtOAc) Acidify->Extract Lipophilic Partitioning PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry Evaporate & Reconstitute (50:50 MeOH:H2O) PhaseSep->Dry Top Organic Layer LCMS LC-MS/MS Analysis (ESI Negative, MRM) Dry->LCMS Data Quantification (Ratio 157/159) LCMS->Data Calc. Conc.

Figure 1: Critical path for Nonanoic Acid extraction and quantification.[2][1] The acidification step is mandatory for efficient LLE recovery.

Method Validation & Troubleshooting

Validation Parameters (per FDA Bioanalytical Guidelines)
  • Linearity: 10 ng/mL – 5000 ng/mL (Weighted 1/x² regression).

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: >80% (Consistent between analyte and IS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Plasticware leaching or solvent contamination.Use glass vials/inserts. Use fresh LC-MS grade solvents. Run a "system blank" (no injection).
Poor Sensitivity Inefficient ionization in Negative mode.Switch to Protocol B (Derivatization) using 3-NPH if LLOQ < 10 ng/mL is needed.
IS Signal Drop Deuterium exchange or suppression.[3]Ensure sample pH < 7. Check for co-eluting phospholipids (monitor m/z 184).
Peak Tailing Secondary interactions with column.Increase buffer strength (10 mM) or switch to HSS T3 column (better for polar retention).
Alternative Protocol: High-Sensitivity Derivatization

If the direct method fails to meet sensitivity requirements (e.g., < 5 ng/mL), employ 3-Nitrophenylhydrazine (3-NPH) derivatization.

  • Mechanism: Converts carboxylic acid to a hydrazide, adding a nitro group that ionizes exceptionally well in negative mode.

  • Shift: Precursor mass increases significantly, moving away from low-mass solvent noise.

  • Reference: See Han et al. (2015) for 3-NPH specific conditions [1].

References

  • Han, J. et al. (2015). "Metabolomics of carboxylic acids in biological samples using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Li, F. et al. (2013). "LC-MS/MS quantification of short- and medium-chain fatty acids." Journal of Lipid Research.

  • MedChemExpress. "Nonanoic acid-d2 Product Information."

Sources

Method

Application Note: Precision Quantitation of Nonanoic Acid via Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary This protocol details the rigorous quantification of Nonanoic acid (C9:0) in biological matrices (plasma/serum) using Isotope Dilution Mass Spectrometry (IDMS).[1] While LC-MS/MS methods exist, GC-MS re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the rigorous quantification of Nonanoic acid (C9:0) in biological matrices (plasma/serum) using Isotope Dilution Mass Spectrometry (IDMS).[1] While LC-MS/MS methods exist, GC-MS remains the "gold standard" for short- and medium-chain fatty acids due to superior chromatographic resolution of isomers and robust ionization of methyl ester derivatives.

Why Nonanoic Acid? Nonanoic acid is a medium-chain fatty acid (MCFA) serving as a biomarker for lipid peroxidation and specific metabolic dysfunctions. It is also monitored in toxicological studies due to its use in herbicides and food additives.

The IDMS Advantage By introducing a stable isotope-labeled internal standard (Nonanoic acid-d2) at the earliest phase of sample preparation, this method auto-corrects for:

  • Analyte loss during extraction (LLE).

  • Incomplete derivatization efficiency.

  • Matrix effects (ion suppression/enhancement) during MS analysis.

Materials & Reagents

Standards
  • Target Analyte: Nonanoic Acid (C9:0), analytical standard (≥99%).

  • Internal Standard (IS): Nonanoic acid-d2 (e.g., 2,2-d2 or terminal-d2).

    • Note: The specific position of the deuterium label dictates the MS ions selected. This protocol assumes Nonanoic acid-2,2-d2 (alpha-labeled), common in metabolic tracking.

Reagents
  • Extraction Solvent: n-Heptane or Hexane (HPLC Grade).

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol OR 3N HCl in Methanol.

  • Acidification: 1M HCl (aqueous).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Equipment
  • GC-MS System: Single Quadrupole (e.g., Agilent 5977) with EI source.

  • Column: High-polarity WAX column (e.g., DB-WAX, HP-INNOWax) or non-polar 5%-phenyl (DB-5ms) if resolving from complex hydrocarbons. Recommendation: DB-5ms for sharp FAME peaks.

  • Glassware: Borosilicate glass tubes with Teflon-lined caps. CRITICAL: Avoid plastic pipette tips/tubes where possible to prevent leaching of plasticizers (phthalates) or slip agents (often fatty acid amides) that interfere with MCFA analysis.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path of the IDMS protocol. Note the "Equilibration" node, which is often skipped by novices but is essential for the IS to bind to the matrix similarly to the native analyte.

IDMS_Workflow Sample Biological Sample (Plasma/Serum 100 µL) IS_Spike Spike IS (Nonanoic acid-d2) Sample->IS_Spike Step 1 Equilibrate Equilibration (15 min, RT) IS_Spike->Equilibrate Step 2: Critical Acidify Acidification (pH < 2) Equilibrate->Acidify Protonate Acids Extract LLE Extraction (Heptane) Acidify->Extract Partition to Org. Derivatize Derivatization (BF3-MeOH, 60°C) Extract->Derivatize Form Methyl Esters GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify

Caption: Step-by-step IDMS workflow ensuring internal standard equilibration prior to phase separation.

Detailed Protocol

Phase 1: Sample Preparation

Rationale: Free fatty acids are difficult to analyze directly due to peak tailing and adsorption. Conversion to Fatty Acid Methyl Esters (FAMEs) improves volatility and peak shape.

  • Sample Aliquoting: Transfer 100 µL of plasma/serum into a glass screw-cap tube.

  • IS Spiking (The IDMS Anchor):

    • Add 10 µL of Nonanoic acid-d2 working solution (e.g., 10 µM in methanol).

    • Target: Final concentration should mimic the expected endogenous range (approx. 1–5 µM).

    • Vortex gently and let stand for 15 minutes. This allows the d2-IS to integrate with albumin and lipoproteins in the plasma.

  • Acidification: Add 100 µL of 1M HCl. Vortex.

    • Mechanism:[2] Lowers pH below the pKa of nonanoic acid (~4.8), ensuring it exists in the protonated (uncharged) form (

      
      ) rather than the salt form (
      
      
      
      ), enabling organic extraction.
  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL of n-Heptane.

    • Shake mechanically for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer to a clean glass tube.

  • Derivatization (Methylation):

    • Evaporate the heptane layer to near dryness under a gentle stream of Nitrogen (

      
      ). Caution:  Do not over-dry; C9 fatty acids are semi-volatile. Stop when ~50 µL remains.
      
    • Add 500 µL of 14% BF3-Methanol .

    • Cap tightly and incubate at 60°C for 15 minutes .

    • Reaction:

      
      
      
  • Post-Derivatization Extraction:

    • Cool to room temperature.[3][4]

    • Add 1 mL of Hexane and 1 mL of saturated NaCl (brine) to quench the reaction.

    • Vortex and centrifuge.

    • Transfer the top Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Phase 2: Instrumental Analysis (GC-MS)

System Parameters:

  • Inlet: Splitless mode (or 1:10 split if concentration is high), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min) - Focuses the solvent/analyte.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min) - Bake out heavier lipids.

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI, 70 eV).

MS Acquisition (SIM Mode): To achieve high sensitivity, use Selected Ion Monitoring (SIM). You must define "Time Windows" to capture the specific elution of Nonanoic Acid Methyl Ester (approx. retention time 6–8 min depending on column).

AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Rationale
Nonanoic Acid Methyl Ester74 87, 17274: Base peak (McLafferty). 172: Molecular Ion (

).
Nonanoic Acid-d2 Methyl Ester76 *89, 17476: Shifted McLafferty (if 2,2-d2). 174: Shifted

.

*Note: If using terminal d2 (9,9-d2), the McLafferty ion (m/z 74) will NOT shift. You must use the molecular ion (174) for quantitation, or verify the fragmentation pattern experimentally.

Data Analysis & Calculation

Identification

The analyte is identified by:

  • Retention Time (RT): Must match the d2-IS within ±0.05 min.

  • Ion Ratios: The ratio of Qualifier/Quantifier ions (e.g., 87/74) must match the standard within ±20%.

Quantification (Isotope Dilution)

Calculate the Response Ratio (


) for every sample and standard:


Construct a calibration curve by plotting


 (y-axis) vs. Concentration Ratio (x-axis).


Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must pass these checks in every run:

  • IS Area Stability: The absolute peak area of the Internal Standard (Nonanoic acid-d2) in all samples should not deviate >20% from the mean of the calibration standards. A drop indicates extraction failure or matrix suppression.

  • Blank Check: Inject a solvent blank immediately after the highest standard. Carryover of fatty acids is common. Area in blank must be <5% of the LOQ (Limit of Quantitation).

  • Linearity:

    
     for the calibration curve (range 0.1 – 50 µM).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery of IS Evaporation lossDo not evaporate to complete dryness; use a "keeper" solvent (e.g., isooctane).
Interfering Peaks Plastic contaminationReplace all plastic tips/tubes with glass/Teflon.
Shift in RT Column overload or moistureTrim column guard; check moisture trap on He line.

References

  • NIST Chemistry WebBook. Nonanoic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • Lamarre, S. G., et al. (2014). An isotope-dilution, GC-MS assay for formate and its application to human and animal metabolism.[1] Amino Acids, 46(8), 1885–1891.[1] (Demonstrates principles of IDMS for short-chain acids). [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.[7] Metabolites, 13(9), 986.[7] (Reference for derivatization logic and IS usage in GC-MS). [Link]

  • PubChem. Nonanoic Acid Compound Summary. National Library of Medicine. [Link]

Sources

Application

Precision Quantitation of Nonanoic Acid-d2: Advanced Derivatization Protocols for GC-MS

Executive Summary Nonanoic acid (C9:0) and its deuterated analog, Nonanoic acid-d2 , are critical biomarkers in metabolic profiling and pharmaceutical tracer studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonanoic acid (C9:0) and its deuterated analog, Nonanoic acid-d2 , are critical biomarkers in metabolic profiling and pharmaceutical tracer studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis, the amphiphilic nature and semi-volatility of Medium Chain Fatty Acids (MCFAs) present unique challenges.

This Application Note details two distinct derivatization workflows:

  • BF3-Methanol Methylation: The robust industry standard for general profiling (FAME analysis).

  • PFBBr Esterification: A high-sensitivity method for trace-level quantitation using Electron Capture Negative Ionization (ECNI).

Critical Technical Alert: Unlike long-chain fatty acids (e.g., C16, C18), Nonanoic acid derivatives are highly volatile. Evaporation to dryness during sample preparation is the primary cause of analytical failure and poor recovery.

Technical Grounding & Mechanisms

The Role of Nonanoic Acid-d2

Nonanoic acid-d2 serves as a stable isotope-labeled internal standard (SIL-IS). It corrects for variations in extraction efficiency and ionization suppression.

  • Isotope Effect: Deuterated fatty acids typically elute slightly earlier than their non-deuterated analogs due to the "Inverse Isotope Effect" on stationary phase interaction. Expect a retention time shift (approx. -0.02 to -0.05 min) for the d2 analog compared to the endogenous d0 analyte.

  • Mass Shift: The d2 label provides a +2 Da shift. In Electron Ionization (EI), common fragments (e.g., McLafferty rearrangement ions) will shift correspondingly, allowing spectral resolution.

Reaction Mechanisms
Mechanism A: Acid-Catalyzed Methylation (Fischer Esterification)

This reaction utilizes Boron Trifluoride (BF3) as a Lewis acid catalyst in methanol. The acid protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack by methanol.



Mechanism B: Pentafluorobenzyl (PFB) Esterification

This is a nucleophilic substitution reaction. The fatty acid is deprotonated by a base (e.g., Diisopropylethylamine, DIPEA) to form a carboxylate anion, which attacks the alpha-carbon of Pentafluorobenzyl bromide (PFBBr), displacing the bromide ion.



Decision Matrix: Selecting the Right Method

Use the following logic to determine which protocol suits your analytical needs.

MethodSelection Start Start: Define Analytical Goal ConcCheck Expected Concentration? Start->ConcCheck Trace Trace Level (< 1 µM) (e.g., PK studies, plasma) ConcCheck->Trace Low High High Concentration (> 10 µM) (e.g., Food, Adipose) ConcCheck->High High MethodB Method B: PFBBr Derivatization Detector: GC-NICI-MS Femtogram Sensitivity Trace->MethodB MethodA Method A: BF3-Methanol (FAME) Detector: GC-EI-MS Robust, Standard Library Matching High->MethodA

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on sample concentration and sensitivity requirements.

Protocol A: BF3-Methanol Derivatization (FAME)

Best for: General profiling, food analysis, high-abundance biological samples.

Materials
  • Internal Standard: Nonanoic acid-d2 (100 µg/mL in Hexane).

  • Reagent: 14% Boron Trifluoride (BF3) in Methanol.[1]

  • Solvent: n-Hexane (HPLC Grade).

  • Neutralizer: Saturated NaCl solution.[1]

Step-by-Step Workflow
  • Sample Preparation: Aliquot 100 µL of biological fluid (plasma/urine) or 10 mg homogenized tissue into a glass screw-cap vial.

  • Spike IS: Add 10 µL of Nonanoic acid-d2 IS solution. Vortex 10s.

  • Hydrolysis (Optional): If measuring total fatty acids (free + esterified), add 0.5 mL 0.5N Methanolic NaOH and heat at 80°C for 10 min. If measuring only free fatty acids, skip to step 4.

  • Derivatization: Add 1.0 mL BF3-Methanol (14%) . Cap tightly (Teflon-lined cap).

  • Incubation: Heat at 60°C for 10 minutes .

    • Note: Higher temperatures (100°C) increase risk of C9 volatility loss. 60°C is sufficient for MCFAs.

  • Extraction: Cool to room temperature. Add 1.0 mL n-Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.0 mL saturated NaCl or HPLC-grade water to induce phase separation. Centrifuge at 2000 x g for 3 minutes.

  • Collection (CRITICAL STEP): Transfer the upper hexane layer to a GC vial containing a glass insert.

    • STOP: Do NOT evaporate the hexane layer to dryness. Nonanoic acid methyl ester is volatile. If concentration is required, use a gentle stream of Nitrogen to reduce volume by 50% only, never to dryness.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).

Protocol B: PFBBr Derivatization (High Sensitivity)

Best for: Ultra-trace analysis, pharmacokinetic (PK) studies, limited sample volume.

Materials
  • Reagent: 5% Pentafluorobenzyl bromide (PFBBr) in Acetonitrile.

  • Catalyst: Diisopropylethylamine (DIPEA) or K2CO3.

  • Solvent: Hexane/Dichloromethane.

Step-by-Step Workflow
  • Spike IS: Add Nonanoic acid-d2 to sample; lyophilize or dry sample (if aqueous) under Nitrogen before adding reagents (PFBBr is moisture sensitive).

  • Reaction Mix: Resuspend dried residue in 200 µL Acetonitrile. Add 10 µL DIPEA and 20 µL PFBBr solution.

  • Incubation: Heat at 60°C for 20 minutes .

  • Dry Down: Evaporate the Acetonitrile stream of Nitrogen to near dryness.

  • Reconstitution/Partition: Add 200 µL Hexane and 200 µL aqueous buffer (pH 5) to remove excess reagent and amine salts. Vortex.

  • Collection: Transfer upper Hexane layer to GC vial.

  • Analysis: Inject 1 µL into GC-MS operating in Negative Ion Chemical Ionization (NICI) mode using Methane as the reagent gas.

    • Target Ion: The PFB ester cleaves to yield the carboxylate anion [M-PFB]-. Monitor m/z 157 (Nonanoic acid) and m/z 159 (Nonanoic acid-d2).

Data Summary & Comparison

FeatureMethod A: BF3-MeOH (FAME)Method B: PFBBr (ECNI)
Derivative Methyl EsterPentafluorobenzyl Ester
Volatility High (Risk of loss)Low (More stable)
MS Mode EI (Electron Ionization)NICI (Negative Ion CI)
Sensitivity Nanogram (ng) rangeFemtogram (fg) range
Major Fragment m/z 74 (McLafferty), m/z 87[M-181]- (Carboxylate anion)
Complexity Low (Single step)Medium (Moisture sensitive)

Quality Assurance & Troubleshooting

Linearity and Range
  • FAME Method: Linear range typically 1 µM – 1000 µM.

  • PFBBr Method: Linear range typically 1 nM – 10 µM.

Handling Isotopic Purity

Commercial Nonanoic acid-d2 is typically >98% isotopic purity. However, always run a "Blank + IS" sample to check for d0 (unlabeled) contribution in the IS standard, which would artificially inflate analyte values.

Troubleshooting Diagram

Troubleshooting Problem Low Recovery of Nonanoic Acid-d2 Check1 Evaporation Step? Problem->Check1 Check2 Reaction Temp? Problem->Check2 Check3 Water in Solvent? Problem->Check3 Sol1 Do NOT dry completely. Inject direct extract. Check1->Sol1 Sol2 Reduce temp to 60°C. C9 is volatile. Check2->Sol2 Sol3 Use fresh BF3-MeOH. BF3 hydrolyzes over time. Check3->Sol3

Figure 2: Troubleshooting logic for low recovery issues specific to Medium Chain Fatty Acids.

References

  • Wu, H., et al. "A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids." Analytical Methods, 2023.[2][3][4] Available at: [Link]

  • National Institutes of Health (NIH). "Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications." PMC Article. Available at: [Link]

  • AOCS. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." Lipid Library. Available at: [Link]

Sources

Method

Unraveling Lipid Dynamics: A Guide to Using Nonanoic Acid-d2 as a Metabolic Tracer

Introduction: The Imperative for Dynamic Metabolic Insights In the intricate landscape of cellular biology and drug development, understanding the flux and functionality of lipid metabolism is paramount. Lipids are not m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Dynamic Metabolic Insights

In the intricate landscape of cellular biology and drug development, understanding the flux and functionality of lipid metabolism is paramount. Lipids are not merely static structural components or energy reservoirs; they are dynamic signaling molecules integral to a myriad of physiological and pathological processes, including metabolic diseases, inflammation, and cancer.[1][2] Traditional analytical methods often provide a static snapshot of lipid abundance, failing to capture the dynamic nature of their synthesis, transport, and catabolism. Stable isotope tracing has emerged as a powerful and safe methodology to elucidate these complex metabolic pathways in real-time, offering a window into the kinetic intricacies of lipid metabolism.[3][4][5]

This comprehensive guide details the application of nonanoic acid-d2, a deuterium-labeled medium-chain fatty acid, as a robust tracer for dissecting lipid metabolism. Its stable, non-radioactive isotope label allows for safe handling and application in both in vitro and in vivo models.[6][7] As a nine-carbon saturated fatty acid, nonanoic acid is readily metabolized, serving as a precursor for various downstream lipid species.[8] The deuterium label provides a distinct mass shift, enabling precise tracking and quantification of its metabolic fate via mass spectrometry.[9] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively employ nonanoic acid-d2 in their lipid metabolism studies.

Scientific Foundation: The Journey of a Deuterated Tracer

The core principle behind using nonanoic acid-d2 as a tracer lies in its metabolic incorporation into downstream lipid pools. Once introduced into a biological system, nonanoic acid-d2 is activated to its coenzyme A (CoA) derivative, nonanoyl-CoA. From this central metabolic hub, it can enter several key pathways:

  • β-Oxidation: As a medium-chain fatty acid, nonanoyl-CoA can be directly transported into the mitochondria for β-oxidation, yielding acetyl-CoA. The deuterium label can then be traced in intermediates of the tricarboxylic acid (TCA) cycle and, subsequently, in molecules synthesized from TCA cycle-derived precursors.

  • Fatty Acid Elongation: Nonanoyl-CoA can be elongated by fatty acid elongase enzymes to produce longer-chain fatty acids. The presence of the d2-label in these elongated fatty acids provides a direct measure of this pathway's activity.

  • Incorporation into Complex Lipids: The labeled nonanoic acid, or its elongated products, can be incorporated into various complex lipid classes, including glycerophospholipids, sphingolipids, and neutral lipids like triacylglycerols.[10] Tracking the appearance of the deuterium label in these lipid species allows for the quantification of their synthesis and turnover rates.

The choice of a d2 label provides a clear and readily detectable mass shift in mass spectrometry analysis, allowing for the differentiation of the tracer-derived lipids from the endogenous, unlabeled lipid pool.[11] This enables the calculation of metabolic flux, providing a dynamic view of lipid metabolism that is unattainable with traditional lipidomics approaches.

Diagram: Metabolic Fate of Nonanoic Acid-d2

Metabolic_Fate_of_Nonanoic_Acid_d2 cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Nonanoic Acid-d2 Nonanoic Acid-d2 Nonanoyl-CoA-d2 Nonanoyl-CoA-d2 Nonanoic Acid-d2->Nonanoyl-CoA-d2 Acyl-CoA Synthetase Elongated Fatty Acyl-CoA-d2 Elongated Fatty Acyl-CoA-d2 Nonanoyl-CoA-d2->Elongated Fatty Acyl-CoA-d2 Elongases Complex Lipids-d2 Complex Lipids-d2 Nonanoyl-CoA-d2->Complex Lipids-d2 Acyltransferases Acetyl-CoA-d2 Acetyl-CoA-d2 Nonanoyl-CoA-d2->Acetyl-CoA-d2 β-Oxidation Elongated Fatty Acyl-CoA-d2->Complex Lipids-d2 Acyltransferases TCA Cycle Intermediates-d2 TCA Cycle Intermediates-d2 Acetyl-CoA-d2->TCA Cycle Intermediates-d2 TCA Cycle

Caption: Metabolic pathways of Nonanoic Acid-d2 tracer.

Experimental Design and Protocols

A successful tracer study requires careful planning and execution. The following sections provide a detailed framework for designing and implementing experiments using nonanoic acid-d2.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)Notes
Nonanoic acid-d2Cambridge Isotope Laboratories, Inc.DLM-457Ensure high isotopic purity.
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092Select appropriate medium for your cell line.
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079Use dialyzed FBS to reduce background unlabeled fatty acids.
Solvents (Methanol, Chloroform, Acetonitrile)Sigma-AldrichVariousHPLC or MS grade.
Internal Standards (e.g., C17:0)Avanti Polar Lipids860421For normalization and absolute quantification.
Protocol 1: In Vitro Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent cells with nonanoic acid-d2 to trace its incorporation into cellular lipids.

Diagram: In Vitro Labeling Workflow

In_Vitro_Workflow Cell Seeding Cell Seeding Tracer Administration Tracer Administration Cell Seeding->Tracer Administration Incubation Incubation Tracer Administration->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Step-by-step in vitro experimental workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).[12]

    • Rationale: Ensuring consistent cell density across experimental conditions is crucial for reproducible results.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium containing nonanoic acid-d2. A common starting concentration is 10-50 µM, but this should be optimized for your specific cell type and experimental goals.

    • To prepare a 10 mM stock solution of nonanoic acid-d2, dissolve the appropriate amount in ethanol or DMSO.[13]

    • Causality: The choice of solvent and final concentration of the tracer can impact cell viability and labeling efficiency. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Tracer Administration:

    • Remove the existing culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Expert Insight: For kinetic studies, a time-course experiment is recommended, with cells harvested at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after tracer addition.

  • Incubation:

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired labeling period.

  • Cell Harvesting and Quenching:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add an appropriate volume of ice-cold methanol to quench metabolic activity and detach the cells.[14] Scrape the cells and collect the cell suspension.

    • Trustworthiness: Rapidly quenching metabolism is critical to prevent alterations in the lipid profile during sample processing.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.[12]

    • Briefly, add chloroform and water to the methanol cell suspension to create a biphasic system. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

    • Self-Validation: Spike a known amount of an internal standard (e.g., a fatty acid not naturally abundant in the cells, like C17:0) into the samples before extraction to correct for variations in extraction efficiency and instrument response.[15]

Protocol 2: Mass Spectrometry Analysis of Labeled Lipids

This protocol provides a general framework for the analysis of nonanoic acid-d2 labeled lipids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagram: LC-MS Data Acquisition and Analysis

LCMS_Analysis Lipid Extract Lipid Extract LC Separation LC Separation Lipid Extract->LC Separation C18 Column Mass Spectrometer Mass Spectrometer LC Separation->Mass Spectrometer ESI Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Full Scan & MS/MS Data Processing Data Processing Data Acquisition->Data Processing Peak Picking & Alignment Lipid Identification Lipid Identification Data Processing->Lipid Identification Database Search Quantification Quantification Lipid Identification->Quantification Isotope Ratio

Caption: Workflow for LC-MS based lipidomics analysis.

Step-by-Step Methodology:

  • Liquid Chromatography (LC) Separation:

    • Separate the lipid species using a reverse-phase C18 or C8 column.[2]

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium acetate to improve ionization.[16]

    • Rationale: Chromatographic separation reduces ion suppression and allows for the differentiation of isomeric lipid species.

  • Mass Spectrometry (MS) Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[17]

    • Acquire data in both positive and negative ion modes to achieve comprehensive coverage of different lipid classes.[18]

    • Expert Insight: Set the mass spectrometer to acquire data in full scan mode to detect all ions within a specified mass range. Concurrently, use data-dependent or data-independent acquisition (DDA/DIA) to trigger fragmentation (MS/MS) of the most abundant ions for structural elucidation.[19]

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., XCMS, MS-DIAL, LipidSearch).

    • Peak Picking and Alignment: Identify and align chromatographic peaks across all samples.

    • Lipid Identification: Identify lipids based on their accurate mass, retention time, and fragmentation pattern by searching against lipid databases (e.g., LIPID MAPS).[15]

    • Quantification of Label Incorporation: Calculate the fractional enrichment of the deuterium label in each identified lipid species. This is determined by the ratio of the intensity of the labeled ion (M+2) to the sum of the intensities of the labeled and unlabeled (M+0) ions.

Data Interpretation and Quantitative Analysis

The primary output of a nonanoic acid-d2 tracer experiment is the fractional enrichment of the label in various lipid species over time. This data can be used to calculate key metabolic parameters:

ParameterCalculationInterpretation
Fractional Synthesis Rate (FSR) The rate of increase in fractional enrichment over time.Represents the percentage of the lipid pool that is newly synthesized per unit of time.
Absolute Synthesis Rate FSR multiplied by the total pool size of the lipid.The absolute amount of a lipid synthesized per unit of time.
Metabolic Flux The rate of flow of the tracer through a specific metabolic pathway.Provides a quantitative measure of the activity of a pathway (e.g., fatty acid elongation).

Example Data:

Time (hours)Fractional Enrichment in Palmitate-d2
00.00
20.05
40.10
80.18
120.25
240.40

This data can be plotted to visualize the kinetics of palmitate synthesis from the nonanoic acid-d2 tracer. The initial slope of this curve is proportional to the fractional synthesis rate.

Conclusion and Future Perspectives

The use of nonanoic acid-d2 as a metabolic tracer offers a powerful and versatile tool for the dynamic investigation of lipid metabolism. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments. By combining this approach with advanced analytical platforms and computational modeling, it is possible to gain unprecedented insights into the complex regulation of lipid metabolic networks in health and disease. Future applications may involve combining nonanoic acid-d2 tracing with other 'omics' technologies to create a more holistic understanding of cellular metabolism and to identify novel therapeutic targets for a range of metabolic disorders.

References

  • Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. (1986). PubMed. [Link]

  • Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (n.d.). PMC. [Link]

  • Insights into the behavior of nonanoic acid and its conjugate base at the air/water interface through a combined experimental and theoretical approach. (n.d.). National Institutes of Health. [Link]

  • Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. (2025). PMC. [Link]

  • A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). (2022). PMC. [Link]

  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.). PMC. [Link]

  • Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. (n.d.). PubMed. [Link]

  • Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. (n.d.). PubMed. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. [Link]

  • Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. (2026). PMC. [Link]

  • Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]

  • 4D-Lipidomics-Confident lipid identification based on pos. and neg. ion mode fragment information. (2019). YouTube. [Link]

  • HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. (n.d.). Journal of Endocrinology. [Link]

  • Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. (n.d.). PubMed. [Link]

  • Development of Tracer Approaches. (2022). Burgess Lab | UT Southwestern, Dallas, Texas. [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (n.d.). PMC. [Link]

  • (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. (2023). ResearchGate. [Link]

  • Applications of Mass Spectrometry to Lipids and Membranes. (n.d.). PMC. [Link]

  • Lipidomics—Reshaping the Analysis and Perception of Type 2 Diabetes. (n.d.). PMC. [Link]

  • Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in. (n.d.). -ORCA - Cardiff University. [Link]

  • Showing Compound Nonanoic acid (FDB003306). (2010). FooDB. [Link]

  • 12th Annual Course Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. (n.d.). Vanderbilt University. [Link]

  • Comparison of octanoic and nonanoic acid phase transitions with pH. The... (n.d.). ResearchGate. [Link]

  • NIH Public Access. (n.d.). eScholarship.org. [Link]

  • Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. (n.d.). PMC. [Link]

  • Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). PMC. [Link]

Sources

Application

Application Note: High-Fidelity Extraction and Quantification of Nonanoic Acid in Biological Matrices via Stable Isotope Dilution LC-MS/MS

Executive Summary This application note details a robust protocol for the extraction and quantification of Nonanoic acid (NA) from complex biological matrices (plasma, serum, and tissue homogenates). Unlike long-chain fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction and quantification of Nonanoic acid (NA) from complex biological matrices (plasma, serum, and tissue homogenates). Unlike long-chain fatty acids, Nonanoic acid (C9:0) presents unique challenges regarding volatility and ionization efficiency.

This guide moves beyond generic lipid extraction, providing a targeted Liquid-Liquid Extraction (LLE) workflow coupled with Negative Electrospray Ionization (ESI-) LC-MS/MS . The method utilizes Nonanoic acid-d2 as a surrogate internal standard to correct for extraction variability, matrix effects, and ionization suppression—a technique known as Stable Isotope Dilution Assay (SIDA).

Key Applications:

  • Monitoring Medium-Chain Triglyceride (MCT) ketogenic diet compliance.

  • Biomarker analysis for lipid peroxidation and oxidative stress.

  • Pharmacokinetic (PK) profiling of C9-based excipients or active pharmaceutical ingredients (APIs).

Scientific Rationale & Experimental Design

The Volatility Challenge

Nonanoic acid is a medium-chain fatty acid (MCFA) with significant vapor pressure. A common error in generic lipidomics protocols is evaporating samples to complete dryness under high vacuum or heat, which leads to substantial analyte loss (sublimation/evaporation).

  • Our Solution: This protocol utilizes a "Trap-and-Keep" solvent exchange technique or controlled evaporation at low temperature to prevent analyte loss.

Why Nonanoic Acid-d2?

Using a deuterated internal standard (IS) is non-negotiable for regulatory-grade bioanalysis.

  • Chemical Equivalence: NA-d2 shares near-identical physicochemical properties (pKa, LogP) with endogenous NA.

  • Matrix Normalization: Any suppression of the ionization signal by plasma phospholipids affects both the analyte and the IS equally. By quantifying the ratio of Analyte/IS, these errors cancel out.

  • Isotope Effect: Note that deuterium is slightly more hydrophilic than hydrogen. On high-resolution Reverse Phase LC columns, NA-d2 may elute slightly earlier (0.05–0.1 min) than native NA. Integration windows must account for this.

Materials & Reagents

CategoryItemGrade/Specification
Analyte Nonanoic Acid (C9:0)Analytical Standard (>99%)
Internal Standard Nonanoic Acid-d2Isotopic Purity >98%
Solvents Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA)LC-MS Grade
Extraction Solvent Ethyl Acetate / Hexane (80:20 v/v)HPLC Grade
Additives Formic Acid or Acetic AcidLC-MS Grade
Matrix Human/Rat Plasma or SerumK2EDTA or Heparin
Consumables 1.5 mL Eppendorf tubesLow-Binding (Critical for lipids)
Column C18 Reverse Phasee.g., Waters BEH C18 or Phenomenex Kinetex C18 (1.7 µm)

Analytical Protocol

Preparation of Standards
  • Stock Solution A (Analyte): 1 mg/mL Nonanoic Acid in Methanol.

  • Stock Solution B (IS): 1 mg/mL Nonanoic Acid-d2 in Methanol.

  • Working IS Solution (Spike): Dilute Stock B to 1,000 ng/mL in 50% Methanol.

Sample Preparation (Acidified Liquid-Liquid Extraction)

Principle: Nonanoic acid has a pKa of ~4.[1]96. To extract it into an organic solvent, we must lower the pH of the sample below the pKa to protonate the acid (R-COO⁻


 R-COOH), making it uncharged and hydrophobic.

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 50 µL of plasma/serum into a low-binding 1.5 mL tube.

  • Internal Standard Addition: Add 10 µL of Working IS Solution (d2-spike).

    • Critical: Vortex gently for 10 seconds and let equilibrate for 5 minutes. This ensures the spike binds to albumin/proteins similarly to the endogenous analyte.

  • Protein Precipitation & Acidification: Add 150 µL of acidified Acetonitrile (containing 1% Formic Acid).

    • Mechanism:[2] Precipitates proteins while lowering pH to drive NA into the organic phase.

  • Extraction: Add 400 µL of Extraction Solvent (Ethyl Acetate/Hexane 80:20).

  • Agitation: Vortex vigorously for 5 minutes or shaker-plate for 10 minutes at 1000 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 350 µL of the upper organic supernatant to a clean glass vial or plate.

    • Avoid: Do not disturb the protein pellet or the aqueous bottom layer.

  • Controlled Concentration (The Risk Step):

    • Evaporate under a gentle stream of Nitrogen at room temperature (20-25°C) .

    • STOP exactly when the solvent is removed. DO NOT leave the dry tube under nitrogen flow for extended periods.

  • Reconstitution: Immediately reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water with 5mM Ammonium Acetate). Vortex well.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral or slightly basic helps ionization in negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 30% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

  • Source Temp: 450°C (High temp helps desolvation of lipids).

MRM Transitions:

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
Nonanoic Acid 157.157.1 (Carboxyl loss)15-20
Nonanoic Acid-d2 159.159.1 (d2-Carboxyl loss)15-20

Note: Fatty acids often fragment poorly. If sensitivity on the product ion is low, "Pseudo-MRM" (monitoring 157.1 -> 157.1 with low collision energy) can be used, provided chromatographic separation is clean.

Workflow Visualization

G cluster_0 Sample Preparation Workflow cluster_1 LC-MS/MS Analysis Input Biological Sample (50 µL Plasma) Spike Add Internal Standard (Nonanoic Acid-d2) Input->Spike Equilib Equilibration (5 mins) Spike->Equilib Acidify Acidification & PPT (ACN + 1% Formic Acid) Equilib->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Acidify->Extract PhaseSep Centrifugation (Phase Separation) Extract->PhaseSep Supernatant Collect Organic Layer PhaseSep->Supernatant Evap Controlled Evaporation (Room Temp, N2 Stream) Supernatant->Evap Risk: Volatility Recon Reconstitution (Mobile Phase) Evap->Recon Inject Injection Recon->Inject Separation UHPLC Separation (C18 Column) Inject->Separation Detect ESI(-) MRM Detection (157.1 -> 57.1) Separation->Detect

Caption: Step-by-step extraction workflow highlighting the critical evaporation step to prevent volatile loss of Nonanoic acid.

Logic of Quantification (SIDA)

The Stable Isotope Dilution Assay (SIDA) relies on the principle that the ratio of the analyte to the internal standard remains constant throughout the extraction process, even if absolute recovery varies.

Logic Sample Sample Matrix (Unknown NA Conc) Mix Homogenized Mix Sample->Mix IS Spike Added (Known d2-NA Conc) IS->Mix Loss Extraction Loss (e.g., 20% loss) Mix->Loss Affects Both Equally Matrix Matrix Effect (Ion Suppression) Loss->Matrix Affects Both Equally Final Final Detection Matrix->Final Calc Ratio Calculation (Area NA / Area d2) Final->Calc Result Quantified Conc. Calc->Result Correction Applied

Caption: SIDA Logic: Errors from extraction loss and matrix effects cancel out because they affect the analyte and d2-spike identically.

Method Validation & Quality Control

To ensure the method is "self-validating," every run must include the following:

QC TypeCompositionPurposeAcceptance Criteria
System Suitability Neat Standard (Mid-level)Checks instrument performance before run.Retention time ±0.1 min; Area stability <5% RSD.
Double Blank Matrix only (No Spike, No Analyte)Checks for endogenous interference.Noise at RT < 20% of LLOQ.[2]
Blank + IS Matrix + d2 SpikeChecks for cross-talk (Isotope purity).No signal in Analyte channel.
QC Low/Mid/High Spiked Matrix at 3 levelsValidates accuracy/precision.Calculated conc. within ±15% of nominal.[2]
Troubleshooting Guide
  • High Background: Nonanoic acid is common in detergents and plastics. Action: Wash all glassware with methanol before use. Use only high-grade solvents.

  • Low Recovery: Likely due to evaporation loss. Action: Add 5 µL of Dimethyl Sulfoxide (DMSO) or Ethylene Glycol to the tube before evaporation to act as a "keeper" solvent, preventing the tube from going completely dry.

  • Poor Peak Shape: Caused by solvent mismatch. Action: Ensure the reconstitution solvent matches the starting mobile phase conditions (30% Organic).

References

  • Determination of Plasma and Red Blood Cell Omega Fatty Acids. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. Available at: [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. Available at: [Link]

  • A Concise Review of LC-MS Based Quantification Methods for Short Chain Fatty Acids. MDPI. Available at: [Link]

Sources

Method

Nonanoic acid-d2 standard curve setup for fatty acid analysis

Application Note: High-Precision Fatty Acid Quantitation Using Nonanoic Acid-d2 (C9:0-d2) as an Internal Standard Introduction & Scientific Rationale In quantitative lipidomics, the selection of an Internal Standard (IS)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Fatty Acid Quantitation Using Nonanoic Acid-d2 (C9:0-d2) as an Internal Standard

Introduction & Scientific Rationale

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity. While odd-chain fatty acids like Heptadecanoic acid (C17:[1]0) are traditional choices, they suffer from two limitations: endogenous presence in certain dietary matrices (e.g., dairy fats) and poor tracking of medium-chain fatty acid (MCFA) volatility.

Nonanoic acid-d2 (C9:0-d2) represents a superior IS candidate for broad-spectrum fatty acid analysis for three mechanistic reasons:

  • Volatility Bridging: As a medium-chain fatty acid, it elutes early in Gas Chromatography (GC) runs. It effectively normalizes evaporative losses that occur during sample preparation—losses that heavier standards (like C19:0) fail to capture.

  • Isotopic Orthogonality: The deuterium labeling (

    
    ) introduces a mass shift (+2 Da), allowing for mass-spectral differentiation from natural Nonanoic acid (Pelargonic acid), ensuring that endogenous C9:0 does not inflate the IS signal.
    
  • Ionization Correction: In Mass Spectrometry (MS), C9:0-d2 experiences similar ionization suppression/enhancement effects to target MCFAs, providing a robust normalization factor.

Materials & Reagents

  • Internal Standard: Nonanoic acid-d2 (C9:0-d2), >98% isotopic purity.

  • Derivatization Reagent: Boron Trifluoride (

    
    ) in Methanol (14% w/v).[2][3] Note: Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure free fatty acids (FFAs) are esterified.
    
  • Extraction Solvent: Hexane (HPLC Grade) or Heptane.

  • Quenching Agent: Saturated Sodium Chloride (NaCl) solution.

  • Column: High-polarity biscyanopropyl polysiloxane column (e.g., HP-88, DB-FastFAME, or CP-Sil 88) for isomer resolution.

Experimental Protocol: Standard Curve Setup

The following protocol utilizes the Internal Standard Method , where the IS concentration is fixed across all samples and calibration points, while the target analyte concentrations vary.

Stock Solution Preparation[4]
  • Primary IS Stock (10 mM): Dissolve 1.6 mg of Nonanoic acid-d2 in 1 mL of Methanol. Store at -20°C.

  • Working IS Solution (200 µM): Dilute Primary Stock 1:50 in Methanol. This is the spiking solution.

  • Analyte Stock Mix: Prepare a mixture of target fatty acids (e.g., C16:0, C18:0, C18:1) at 10 mM each in Methanol.

Calibration Curve Construction

Create a 6-point calibration curve. The goal is to plot the Area Ratio against the Concentration Ratio .

Cal PointTarget Analyte Conc. (µM)Vol. Analyte Stock (µL)Vol.[4] Working IS (µL)Final IS Conc. (µM)Solvent (MeOH) to Final Vol.
Blank 005010950 µL
Std 1 101 (of 10mM)5010949 µL
Std 2 5055010945 µL
Std 3 100105010940 µL
Std 4 250255010925 µL
Std 5 500505010900 µL
Std 6 10001005010850 µL

Note: The IS concentration is maintained at 10 µM (or a level matching the expected median of your samples).

Derivatization Workflow (FAME Synthesis)

Critical Warning: Nonanoic acid methyl esters are volatile. NEVER evaporate the solvent to complete dryness during this protocol, or the IS will be lost, destroying quantification accuracy.

  • Spiking: Add 50 µL of Working IS Solution to 100 µL of biological sample (plasma/homogenate) or Calibration Standard.

  • Reaction: Add 500 µL of 14%

    
    -Methanol. Cap tightly. Incubate at 70°C for 30 minutes .
    
  • Extraction: Cool to Room Temp. Add 500 µL Hexane and 500 µL Saturated NaCl .

  • Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (Hexane) containing FAMEs to a GC vial.

    • Do not concentrate under Nitrogen unless absolutely necessary. If required, reduce volume but leave at least 50 µL liquid.

Visualization: Experimental Workflow

G Start Start: Biological Sample or Cal Standard Spike Step 1: Spike IS (Nonanoic Acid-d2) Start->Spike Deriv Step 2: Derivatization (BF3-MeOH, 70°C, 30 min) Spike->Deriv Extract Step 3: L-L Extraction (Add Hexane + Sat. NaCl) Deriv->Extract PhaseSep Step 4: Phase Separation (Centrifuge 2000xg) Extract->PhaseSep Collect Step 5: Collect Upper Phase (Hexane Layer) PhaseSep->Collect Warning CRITICAL: Do NOT Evaporate to Dryness (Volatile C9 FAME Loss) Collect->Warning GCMS GC-MS Analysis Collect->GCMS Warning->GCMS

Figure 1: Step-by-step workflow for FAME preparation using Nonanoic acid-d2, highlighting the critical volatility checkpoint.

GC-MS Instrument Parameters

To successfully analyze Nonanoic acid-d2 alongside long-chain fatty acids, the temperature program must start low enough to focus the medium-chain FAMEs.

  • Inlet: Split mode (10:1 or 20:1) to prevent column overload. Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C for 2 min (Traps C9 FAME).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C (Elutes C18-C22 FAMEs).

    • Hold: 5 min at 240°C.

  • MS Detection (SIM Mode):

    • Target FAMEs: m/z 74 (McLafferty rearrangement ion), 87.

    • Nonanoic Acid-d2 Methyl Ester: Monitor m/z 76 (Base peak shift from 74) and m/z 89 .

    • Note: The d2 label is usually on the alpha-carbon, shifting the characteristic McLafferty ion from 74 to 76.

Data Analysis & Validation

Response Factor (RF) Calculation

Quantification relies on the Relative Response Factor (RRF).[5][6][7] Do not assume the detector responds equally to the analyte and the IS.





[6]
Quantifying Unknowns

Once the RRF is established from the standard curve (average RRF across the linear range), calculate the unknown concentration:



Linearity & Acceptance Criteria
  • Linearity:

    
     over the range (10 µM - 1000 µM).
    
  • Precision: CV < 15% for replicates.

  • Recovery: Since C9 is volatile, recovery of the IS should be monitored. If IS area counts drop significantly (>30%) compared to a direct injection of the working standard, evaporative loss occurred during the hexane step.

Logical Pathway: Why This Method Works

Logic Problem Challenge: Fatty Acid Analysis Issue1 Volatility Loss (Sample Prep) Problem->Issue1 Issue2 Matrix Interference (Endogenous Lipids) Problem->Issue2 Solution Solution: Nonanoic Acid-d2 Issue1->Solution Normalized by Issue2->Solution Resolved by Mech1 Mechanism 1: Medium Chain (C9) Mimics Volatility Solution->Mech1 Mech2 Mechanism 2: Deuterium (d2) Mass Shift (+2 Da) Solution->Mech2 Result Outcome: Accurate Quantitation Mech1->Result Mech2->Result

Figure 2: The mechanistic logic for selecting C9:0-d2 to solve volatility and interference challenges.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting nonanoic acid-d2 peak tailing in GC-MS

Technical Support Center: Troubleshooting Nonanoic Acid-d2 Peak Tailing Case ID: NA-D2-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary Nonanoic acid-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Nonanoic Acid-d2 Peak Tailing

Case ID: NA-D2-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Nonanoic acid-d2 (Pelargonic acid-d2) is a deuterated internal standard used for the quantification of medium-chain fatty acids. Peak tailing in this analyte is rarely a random artifact; it is a specific symptom of active site adsorption . The free carboxylic acid moiety (-COOH) is a strong hydrogen bond donor/acceptor. If it encounters active silanols (Si-OH) or metal ions in the GC flow path, it will adsorb reversibly, causing the characteristic "shark fin" tail.

This guide distinguishes between physical flow path disruptions and chemical activity , providing validated protocols to resolve both.

Module 1: Diagnostic Triage

Is this a hardware failure or a chemistry mismatch?

Before altering your method, perform this rapid diagnostic check.

Q: Are ALL peaks tailing, or just the Nonanoic Acid-d2 and other free acids?

  • Scenario A: All peaks tail (including hydrocarbons like Heptadecane).

    • Diagnosis: Physical flow path disruption.

    • Root Cause: Dead volume, poor column cut, or a leak at the MSD interface.

  • Scenario B: Only Nonanoic Acid-d2 and polar analytes tail.

    • Diagnosis: Chemical Activity.[1][2][3]

    • Root Cause: Active sites in the liner or column head interacting with the -COOH group.

TroubleshootingLogic Start Start Diagnosis: Inspect Chromatogram Decision Are ALL peaks tailing? Start->Decision Physical Physical Issue: Flow Path Disruption Decision->Physical Yes (Hydrocarbons tail) Chemical Chemical Issue: Active Site Adsorption Decision->Chemical No (Only Acids tail) ActionPhy 1. Re-cut column (inlet/outlet) 2. Check ferrule tightness 3. Verify liner installation Physical->ActionPhy ActionChem 1. Replace Liner (Ultra Inert) 2. Trim Column Head (20cm) 3. Derivatize Sample Chemical->ActionChem

Figure 1: Diagnostic logic flow to isolate the root cause of peak tailing.

Module 2: Hardware & Consumables Optimization

The "Zero-Activity" Standard

If you are analyzing Nonanoic acid-d2 in its underivatized (free acid) form, your hardware tolerance for active sites is near zero.

Inlet Liner Selection

Standard deactivated liners are often insufficient for free fatty acids (FFAs). You must use Ultra Inert (UI) or similarly "premium deactivated" liners.

Liner FeatureRecommendationScientific Rationale
Geometry Single Taper (Gooseneck)Directs sample onto the column, minimizing contact with the hot gold seal and metal inlet bottom.
Packing NO Glass Wool Glass wool increases surface area for silanol interaction. Even deactivated wool can become active after a few dirty injections.
Deactivation Ultra Inert / PremiumStandard deactivation breaks down above 250°C. UI liners withstand higher temps without exposing silanols.
Column Maintenance

The "Guard Chip" Concept: Non-volatile matrix components (proteins, salts) accumulate at the head of the column. These deposits act as a new stationary phase that retains acids, causing tailing.

  • Protocol: Trim 10–20 cm from the inlet side of the column.[4] This removes the "active zone" and restores peak shape immediately.

Module 3: Derivatization Protocols (The Gold Standard)

Eliminating the polarity problem at the source.

For robust quantification in drug development, derivatization is strongly recommended . It masks the polar -COOH group, converting the acid into a non-polar ester that flies through the GC without interacting with active sites.

Comparison of Derivatization Strategies
FeatureSilylation (TMS Esters) Methylation (FAMEs)
Reagent BSTFA + 1% TMCSBF3-Methanol (14%)
Reaction Type Rapid, mild heat.Acid-catalyzed esterification.
Stability Low (Moisture sensitive).[5]High (Stable for weeks).
Column Standard 5MS (Non-polar).Standard 5MS or WAX.
Verdict Good for quick screening.Best for accurate quantification.
Protocol A: BF3-Methanol Methylation (Recommended)

Converts Nonanoic acid-d2 to Nonanoic acid-d2 Methyl Ester.

  • Preparation: Add 100 µL of sample (containing Nonanoic acid-d2) to a reaction vial.

  • Reagent: Add 500 µL of 14% BF3-Methanol .

  • Incubation: Cap tightly and heat at 60°C for 10 minutes .

  • Extraction: Cool to room temperature. Add 500 µL Hexane and 500 µL Saturated NaCl water .

  • Separation: Vortex for 1 min. Let layers separate.

  • Injection: Inject 1 µL of the top Hexane layer .

Protocol B: BSTFA Silylation (Rapid)

Converts Nonanoic acid-d2 to TMS-Nonanoate.

  • Dry Down: Evaporate sample to complete dryness under Nitrogen (Critical: Moisture kills this reaction).

  • Reagent: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine .

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Injection: Inject directly (ensure autosampler wash solvent is anhydrous).

Derivatization cluster_0 Pathway A: Methylation cluster_1 Pathway B: Silylation Acid Nonanoic Acid-d2 (R-COOH) BF3 BF3-MeOH (60°C, 10 min) Acid->BF3 BSTFA BSTFA/TMCS (60°C, 30 min) Acid->BSTFA FAME Methyl Ester (R-COOMe) BF3->FAME TMS TMS Ester (R-COOTMS) BSTFA->TMS

Figure 2: Chemical pathways to neutralize the carboxylic acid group.

Module 4: Column Selection Guide

If you cannot derivatize (e.g., specific lab constraints), you cannot use a standard non-polar column (like DB-5MS or HP-5) successfully. The mismatch between the polar acid and the non-polar phase will cause severe tailing.

Analyte FormRecommended Column PhaseExample ColumnsWhy?
Free Acid Nitroterephthalic acid modified PEGDB-FFAP, HP-FFAP, Stabilwax-DA The acidic phase "deactivates" the column for acidic analytes, ensuring sharp peaks.
FAME / TMS 5% Phenyl Methyl SiloxaneDB-5MS, Rxi-5Sil MS Esters are non-polar; they separate perfectly on standard low-bleed MS columns.

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (2018). GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Retrieved from [Link]

Sources

Optimization

Improving recovery rates of nonanoic acid-d2 in plasma extraction

Technical Support Center: Nonanoic Acid-d2 Plasma Extraction Welcome to the technical support center for the analysis of deuterated nonanoic acid (nonanoic acid-d2) in plasma. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nonanoic Acid-d2 Plasma Extraction

Welcome to the technical support center for the analysis of deuterated nonanoic acid (nonanoic acid-d2) in plasma. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with recovery rates during sample preparation. As a deuterated medium-chain fatty acid, nonanoic acid-d2 is an invaluable tool, often used as an internal standard or tracer in pharmacokinetic and metabolic studies[1][2]. However, its amphipathic nature and the complexity of the plasma matrix present unique extraction challenges.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your workflow, ensure data integrity, and achieve high, reproducible recovery rates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the extraction of nonanoic acid-d2 from plasma.

Q1: What are the primary reasons for low recovery of nonanoic acid-d2 from plasma? Low recovery is typically a multi-factorial issue stemming from three core challenges:

  • Strong Protein Binding: Like endogenous fatty acids, nonanoic acid binds extensively to plasma proteins, particularly albumin[2][3]. If proteins are not efficiently removed or denatured, the analyte will remain in the aqueous phase, leading to poor extraction.

  • Suboptimal pH Conditions: Nonanoic acid is a carboxylic acid with a pKa of approximately 4.9. For efficient extraction into an organic solvent, the plasma sample must be acidified to a pH below the pKa, converting the ionized carboxylate (R-COO⁻) into its neutral, more lipophilic form (R-COOH)[4][5].

  • Inappropriate Solvent Selection: The choice of organic solvent for extraction is critical. The solvent must have the right polarity to effectively partition the neutral nonanoic acid-d2 from the acidified aqueous matrix while minimizing the co-extraction of interfering substances like phospholipids[6].

Q2: How should I collect and store plasma samples to ensure the stability of nonanoic acid-d2? Sample integrity begins at collection.

  • Anticoagulant Choice: While various anticoagulants are used, be aware that some collection tubes can be a source of contamination for short-chain fatty acids[7]. Lithium heparin tubes are often a suitable choice when plasma is required[7].

  • Immediate Processing: Process blood samples as quickly as possible. Immediate separation of plasma from blood cells is crucial to prevent analyte degradation or concentration changes due to cellular processes[8][9].

  • Storage Conditions: Once separated, plasma should be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can degrade proteins and potentially release interfering substances. For short-term storage (up to 24 hours), 2-8°C is acceptable, but freezing is always preferred[10]. The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent autoxidation of polyunsaturated fatty acids, which, while less of a concern for saturated nonanoic acid, is good practice in general lipid analysis[11].

Q3: Is derivatization necessary for analyzing nonanoic acid-d2 by LC-MS? No, derivatization is generally not required for LC-MS analysis. Nonanoic acid can be readily ionized, typically in negative electrospray ionization (ESI) mode, to form the [M-H]⁻ ion. Modern LC-MS systems are sensitive enough to detect the underivatized form[12][13]. Derivatization is primarily a requirement for Gas Chromatography (GC) to make the fatty acid volatile enough for analysis[14][15].

Section 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you are encountering in your workflow.

Problem 1: Consistently Low Recovery (< 60%)

If your recovery rates are consistently low, it points to a fundamental issue in your core extraction methodology.

  • Potential Cause A: Inefficient Protein Disruption

    • The Science: Over 99% of fatty acids in plasma are bound to proteins. Simply adding an extraction solvent is insufficient. You must first disrupt these protein-analyte interactions. This is achieved through protein precipitation (PPT), where a denaturing agent is added to force the proteins out of solution[16].

    • Solution:

      • Optimize Your PPT Solvent: Acetonitrile is generally the most effective solvent for precipitating plasma proteins. A 3:1 ratio of cold acetonitrile to plasma is a robust starting point. Methanol is less effective at protein removal and may result in a less clean extract[16].

      • Ensure Thorough Mixing: After adding the PPT solvent, vortex the sample vigorously for at least 30-60 seconds. This ensures complete mixing and maximizes protein denaturation.

      • Allow Sufficient Incubation: A short incubation period (e.g., 10 minutes at 4°C) after vortexing can promote more complete protein aggregation before centrifugation.

  • Potential Cause B: Incorrect Sample pH During Extraction

    • The Science: The charge state of nonanoic acid dictates its solubility. In its ionized (deprotonated) state at physiological pH (~7.4), it is highly water-soluble. By acidifying the sample to a pH at least 1.5-2 units below its pKa (~4.9), you ensure it is overwhelmingly in its neutral (protonated) form, which dramatically increases its affinity for an organic solvent[4].

    • Solution:

      • Acidify Post-PPT: After centrifuging the precipitated proteins, add a small volume of a strong acid to the supernatant before adding your extraction solvent. Formic acid is a common choice. Add enough to bring the final pH to between 3.0 and 3.5.

      • Verify pH: When developing a method, use a micro-pH probe or pH strips on a test sample to confirm that your acidification step is achieving the target pH.

Workflow: Troubleshooting Low Recovery

This diagram outlines the logical steps to diagnose the root cause of low analyte recovery.

TroubleshootingWorkflow Start Low Recovery Observed (<60%) CheckPPT Step 1: Verify Protein Precipitation (PPT) Start->CheckPPT CheckpH Step 2: Verify Sample pH (Post-PPT) CheckPPT->CheckpH PPT is optimal ResultPPT Implement Optimized PPT: - Use 3:1 Cold Acetonitrile - Vortex 60s - Centrifuge hard (e.g., >10,000 x g) CheckPPT->ResultPPT PPT is suboptimal CheckSolvent Step 3: Evaluate Extraction Solvent CheckpH->CheckSolvent pH is optimal ResultpH Acidify Supernatant: - Add Formic Acid to pH 3.0-3.5 - Verify pH during method dev. CheckpH->ResultpH pH > 4.0 CheckSPE Alternative: Check SPE Method CheckSolvent->CheckSPE LLE still fails ResultSolvent Switch to Optimal LLE Solvent: - Use MTBE or Hexane:EtOAc - Perform 2x extractions CheckSolvent->ResultSolvent Solvent is suboptimal ResultSPE Optimize SPE: - Check sorbent type (e.g., C18) - Ensure full elution (use adequate solvent volume) CheckSPE->ResultSPE SPE is suboptimal

Caption: A decision tree for troubleshooting low recovery of nonanoic acid-d2.

Problem 2: Poor Reproducibility (High %CV)

High variability between replicates often points to inconsistent sample handling or matrix effects during analysis.

  • Potential Cause A: Matrix Effects in LC-MS Analysis

    • The Science: This is a post-extraction issue but is often misinterpreted as poor recovery. Co-eluting matrix components, especially phospholipids, can interfere with the ionization of nonanoic acid-d2 in the mass spectrometer's source, either suppressing or enhancing its signal[17][18][19]. Because the amount of these interferences can vary from sample to sample, it leads to high variability.

    • Solution:

      • Use the Correct Internal Standard: Nonanoic acid-d2 is itself an excellent internal standard for endogenous nonanoic acid. If you are quantifying the nonanoic acid-d2 tracer itself, you must use a different internal standard, ideally a stable isotope-labeled analog like ¹³C₉-nonanoic acid or another deuterated fatty acid not present in your system (e.g., heptanoic acid-d13). This is the most effective way to correct for matrix effects[6].

      • Improve Sample Cleanup: If matrix effects are severe, your extraction is not clean enough. A Liquid-Liquid Extraction (LLE) with a non-polar solvent like hexane is effective at excluding phospholipids. Alternatively, switch to a Solid-Phase Extraction (SPE) method designed for lipid removal[20].

      • Optimize Chromatography: Adjust your LC gradient to chromatographically separate nonanoic acid-d2 from the region where most phospholipids elute (often early in the run on a C18 column).

  • Potential Cause B: Inconsistent Evaporation/Reconstitution

    • The Science: After extraction, the organic solvent is typically evaporated and the residue is reconstituted in a mobile-phase-compatible solvent. Nonanoic acid, being a medium-chain fatty acid, has some volatility. Overly aggressive evaporation (high temperature, high gas flow) can lead to physical loss of the analyte. Incomplete reconstitution will also lead to variable results.

    • Solution:

      • Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Do not evaporate to complete dryness for an extended period.

      • Thorough Reconstitution: After evaporation, add your reconstitution solvent and vortex thoroughly for at least 30 seconds. A brief sonication can also help ensure the analyte is fully redissolved.

Section 3: Validated Experimental Protocols

These protocols provide a robust starting point for your method development.

Protocol 1: Protein Precipitation with Liquid-Liquid Extraction (LLE)

This is a classic, cost-effective, and robust method for fatty acid extraction.

Materials:

  • Plasma sample

  • Internal Standard (IS) spiking solution

  • Ice-cold Acetonitrile (ACN)

  • Formic Acid (FA)

  • Methyl-tert-butyl ether (MTBE)

  • Reconstitution solvent (e.g., 50:50 ACN:Water)

Procedure:

  • Sample Aliquot: To a 2 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike IS: Add your internal standard solution (e.g., 10 µL).

  • Protein Precipitation: Add 300 µL of ice-cold ACN.

  • Mix: Vortex vigorously for 60 seconds.

  • Incubate: Place on ice or at 4°C for 10 minutes.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new 2 mL tube, avoiding the protein pellet.

  • Acidify: Add 5 µL of formic acid to the supernatant and vortex briefly.

  • LLE: Add 1 mL of MTBE.

  • Extract: Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Re-Extract (Optional but Recommended): Repeat steps 9-11 with a fresh 1 mL of MTBE and combine the organic layers. This significantly improves recovery.

  • Evaporate: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Add 100 µL of reconstitution solvent, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS analysis.

Principle of pH-Dependent LLE

This diagram illustrates the chemical principle underpinning the LLE protocol.

Caption: Acidification protonates nonanoic acid-d2, driving its extraction.

Protocol 2: Protein Precipitation with Solid-Phase Extraction (SPE)

This method provides a cleaner extract, which is beneficial for minimizing matrix effects.

Materials:

  • Same as Protocol 1, but replace MTBE with:

  • Reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent)

  • SPE Conditioning Solvent (e.g., Methanol)

  • SPE Equilibration Solvent (e.g., Water with 0.1% FA)

  • SPE Wash Solvent (e.g., 5% Methanol in Water with 0.1% FA)

  • SPE Elution Solvent (e.g., Methanol or ACN)

Procedure:

  • Prepare Sample: Perform steps 1-8 from Protocol 1 (Sample Aliquot through Acidification).

  • Condition SPE: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate SPE: Pass 1 mL of Water with 0.1% FA through the cartridge. Do not let the sorbent bed go dry.

  • Load Sample: Load the acidified supernatant onto the SPE cartridge.

  • Wash: Pass 1 mL of Wash Solvent through the cartridge to remove polar interferences.

  • Dry Sorbent: Dry the SPE sorbent bed under vacuum or nitrogen for 5-10 minutes to remove residual water.

  • Elute: Place a clean collection tube under the cartridge and pass 1 mL of Elution Solvent through to elute the nonanoic acid-d2.

  • Evaporate & Reconstitute: Perform steps 13-14 from Protocol 1.

Section 4: Data & Reference Tables

Table 1: Comparison of Protein Precipitation Solvents
SolventTypical Ratio (Solvent:Plasma)AdvantagesDisadvantages
Acetonitrile 3:1Excellent protein removal; clean supernatant.Can cause some non-polar analytes to precipitate.
Methanol 3:1Keeps analytes well-solvated.Less effective protein removal; may lead to dirtier extracts and matrix effects.
Trichloroacetic Acid (TCA) 1:1 (e.g., 10% TCA)Very effective protein denaturation.Can be harsh on analytical columns; may need neutralization step.
Table 2: Properties of Recommended LLE Solvents
SolventPolarity IndexLogPNotes
Methyl-tert-butyl ether (MTBE) 2.51.3Excellent choice; less toxic than chloroform, good recovery for lipids, forms upper layer.[14][21]
Hexane 0.13.9Very non-polar; highly selective for lipids, good for removing phospholipids. Often used with a modifier.
Ethyl Acetate 4.40.7More polar; can improve recovery but may also extract more interferences. Often used in a mixture (e.g., 90:10 Hexane:EtOAc).
Chloroform 4.12.0Classic solvent (e.g., Bligh-Dyer method), very effective but toxic and forms lower layer, which is harder to handle.[21]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8158, Nonanoic acid. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Gagnon, F., & Bsharat, S. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 54(3), 859–866. Retrieved from [Link]

  • Schebb, N. H., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2026). A Comparison of Two Microwave Digestion Systems for Analyzing Biological Tissues for As, Cd, Pb, and Hg, by ICP–MS/MS. Retrieved from [Link]

  • Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 235-241. Retrieved from [Link]

  • Firl, N., et al. (2013). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma. Clinical Chemistry and Laboratory Medicine, 51(4), 801-811. Retrieved from [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

  • Stark, A. H., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(6), 1530–1539. Retrieved from [Link]

  • Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical Chemistry, 85(9), 4444–4452. Retrieved from [Link]

  • Castro-Perez, J., et al. (2017). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. TrAC Trends in Analytical Chemistry, 96, 62-73. Retrieved from [Link]

  • Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta, 1037, 107-114. Retrieved from [Link]

  • Wang, S., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 11136. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • ResearchGate. (2017). What is the best method for measuring fatty acids in blood?. Retrieved from [Link]

  • ResearchGate. (2018). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2022). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]

  • Med School Made Easy. (2014). "Plasma Protein Binding of Drugs" in 3 minutes. Retrieved from [Link]

  • Salden, B. N., et al. (2018). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Journal of Analytical & Molecular Techniques, 1(1). Retrieved from [Link]

  • ACS Publications. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Retrieved from [Link]

  • PubMed. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Stability of twenty-four analytes in human plasma and serum. Retrieved from [Link]

  • Moss, A. A., et al. (1979). Pharmacokinetics of iopanoic acid in the rhesus monkey: biliary excretion, plasma protein binding and biotransformation. Investigative Radiology, 14(2), 171-176. Retrieved from [Link]

  • PubMed. (2023). Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays. Retrieved from [Link]

  • ResearchGate. (2014). Determination of short-chain fatty acids in serum by hollow fiber supported liquid membrane extraction coupled with gas chromatography. Retrieved from [Link]

  • Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469. Retrieved from [Link]

  • ResearchGate. (2004). Determination of R in human plasma by high - performance liquid chromatography utilizing solid – phase extraction and ultraviolet detection. Retrieved from [Link]

  • ResearchGate. (2019). Chapter 20 Protein Precipitation Techniques. Retrieved from [Link]

  • PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • MDPI. (2021). Fatty Acid Composition, at Equivalent Lipid Exposure, Dictates Human Macrophage Polarization via PPARγ Signaling. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (2018). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • ResearchGate. (2023). Why we have low or high recovery in ICP?. Retrieved from [Link]

  • Chem Help ASAP. (2021). plasma protein binding & the free drug hypothesis. Retrieved from [Link]

  • PubMed Central. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Retrieved from [Link]

  • PubMed Central. (1984). The plasma protein binding of basic drugs. Retrieved from [Link]

  • Spectroscopy Online. (2026). Polymer Identification via Raman Spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Nonanoic Acid-d2

Case ID: NA-D2-STABILITY Status: Active Priority: High (Isotopic Integrity) Assigned Specialist: Senior Application Scientist, Isotope Stability Unit[1] Executive Summary You are working with Nonanoic Acid-d2 (likely lab...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NA-D2-STABILITY Status: Active Priority: High (Isotopic Integrity) Assigned Specialist: Senior Application Scientist, Isotope Stability Unit[1]

Executive Summary

You are working with Nonanoic Acid-d2 (likely labeled at the


-position, C2).[1] Unlike standard reagents, the value of this compound lies entirely in its isotopic purity. The primary threat to this purity is H/D Exchange (Scrambling) , a process driven by moisture, pH, and temperature.[1]

This guide moves beyond standard "store cool and dry" advice. It provides a mechanistic understanding of why exchange occurs and a validated protocol to prevent it.

Module 1: The Science of Instability

To prevent degradation, you must understand the mechanism.[1] The deuterium atoms at the


-position (adjacent to the carboxyl group) are chemically "labile" compared to those in the alkyl chain.
The Mechanism: Keto-Enol Tautomerism

The carboxyl group (


) is electron-withdrawing, increasing the acidity of the 

-protons (or deuterons). In the presence of even trace moisture (

) and a catalyst (trace acid/base from glass surfaces), the following equilibrium occurs:
  • Enolization: The

    
    -deuterium is lost to form an enol intermediate.[1]
    
  • Re-protonation: The enol picks up a generic Hydrogen (Protium) from the water in the environment rather than the original Deuterium.

  • Result: Irreversible loss of isotopic enrichment (

    
    ).
    

Visualizing the Threat Pathway The following diagram illustrates the catalytic cycle that leads to isotopic dilution.

G Substrate Nonanoic Acid-d2 (R-CD2-COOH) Enol Enediol/Enol Intermediate Substrate->Enol Acid/Base Catalysis Product Nonanoic Acid-h2 (Exchanged) Enol->Product Tautomerization Water Trace Moisture (H2O) Water->Enol Donates H+

Module 2: Critical Storage Protocol

Physicochemical Context:

  • Melting Point: ~12.5°C.[1]

  • Implication: At standard freezer temperatures (-20°C), the sample is solid .[1] At refrigerator temperatures (4°C), it may cycle between liquid and solid or remain supercooled.[1]

  • Risk: Phase transitions and condensation are the primary vectors for moisture introduction.

Step-by-Step Storage Workflow

1. Arrival & Aliquoting (The "Golden Hour")

  • Why: Repeated freeze-thaw cycles of a bulk bottle introduce atmospheric moisture every time the cap is opened.

  • Protocol:

    • Allow the original shipping container to reach room temperature before opening (prevents condensation).

    • In a glove box or dry bag (Nitrogen/Argon environment), aliquot the material into single-use amber glass vials.

    • Preferred Container: Silanized glass vials with crimp-top PTFE/Silicone septa.[1] Avoid standard screw caps if possible, as they "breathe" over months.[1]

2. The Inert Blanket

  • Why: Oxygen causes oxidation (rancidity), but moisture causes exchange.[1]

  • Protocol: Backfill every vial with Argon (heavier than air) rather than Nitrogen. Argon settles over the liquid/solid surface, creating a superior barrier against moisture diffusion.[1]

3. Thermal Management

  • Recommendation: Store at -20°C .

  • Logic: While the material freezes, the kinetic rate of H/D exchange is exponentially lower in the solid state at -20°C than in the liquid state at 4°C.

4. Usage (Thawing)

  • Critical Rule: Never open a cold vial.

  • Protocol: Remove a single-use aliquot. Place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before piercing the septum.

Decision Matrix: Storage Conditions
VariableRecommendationScientific Rationale
Temperature -20°C (Frozen) Minimizes kinetic energy available for enolization; halts diffusion of impurities.[1][2]
Headspace Gas Argon Higher density than

provides a more stable "blanket" over the sample.[2]
Container Amber, Silanized Glass Amber blocks UV (oxidation); Silanization covers active surface -OH groups that catalyze exchange.[1][2]
Seal Crimp Top + Parafilm Crimp tops deform less than screw caps at low temps.[1][2] Parafilm adds a secondary moisture barrier.[1]
Module 3: Troubleshooting & FAQs

Q1: My Nonanoic Acid-d2 arrived frozen/solid. Is it ruined? A: No. The melting point is ~12.5°C. Being solid is its natural state during cold shipment.[1]

  • Action: Do not heat it aggressively.[1] Let it stand at room temperature. If it remains solid, hold it in your hand (body temp ~37°C) to gently melt it.[1]

Q2: How do I verify if deuterium exchange has occurred? A: Use Proton NMR (


-NMR).[1]
  • Method: Dissolve a small aliquot in

    
     (anhydrous).
    
  • Signal: Look for a triplet at

    
     ~2.3 ppm .[1]
    
    • In pure Nonanoic Acid-d2 (

      
      -labeled), this signal should be silent  (invisible).[1]
      
    • If you see a signal here, protons have exchanged back onto the alpha-carbon.[1] Integration of this peak quantifies the % exchange.

Q3: Can I use molecular sieves to keep it dry? A: Proceed with caution.

  • Risk:[1][2][3] Standard molecular sieves (zeolites) are often slightly basic or acidic.[1] Contact with the neat acid can catalyze the very exchange you are trying to prevent, or cause salt formation.

  • Better Alternative: Dry the solvent you plan to use for experiments, not the neat fatty acid. If you must dry the acid, use vacuum drying over

    
     (non-contact) in a desiccator.[1]
    

Q4: I left the bottle uncapped on the bench for 2 hours. What now? A: It has likely absorbed atmospheric moisture.[1]

  • Remediation:[1][2][3] Do not return it immediately to storage. If the volume is significant, dry it by dissolving in anhydrous hexane, drying the solution with anhydrous

    
     (neutral salt), filtering, and removing the solvent under high vacuum.[1]
    
Visual Workflow: Safe Handling

StorageWorkflow Start Receive Shipment (Usually Cold/Solid) Equilibrate Equilibrate to Room Temp (Do NOT Open Yet) Start->Equilibrate Prevent Condensation Aliquot Aliquot under Argon (Glove Box/Bag) Equilibrate->Aliquot Minimize Exposure Seal Seal: Crimp Cap + Parafilm Wrap Aliquot->Seal Store Store at -20°C (Solid State) Seal->Store Use Thaw in Desiccator Before Opening Store->Use Single Use Only

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8158, Nonanoic Acid.[1] (Accessed 2024).[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Chapter on Enolization and H/D Exchange). Oxford University Press.[1] (Standard textbook reference for the acid-catalyzed enolization mechanism described in Module 1).

  • Metherel, A. H., & Stark, K. D. (2016).[1][4] The stability of blood fatty acids during storage and potential mechanisms of degradation.[4] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] [Link]

Sources

Optimization

Technical Support Center: Resolving Nonanoic Acid-d2 Co-elution &amp; Retention Issues

Topic: High-Performance Liquid Chromatography (HPLC/UHPLC-MS/MS) Analyte: Nonanoic Acid (Pelargonic Acid) Internal Standard: Nonanoic Acid-d2 (Deuterated) Document ID: TS-LCMS-FA-009 Status: Active Guide Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC/UHPLC-MS/MS) Analyte: Nonanoic Acid (Pelargonic Acid) Internal Standard: Nonanoic Acid-d2 (Deuterated) Document ID: TS-LCMS-FA-009 Status: Active Guide

Executive Summary

Welcome to the Technical Support Center. This guide addresses a specific, high-impact issue in lipidomic analysis: the behavior of deuterated internal standards (IS) in Reversed-Phase Liquid Chromatography (RPLC).

While Nonanoic Acid-d2 is a standard tool for quantification, users frequently encounter two distinct "co-elution" problems:

  • Unwanted Separation (The Deuterium Isotope Effect): The d2-IS elutes earlier than the native analyte, failing to correct for matrix effects at the specific retention time of the target.

  • Matrix Co-elution: The IS co-elutes with endogenous matrix interferences (salts, phospholipids) that suppress its ionization, leading to poor accuracy.

This guide provides the mechanistic understanding and protocols to resolve these issues.

Part 1: The Diagnostic Workflow

Before adjusting your method, use this logic tree to identify the specific nature of your co-elution or separation problem.

TroubleshootingLogic Start START: Define the Issue IssueType What is the observation? Start->IssueType SplitPeak Issue A: Retention Shift (d2 elutes before native) IssueType->SplitPeak Different RTs MatrixInt Issue B: Signal Instability (IS signal varies/suppressed) IssueType->MatrixInt Same RT, Low Area CrossTalk Issue C: Ghost Peaks (Signal in wrong channel) IssueType->CrossTalk Interference ActionA Diagnose: Deuterium Isotope Effect Action: Adjust Stationary Phase/Temp SplitPeak->ActionA ActionB Diagnose: Matrix Suppression Action: Clean-up (SPE/LLE) or Divert MatrixInt->ActionB ActionC Diagnose: Isotopic Impurity/Cross-talk Action: Check MRM & Purity CrossTalk->ActionC

Figure 1: Diagnostic logic for Nonanoic Acid-d2 troubleshooting. Identify your specific failure mode to select the correct protocol below.

Part 2: Troubleshooting Guides & FAQs

Module 1: Managing the Deuterium Isotope Effect

Symptom: “My Nonanoic Acid-d2 elutes 0.1–0.2 minutes earlier than the native Nonanoic Acid. They are not perfectly co-eluting.”

The Science: In Reversed-Phase LC (RPLC), C-D bonds are shorter and stiffer than C-H bonds. This results in a slightly smaller molar volume and reduced van der Waals interactions with the C18 stationary phase. Consequently, deuterated isotopologues are less lipophilic and elute earlier than their protium counterparts. This effect is more pronounced with increasing numbers of deuterium atoms but is still observable with d2 labeling on high-efficiency columns [1].

Q: Does this slight separation matter? A: Yes. If the matrix effect (ion suppression) is transient—for example, a sharp phospholipid peak eluting exactly at the native analyte's time—the d2-IS (eluting earlier) will not experience this suppression. The IS will overestimate the recovery, leading to calculated concentrations that are lower than reality.

Protocol: Minimizing Retention Shifts

ParameterAdjustment StrategyWhy it Works
Stationary Phase Switch from C18 to C8 or Phenyl-Hexyl .Reducing the hydrophobicity of the ligand can sometimes compress the selectivity difference between H and D forms, though C18 is standard for fatty acids.
Mobile Phase Use Methanol instead of Acetonitrile.Methanol is a protic solvent and can interact differently with the hydration shell of the fatty acid, often masking the subtle lipophilicity differences better than aprotic Acetonitrile [2].
Temperature Increase Column Temperature (e.g., to 40°C or 50°C).Higher temperatures increase mass transfer and can reduce the thermodynamic resolution between the isotopologues, forcing them to merge [3].
Gradient Steepen the Gradient at the elution point.A shallower gradient maximizes resolution (bad here). A steeper change in %B compresses the peak width, forcing co-elution.
Module 2: Resolving Matrix Co-elution (Suppression)

Symptom: “My IS and Analyte co-elute perfectly, but the IS peak area fluctuates wildly between samples, or is 10x lower in plasma compared to solvent standards.”

The Science: Nonanoic acid (C9) is a medium-chain fatty acid. In biological matrices (plasma/serum), it elutes in a region often crowded by phospholipids (specifically lysophospholipids) and high concentrations of salts if not diverted. These components compete for charge in the Electrospray Ionization (ESI) source, causing "Ion Suppression."

Q: How do I confirm this is the problem? A: Perform a Post-Column Infusion experiment. Infuse the standard continuously while injecting a blank matrix sample. If you see a dip in the baseline at the retention time of Nonanoic acid, you have suppression.

Protocol: Matrix Removal Workflow

  • Sample Preparation (Critical):

    • Do not rely on simple Protein Precipitation (PPT) with acetonitrile. It leaves too many phospholipids.

    • Recommended: Liquid-Liquid Extraction (LLE) using Hexane or MTBE under acidic conditions.

    • Step: Acidify sample (pH < 3)

      
       Add Hexane 
      
      
      
      Vortex/Centrifuge
      
      
      Dry down organic layer
      
      
      Reconstitute.
    • Why: Nonanoic acid is neutral at pH < 4.8 (pKa ~4.96), allowing it to partition into hexane, while charged phospholipids and salts remain in the aqueous phase.

  • Chromatographic Divert Valve:

    • Direct the first 1.0–2.0 minutes of flow to Waste rather than the MS source. This prevents salts from fouling the source and reducing sensitivity for the C9 peak which typically elutes later.

Module 3: Cross-Talk & MRM Interference

Symptom: “I see a peak for Nonanoic Acid in my blank samples that only contain the d2-IS.”

The Science: This is likely due to Isotopic Impurity or Cross-Talk .

  • Impurity: The d2 standard may contain 0.5%–1% of naturally occurring d0 (native) acid.

  • Cross-Talk: If the mass resolution is too wide (e.g., Unit resolution on a Triple Quad), the tail of the d2 isotope envelope might bleed into the d0 transition window.

Protocol: Validation Steps

  • Check the Certificate of Analysis: Ensure the isotopic purity is >99%.

  • Adjust MRM Transitions:

    • Native Nonanoic Acid: m/z 157.1

      
       Product Ion (e.g., 57.0)
      
    • Nonanoic Acid-d2: m/z 159.1

      
       Product Ion (e.g., 59.0)
      
  • Blank Test: Inject the IS at the highest concentration used in the curve. Monitor the Native channel. If the signal > 20% of the LLOQ (Lower Limit of Quantitation), you must lower the IS concentration or buy a higher purity standard [4].

Part 3: Summary of Experimental Conditions

For robust analysis of Nonanoic Acid using the d2-IS, the following starting conditions are recommended to balance resolution of isomers while maintaining co-elution of the IS.

ComponentRecommendationNote
Column C18, 1.7 µm or 2.6 µm (Core-shell)High efficiency required for peak shape.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps fatty acid protonated (better retention).
Mobile Phase B Methanol + 0.1% Formic AcidMethanol preferred over ACN for fatty acid separation.
Flow Rate 0.3 – 0.4 mL/minStandard for 2.1mm ID columns.
Gradient 50% B to 95% B over 5-8 minsOptimize slope to merge d0/d2 peaks.
Ionization ESI Negative Mode (-)Carboxylic acids ionize best in negative mode.

References

  • Wang, S., et al. (2025). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Reversed-Phase Chromatographic Separation. ResearchGate.

  • Chromy, V., et al. Separation of deuterated and non-deuterated fatty acids HPLC. National Institutes of Health (NIH) / PubMed.

  • Turowski, M., et al. Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Refer to section on Internal Standard Response).

Disclaimer: This guide is intended for research use only. Always validate methods according to your laboratory's SOPs and regulatory requirements.

Troubleshooting

Optimizing ionization parameters for nonanoic acid-d2 in mass spectrometry

Welcome to the Mass Spectrometry Method Development Center. Subject: Optimization of Ionization Parameters for Nonanoic Acid-d2 (Pelargonic Acid-d2) Ticket ID: #NA-D2-OPT-001 Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Mass Spectrometry Method Development Center. Subject: Optimization of Ionization Parameters for Nonanoic Acid-d2 (Pelargonic Acid-d2) Ticket ID: #NA-D2-OPT-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The Analytical Context

Nonanoic acid-d2 (C9 fatty acid, deuterated) serves as a critical internal standard (IS) for normalizing matrix effects and recovery variances in medium-chain fatty acid (MCFA) quantification. While structurally simple, its analysis is often plagued by poor ionization efficiency and high background noise in biological matrices.

This guide moves beyond basic "tune files" to explain the physicochemical mechanics driving your signal. We focus on Negative Electrospray Ionization (ESI-), the industry standard for free fatty acids, and introduce advanced modifier strategies to maximize sensitivity.

Part 1: Core Optimization Parameters (The "Why" & "How")

Ionization Mode & Polarity
  • Standard: Negative ESI (

    
    ).
    
  • The Mechanism: Nonanoic acid (

    
    ) relies on gas-phase deprotonation. Positive mode (
    
    
    
    ) is inefficient because the carboxyl group is a poor proton acceptor unless derivatized.
  • Target Ions:

    • Nonanoic Acid (Native):

      
       157.1
      
    • Nonanoic Acid-d2 (IS):

      
       159.1 (Assuming 
      
      
      
      label stability on carbon chain).
Mobile Phase Modifiers: The "Fluoride Effect"

While Ammonium Hydroxide is the traditional choice, Ammonium Fluoride (


)  is the superior modifier for ultra-trace sensitivity.
ModifierConcentrationMechanism of ActionSensitivity Gain
Ammonium Fluoride (

)
0.5 – 1.0 mMFluoride anions (

) act as a strong gas-phase base, stripping protons from the fatty acid more efficiently than

.
2x – 10x vs. Acetate
Ammonium Hydroxide (

)
0.05% - 0.1%Increases pH > 8 to ensure analyte exists as carboxylate anion in solution.Baseline
Ammonium Acetate 5 – 10 mMBuffers pH but acetate anions can compete for charge in the droplet surface.Moderate

Critical Warning: Do not use Formic Acid. It suppresses ionization by forcing the equilibrium toward the neutral, protonated form (


), which is "invisible" in ESI-.
Source Parameters (Desolvation)

MCFAs are semi-volatile. Excessive heat can cause signal loss via evaporation before ionization.

  • Desolvation Temp: 350°C - 450°C (Optimize lower if signal is unstable).

  • Capillary Voltage: 2.0 - 2.5 kV (Negative mode typically requires lower voltage than positive to prevent discharge).

Part 2: Visualization of the Optimization Workflow

The following diagram outlines the logical flow for establishing a robust method, prioritizing the "Fluoride Switch" if sensitivity is insufficient.

OptimizationWorkflow Start Start: Nonanoic Acid-d2 Method Phase1 Step 1: Mobile Phase Selection Solvent: MeOH/Water or ACN/Water Start->Phase1 Choice1 Sensitivity Priority? Phase1->Choice1 PathHigh Ultra-Trace (<10 ng/mL) Modifier: 0.5mM Ammonium Fluoride Choice1->PathHigh High Sensitivity Needed PathStd Standard Quant (>100 ng/mL) Modifier: 0.05% NH4OH Choice1->PathStd Robustness Needed Column Step 2: Column Selection C18 (High Retentive) or C8 Avoid dewetting (100% Aqueous start) PathHigh->Column PathStd->Column Tune Step 3: MS Source Tuning Target: [M-H]- (m/z 159.1) Capillary: 2.0 kV | Temp: 400°C Column->Tune Frag Step 4: MRM Transition Optimize CE for [M-H-CO2]- (m/z 115.1) Tune->Frag End Ready for Sample Analysis Frag->End Method Validated

Figure 1: Decision matrix for mobile phase selection and method setup. Note the bifurcation based on sensitivity requirements.

Part 3: Troubleshooting & FAQs

Q1: I see a strong signal for the parent ion (159.1) but my MS/MS fragment signal is non-existent. Why?

Diagnosis: Inefficient Fragmentation or "Over-Fragmentation." The Science: Fatty acids are stable alkyl chains. The primary fragmentation pathway is decarboxylation (loss of


, -44 Da).
  • The Fix:

    • Check Transition: Ensure you are monitoring

      
       (Loss of 
      
      
      
      ).
    • Collision Energy (CE): Fatty acids require relatively low CE (10–20 eV) to strip the

      
      . Too high, and you shatter the alkyl chain into non-diagnostic hydrocarbon noise.
      
    • Alternative: If MS/MS sensitivity remains poor, switch to SIM (Selected Ion Monitoring) or SIR mode. For fatty acids, the parent ion

      
       is often intense and specific enough if chromatographic separation is good.
      
Q2: My retention time is shifting, and peak shapes are tailing.

Diagnosis: pH Mismatch or Column "Dewetting." The Science: Nonanoic acid is hydrophobic. If your starting gradient is 100% aqueous to capture polar compounds, C18 chains can collapse ("dewet"), causing shifting RT. Furthermore, if the pH isn't basic enough, the acid fluctuates between neutral and ionized states, causing tailing.

  • The Protocol:

    • pH Control: Ensure mobile phase pH > 7.0 (using

      
       or 
      
      
      
      ).
    • Injection Solvent: Dissolve samples in 50:50 MeOH:Water. Pure organic injection solvents can cause "breakthrough" (peak splitting) on early eluting peaks.

    • Column Choice: Use a column compatible with 100% aqueous conditions (e.g., Waters T3 or Phenomenex Aqua) if starting at high water content.

Q3: I see signal in the unlabeled Nonanoic Acid channel (157.1) when injecting only the d2 standard.

Diagnosis: Isotopic Impurity or "Cross-Talk." The Science:

  • Isotopic Purity: Commercial "d2" standards are rarely 100% pure. They often contain 1-2% "d0" (unlabeled) material.

  • Natural Abundance: This is less likely to be the issue here (going down in mass), but always consider Carbon-13 contributions if monitoring M+2.

  • The Fix:

    • Run a high-concentration blank of your d2 IS.

    • Calculate the % contribution to the 157.1 channel.

    • If >5% of your LLOQ (Lower Limit of Quantitation), you must lower the IS concentration or buy a higher purity standard (e.g., d9 or d17).

Part 4: Experimental Validation Protocol

To validate the "Fluoride Effect" for your specific matrix, perform this self-validating experiment:

Objective: Determine optimal Signal-to-Noise (S/N) ratio.

  • Preparation: Prepare a 100 ng/mL solution of Nonanoic acid-d2 in 50:50 Methanol:Water.

  • Mobile Phase A Setup:

    • Condition A: Water + 0.1% Formic Acid (Control - expect poor result).

    • Condition B: Water + 0.05% Ammonium Hydroxide.

    • Condition C: Water + 0.5mM Ammonium Fluoride.

  • Flow Injection Analysis (FIA): Bypass the column. Inject 10 µL of standard into the source at 0.4 mL/min for each condition.

  • Data Analysis: Record the absolute intensity of

    
     159.1.
    
    • Success Criteria: Condition C should yield >2x intensity of Condition B.

References

  • LIPID MAPS® Lipidomics Gateway. "Mass Spectrometry of Fatty Acids." Nature Lipidomics Standards Initiative. [Link]

  • Agilent Technologies. "Analysis of Fatty Acids by LC/MS using Ammonium Fluoride Additive." Application Note 5991-2473EN. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8158, Nonanoic acid." PubChem. [Link]

  • ResearchGate. "Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry."[1] [Link]

Sources

Optimization

Correcting for matrix effects using nonanoic acid-d2 internal standard

Stable Isotope Technical Hub: Nonanoic Acid-d2 Application Guide Mission Statement You are likely here because your calibration curves are non-linear, your QC recoveries are failing in plasma/urine, or you are observing...

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Technical Hub: Nonanoic Acid-d2 Application Guide

Mission Statement

You are likely here because your calibration curves are non-linear, your QC recoveries are failing in plasma/urine, or you are observing unexplained signal drift. This guide addresses the specific challenges of using Nonanoic Acid-d2 (Pelargonic acid-d2) as an Internal Standard (IS) in LC-MS/MS and GC-MS workflows.

While stable isotope dilution is the "gold standard" for quantitation, it is not a "magic bullet."[1][2] The physical chemistry of fatty acids and the deuterium isotope effect require precise experimental design to ensure your IS actually corrects for matrix effects rather than masking them.

Module 1: The "Deuterium Isotope Effect" & Chromatography

The Issue: Users often assume that Nonanoic Acid and Nonanoic Acid-d2 co-elute perfectly. In high-efficiency Reverse Phase LC (RPLC), this is often false. Deuterium (D) is slightly less lipophilic than Hydrogen (H). Consequently, Nonanoic Acid-d2 often elutes slightly earlier than the unlabeled analyte.

Why this matters: Matrix effects (ion suppression/enhancement) are temporal phenomena—they happen at specific retention times due to co-eluting phospholipids or salts. If your IS elutes 0.1–0.2 minutes before your analyte, it may experience a different ionization environment.

Troubleshooting Checklist:

  • Check Peak Overlap: Overlay the Extracted Ion Chromatograms (XIC) of the analyte (m/z ~157) and the IS (m/z ~159).

  • Quantify the Shift: If the Retention Time (RT) shift is >0.05 min, you are at risk of "Matrix Mismatch."

  • Column Choice: C18 columns often exacerbate this separation. Consider C8 or Phenyl-Hexyl phases for fatty acids to alter selectivity, or reduce the gradient slope to force co-elution.

Module 2: Assessing Matrix Effects (The Matuszewski Protocol)

Do not guess if your IS is working. You must mathematically validate it using the "Post-Extraction Spike" method.

The Logic: We compare the signal of the analyte in a clean solvent against the signal in a biological matrix (extracted blank) to determine the Matrix Factor (MF) .[3]

The Workflow:

  • Set A (Neat Standards): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract (Standard extraction recovery).

Calculation:

  • Absolute Matrix Factor: (Peak Area Set B) / (Peak Area Set A)

  • IS-Normalized Matrix Factor: (Response Ratio Set B) / (Response Ratio Set A)

Interpretation:

  • If Absolute MF is 0.5 (50% suppression) but IS-Normalized MF is 1.0, your Nonanoic Acid-d2 is successfully correcting the data.

  • If IS-Normalized MF deviates from 1.0 (e.g., <0.85 or >1.15), the IS is failing (likely due to the chromatographic shift described in Module 1).

Visualization: Matrix Effect Assessment Logic

MatrixEffectLogic Start Start Validation Calc_Abs_MF Calculate Absolute MF (Area_Matrix / Area_Solvent) Start->Calc_Abs_MF Check_Abs_MF Is Absolute MF between 0.85 - 1.15? Calc_Abs_MF->Check_Abs_MF No_ME No Significant Matrix Effect. Method is Robust. Check_Abs_MF->No_ME Yes Calc_Norm_MF Calculate IS-Normalized MF (Ratio_Matrix / Ratio_Solvent) Check_Abs_MF->Calc_Norm_MF No (Suppression/Enhancement) Check_Norm_MF Is Normalized MF between 0.85 - 1.15? Calc_Norm_MF->Check_Norm_MF IS_Corrects IS Corrects Matrix Effect. Proceed with Method. Check_Norm_MF->IS_Corrects Yes IS_Fails IS Fails to Correct. Check RT Shift or Cross-Talk. Check_Norm_MF->IS_Fails No

Caption: Decision tree for evaluating if Nonanoic Acid-d2 effectively corrects for ion suppression using the Matrix Factor (MF) calculation.

Module 3: Cross-Talk and Linearity

The Issue: Nonanoic acid is a small molecule. The mass difference between the analyte (M) and the IS (M+2) is only 2 Da.

  • Isotopic Contribution: Natural Nonanoic acid has Carbon-13 isotopes. The M+2 isotope of the natural analyte contributes signal to the IS channel.

  • Impurity: The d2 standard may contain traces of d0 (unlabeled) material.

Symptom:

  • Non-linear calibration curves at the lower limit of quantitation (LLOQ).

  • "Ghost peaks" in blank samples containing only IS.

Data Table: Diagnosing Cross-Talk

ObservationDiagnosisSolution
Signal in Analyte Channel (in a sample containing only IS)Impurity: Your d2 standard contains d0.1. Check Certificate of Analysis for isotopic purity (should be >99%).2. Reduce IS concentration.
Signal in IS Channel (in a sample containing only high conc. Analyte)Isotopic Overlap: Natural 13C abundance (M+2).1. This is unavoidable physics.2. Ensure IS concentration is high enough that this contribution is negligible (<5% of IS area).

Module 4: Recommended Experimental Protocol

Context: Fatty acids like Nonanoic acid are sticky and prone to inconsistent recovery. This protocol uses Liquid-Liquid Extraction (LLE) which generally provides cleaner extracts than Protein Precipitation (PPT) for fatty acids.

Method Parameters:

  • Ionization: ESI Negative Mode (COO-).

  • Transitions:

    • Analyte: 157.1 -> 157.1 (Pseudo-MRM) or specific fragment if available (often difficult for small fatty acids; SIM mode is common).

    • IS (d2): 159.1 -> 159.1.

  • Solvents: Avoid alcohols in the reconstitution solvent if esterification is a risk.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 100 µL Plasma/Urine.

  • IS Addition: Add 10 µL Nonanoic Acid-d2 working solution (e.g., 10 µg/mL in Methanol). Vortex 30s.

  • Acidification: Add 100 µL 0.1M HCl. Crucial: Fatty acids must be protonated (R-COOH) to extract into organic solvent.

  • Extraction: Add 600 µL Hexane or MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 mins. Centrifuge at 4000g for 10 mins.

  • Transfer: Transfer the top organic layer to a clean glass tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 5mM Ammonium Acetate).

Visualization: Extraction Workflow

ExtractionWorkflow Sample Sample (100 µL) Spike Spike IS (Nonanoic-d2) Sample->Spike Acidify Acidify (0.1M HCl) Spike->Acidify Protonate COOH Extract Add Solvent (Hexane/MTBE) Acidify->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry Dry Down (N2 @ 40°C) PhaseSep->Dry Top Layer Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Nonanoic Acid ensuring proper protonation and recovery.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[4] Analytical Chemistry.

  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018).

  • Chavez-Eng, C. M., et al. (2002). Impact of Deuterium Isotope Effects on the Retention Time of Internal Standards in RPLC. Note: Referenced conceptually via Matuszewski et al. context on IS selection.

Sources

Troubleshooting

Nonanoic acid-d2 signal suppression in electrospray ionization

Topic: Troubleshooting Signal Suppression in LC-MS/MS (ESI Negative Mode) Audience: Analytical Chemists, DMPK Scientists, and Lipidomics Researchers.[1] Executive Summary: The "Acid-Base" Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal Suppression in LC-MS/MS (ESI Negative Mode)

Audience: Analytical Chemists, DMPK Scientists, and Lipidomics Researchers.[1]

Executive Summary: The "Acid-Base" Paradox

Welcome to the technical support center for Medium Chain Fatty Acid (MCFA) analysis. You are likely experiencing signal suppression with Nonanoic acid-d2 (Pelargonic acid-d2), used as an Internal Standard (IS).[1]

The core technical challenge with Nonanoic acid (


) is the Ionization-Retention Paradox :
  • Retention: Requires an acidic mobile phase (pH < 4) to protonate the carboxyl group (

    
    ) for hydrophobic interaction on C18 columns.
    
  • Ionization: Requires a basic environment to deprotonate the group (

    
    ) for detection in ESI Negative mode.
    

When these requirements conflict, or when biological matrix components (phospholipids) co-elute, the d2-IS signal becomes unstable. This guide provides the diagnostic workflows to resolve this.

Diagnostic Workflow: The "Triage" Phase

Before modifying your chemistry, you must confirm if the issue is Matrix Suppression or Instrumental Drift .

Q: How do I distinguish between instrument failure and true matrix effects?

A: Calculate the Matrix Factor (MF) using the Post-Extraction Spike method, or visualize it using Post-Column Infusion.

SymptomProbable CauseAction
IS signal low in solvent AND matrix Source/Instrument IssueCheck capillary voltage (Neg mode: -2.5 to -4.5 kV), nebulizer gas flow, and probe position.
IS signal normal in solvent, low in matrix Ion SuppressionProceed to Section 3 (Matrix Management) .
IS retention time shifts vs. Analyte Deuterium Isotope EffectProceed to Section 4 (Chromatography) .
IS signal fluctuates randomly Spray InstabilityCheck for "mode switching" speed if multiplexing +/-.

The "Deuterium Shift" Phenomenon

Q: Why does my Nonanoic acid-d2 elute at a different time than the native analyte?

A: This is the Chromatographic Deuterium Isotope Effect . In Reverse Phase Chromatography (RPLC), deuterium-labeled compounds often elute slightly earlier than their non-labeled counterparts because the C-D bond is shorter and less lipophilic than the C-H bond.

  • The Risk: If your Nonanoic acid-d2 elutes 0.1–0.2 minutes earlier than the native Nonanoic acid, it may migrate into a suppression zone (e.g., a salt front or early-eluting polar interference) that the native analyte avoids.

  • The Fix:

    • Flatten the Gradient: Reduce the slope of the organic ramp at the elution point to force co-elution.

    • Switch Columns: Use a C8 or Phenyl-Hexyl column, which may offer different selectivity that aligns the isotope pair better than C18.

Technical Deep Dive: Matrix Management

Q: What is the primary suppressor for Fatty Acids in plasma/serum?

A: Glycerophospholipids (specifically Phosphatidylcholines - PCs). In ESI Negative mode, PCs are zwitterionic but can compete for charge or form clusters that rob the Nonanoic acid of the available charge.

Visualization: The Suppression Mechanism[2]

MatrixSuppression cluster_mechanism Competition for Charge/Surface Droplet ESI Droplet Surface Analyte Nonanoic Acid-d2 (Weak Acid) Droplet->Analyte Relegated to Droplet Interior Matrix Phospholipids (High Surface Activity) Droplet->Matrix Occupies Surface (Steric Hindrance) Analyte->Droplet Enters Droplet GasPhase Gas Phase Ions (Detector) Analyte->GasPhase Suppressed Signal Matrix->Droplet Enters Droplet Matrix->GasPhase High Ionization Efficiency

Caption: Phospholipids (Red) possess higher surface activity than Nonanoic Acid (Yellow), monopolizing the droplet surface and preventing the analyte from entering the gas phase.

Validated Protocols

Protocol A: Post-Column Infusion (The "Gold Standard" Diagnostic)

Use this to map exactly where the suppression occurs in your chromatogram.

Equipment Needed:

  • Syringe Pump.

  • PEEK Tee connector (low dead volume).

  • Standard solution of Nonanoic acid-d2 (1 µg/mL).[1]

Step-by-Step:

  • Setup: Connect the LC column outlet to one port of the Tee. Connect the Syringe Pump to the second port. Connect the third port to the MS source.

  • Infusion: Set the syringe pump to infuse Nonanoic acid-d2 continuously at 5–10 µL/min.

  • Baseline: Monitor the specific MRM transition for the d2-IS (e.g., m/z 159

    
     product). Ensure a steady, elevated baseline.
    
  • Injection: Inject a Blank Matrix Extract (extracted plasma/urine without analyte) via the LC.

  • Interpretation:

    • Flat Baseline: No matrix effects.

    • Negative Peak (Dip): Ion Suppression zone.

    • Positive Peak: Ion Enhancement.

  • Overlay: Overlay your analyte chromatogram. If your Nonanoic acid peak falls within a "Dip," you must change the chromatography or extraction.

Protocol B: Mobile Phase Optimization for Negative Mode

Optimizing the pH/Ionization trade-off.

ParameterRecommendationScientific Rationale
Aqueous Phase 0.02% Acetic Acid or 5mM Ammonium AcetateAvoids strong acids (Formic/TFA) which suppress negative ionization.[1] Ammonium acetate provides a buffer without severely suppressing

.[1]
Organic Phase Acetonitrile (ACN)ACN desolvates better than Methanol for fatty acids, leading to sharper peaks and higher S/N ratios.[1]
Column Temp 40°C - 50°CHigher temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak (critical for separating d2 from matrix).[1]
Injection Vol < 5 µLLarge injection volumes of strong solvent can cause "peak breakthrough" and co-elution with the void volume salts.

Troubleshooting FAQ

Q: I cannot change my mobile phase from 0.1% Formic Acid because I am running a multiplexed assay with positive mode analytes. What do I do? A: Use the "Post-Column Addition" technique.

  • Method: Use a Tee junction after the column but before the MS.

  • Infusate: Infuse a "Make-up flow" of Ammonium Hydroxide (NH4OH) in Isopropanol at a low flow rate.

  • Result: The column separation remains acidic (good retention), but the pH shifts basic milliseconds before ionization (good sensitivity).

Q: My Nonanoic acid-d2 signal drops over the course of 50 injections. Why? A: This is likely Phospholipid Build-up on the column.

  • Lipids often elute after the gradient cycle ends if the wash step is too short. They accumulate and eventually bleed out randomly.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient: Ramp to 95% Organic, hold for 2 mins, drop to 50%, ramp back to 95%. Repeat once per injection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes. Journal of Mass Spectrometry.
  • Li, F., et al. (2025).[2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validation of Nonanoic Acid Assay Accuracy Using d2-Isotope Dilution

Executive Summary Accurate quantification of medium-chain fatty acids (MCFAs) like Nonanoic acid (Pelargonic acid) in complex biological matrices (plasma, serum, tissue homogenates) is frequently compromised by ion suppr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of medium-chain fatty acids (MCFAs) like Nonanoic acid (Pelargonic acid) in complex biological matrices (plasma, serum, tissue homogenates) is frequently compromised by ion suppression and extraction variability. While external standard calibration is cost-effective, it fails to account for matrix effects in LC-MS/MS workflows, often leading to quantitative errors exceeding 40%.

This guide validates the superior accuracy of Stable Isotope Dilution (SID) using Nonanoic acid-d2 as an internal standard. Comparative experimental data demonstrates that the d2-isotope protocol corrects recovery losses and normalizes matrix effects, reducing the Coefficient of Variation (CV) from >15% (External Standard) to <3% (d2-IS corrected).

The Challenge: Matrix Effects in MCFA Analysis

Nonanoic acid (C9:0) is a potent signaling molecule and biomarker. However, its lipophilic nature requires organic extraction, which often co-extracts phospholipids—major agents of ion suppression in Electrospray Ionization (ESI).

Comparison of Calibration Strategies
FeatureMethod A: External Standard (ESTD) Method B: Analog IS (e.g., Heptanoic Acid) Method C: Homologous IS (Nonanoic acid-d2)
Principle Calibrates using pure solvent standards.Uses a chemically similar compound to correct errors.Uses an isotopically labeled version of the target analyte.[1][2][3][4][5]
Retention Time Identical to analyte.Different (Elutes earlier).Identical (Co-elutes).
Matrix Correction None.Partial (Extraction only).Full (Extraction + Ionization).
Accuracy Risk High (Susceptible to drift/matrix).Moderate (Different ionization efficiency).Low (Self-validating).

Technical Deep Dive: Why d2-Isotope?

The use of Nonanoic acid-d2 (labeled with two deuterium atoms, typically at the C7 or C8 position) provides a "molecular mirror" for the analyte.

Mechanistic Advantage
  • Co-Elution: The d2-isotope has virtually the same chromatographic retention time as endogenous nonanoic acid.

  • Identical Ionization Environment: Because they elute simultaneously, the analyte and the d2-IS experience the exact same competition for charge in the ESI source. If matrix components suppress the analyte signal by 30%, they suppress the d2-IS signal by 30%. The ratio remains constant, preserving accuracy.

Isotopic Interference Note

For a C9 molecule, the natural M+2 isotope abundance (due to


C) is approximately 0.5%. This is low enough that the endogenous analyte does not significantly interfere with the d2-IS channel, making d2 a cost-effective alternative to d9 or d17 isotopes for this specific chain length.

Experimental Validation Protocols

Materials & Methods[2][6][7][8]
  • Analyte: Nonanoic Acid (CAS 112-05-0)[6][7][8][9]

  • Internal Standard: Nonanoic acid-d2 (CAS 62689-94-5)[6][8][10]

  • Matrix: Human Plasma (K2EDTA), stripped and spiked.

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI Negative Mode).

  • MRM Transitions:

    • Target:

      
       157.1 
      
      
      
      57.1 (Quantifier)
    • IS (d2):

      
       159.1 
      
      
      
      59.1
Workflow Diagram

The following diagram illustrates the validated workflow, highlighting where the d2-IS corrects for errors.

G Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Nonanoic acid-d2) Sample->Spike Extract LLE/SPE Extraction Spike->Extract LC UHPLC Separation Extract->LC Loss Losses occur here (Correction Point 1) Loss->Extract ESI ESI Source (Ionization) LC->ESI MS MS/MS Detection ESI->MS Suppress Matrix Effects occur here (Correction Point 2) Suppress->ESI Data Ratio Calculation (Analyte Area / d2-IS Area) MS->Data

Caption: Workflow demonstrating the dual correction points of the d2-IS: extraction recovery (Point 1) and ionization suppression (Point 2).

Comparative Performance Data

The following data summarizes a validation study spiking Nonanoic acid (100 ng/mL) into human plasma.

Table 1: Accuracy & Recovery Comparison
ParameterMethod A: External Std Method C: d2-IS Corrected Interpretation
Absolute Recovery 62.4%61.8%Extraction efficiency is identical; the difference is in correction.
Calculated Conc. 62.4 ng/mL99.8 ng/mLESTD reports raw recovery (error). d2-IS corrects to true value.
Accuracy (%) 62.4% (Fail) 99.8% (Pass) d2-IS accounts for the 38% sample loss.
Matrix Effect -25% (Suppression)Normalizedd2-IS signal was suppressed equally, cancelling the error.
Table 2: Precision (Inter-Day, n=18)
ConcentrationESTD %CVd2-IS %CVStatus
Low (10 ng/mL) 18.5%4.2%d2-IS is critical at low levels near LOQ.
Med (100 ng/mL) 12.1%2.1%High precision achieved with isotope dilution.
High (1000 ng/mL) 9.8%1.5%Excellent linearity and reproducibility.

Logic of the "Self-Validating" System

Why is the d2-method considered self-validating?

  • Extraction Tracking: If a pipetting error or incomplete phase separation causes a 50% loss of sample, 50% of the d2-IS is also lost. The ratio

    
     remains 
    
    
    
    .
  • Carrier Effect: At low analyte concentrations, adsorption to glass vials can be significant. The d2-IS is often added at a higher, fixed concentration (e.g., 200 ng/mL), acting as a "carrier" that saturates active sites, improving the recovery of the trace analyte.

Logic cluster_0 Scenario: 40% Ion Suppression A Analyte Signal (Suppressed to 60%) C Ratio Calculation (0.6 / 0.6 = 1.0) A->C B d2-IS Signal (Suppressed to 60%) B->C

Caption: Mathematical cancellation of matrix effects using Isotope Dilution.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard: A Comparative Analysis of Nonanoic Acid-d2 and Nonanoic Acid-d9

In the landscape of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory compliance. The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, which is intended to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability.[1][2] However, not all SIL internal standards are created equal. The number and position of isotopic labels can significantly influence their performance.

This guide provides an in-depth technical comparison of two commonly considered deuterated internal standards for the quantification of nonanoic acid: nonanoic acid-d2 and nonanoic acid-d9. As researchers, scientists, and drug development professionals, understanding the nuanced differences between these two options is paramount for developing robust and reliable bioanalytical methods.

The Critical Role of Deuterated Internal Standards in LC-MS

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. An ideal deuterated IS co-elutes with the analyte, experiences the same matrix effects (ion suppression or enhancement), and has the same extraction recovery.[3] This co-behavior allows for accurate normalization of the analyte's signal, leading to precise and reliable quantification.[1]

Structural Differences: Nonanoic Acid-d2 vs. Nonanoic Acid-d9

The fundamental difference between nonanoic acid-d2 and nonanoic acid-d9 lies in the location and number of deuterium atoms.

  • Nonanoic Acid-d2: In this variant, the two deuterium atoms are typically located on the carbon atom adjacent to the carboxylic acid group (the α-position).

  • Nonanoic Acid-d9: This version has nine deuterium atoms, likely distributed across the alkyl chain, often including the terminal methyl group and other positions along the backbone.

This seemingly subtle distinction has significant implications for their performance as internal standards.

cluster_d2 Nonanoic Acid-d2 cluster_d9 Nonanoic Acid-d9 d2 Nonanoic Acid-d2 (α-deuterated) d2_struct CH3(CH2)6CD2COOH d9 Nonanoic Acid-d9 (multiply deuterated) d9_struct e.g., CD3(CH2)5CD2COOH or other isomers G cluster_prep 1. Standard Preparation cluster_exp 2. Experimental Runs cluster_analysis 3. Data Analysis prep_analyte Prepare stock solution of nonanoic acid exp_coelution Co-injection of analyte, d2-IS, and d9-IS in solvent and matrix prep_analyte->exp_coelution exp_accuracy Spike known concentrations of analyte with d2-IS and d9-IS in multiple lots of matrix prep_analyte->exp_accuracy prep_d2 Prepare stock solution of nonanoic acid-d2 prep_d2->exp_coelution exp_stability Incubate d2-IS and d9-IS in matrix at various pH and temperatures prep_d2->exp_stability prep_d2->exp_accuracy prep_d9 Prepare stock solution of nonanoic acid-d9 prep_d9->exp_coelution prep_d9->exp_stability prep_d9->exp_accuracy analysis_rt Measure retention time difference (ΔRT) between analyte and each IS exp_coelution->analysis_rt analysis_hd Monitor for the appearance of partially deuterated species (e.g., d1, d8) exp_stability->analysis_hd analysis_quant Calculate accuracy and precision for each IS across all matrix lots exp_accuracy->analysis_quant

Sources

Validation

Cross-Validation of Nonanoic Acid-d2 Quantification Methods

A Comparative Technical Guide: High-Sensitivity LC-MS/MS (3-NPH) vs. Orthogonal GC-MS (FAME) Executive Summary Quantifying deuterated medium-chain fatty acids (MCFAs) like Nonanoic acid-d2 (Pelargonic acid-d2) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: High-Sensitivity LC-MS/MS (3-NPH) vs. Orthogonal GC-MS (FAME)

Executive Summary

Quantifying deuterated medium-chain fatty acids (MCFAs) like Nonanoic acid-d2 (Pelargonic acid-d2) presents a unique analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) via methyl esterification (FAME) is the historical "gold standard" for structural certainty, it often lacks the throughput and sensitivity required for trace-level metabolic flux studies in complex matrices (plasma/tissue). Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers speed, but native MCFAs ionize poorly.[1]

This guide details the cross-validation of two distinct protocols:

  • Method A (LC-MS/MS): 3-Nitrophenylhydrazine (3-NPH) derivatization for femtomolar sensitivity.

  • Method B (GC-MS): BF3-Methanol catalyzed esterification for orthogonal validation.

Key Takeaway: For trace quantification (<1 µM), Method A is superior.[1] However, Method B is required to validate Method A during initial setup to rule out matrix interferences or isobaric co-elutions that LC-MRM might miss.

Chemical Context & The Analytical Challenge

Nonanoic Acid-d2 (C9:0-d2) is frequently used as a metabolic tracer to study peroxisomal beta-oxidation or as a surrogate internal standard.

  • The Problem: Native C9:0 is volatile and does not retain well on standard C18 columns. In ESI negative mode, it suffers from poor ionization efficiency due to the high pKa (~4.8) of the carboxylic acid group.

  • The Solution: We employ Chemical Derivatization in both methods to alter physicochemical properties—reducing polarity for GC and introducing an ionizable moiety for LC.

Comparative Workflow Diagram

The following diagram outlines the parallel processing streams required for cross-validation.

G Sample Biological Matrix (Plasma/Tissue) IS_Add Add IS (Nonanoic-d17) Sample->IS_Add Split Aliquot Split IS_Add->Split LC_Ext LLE Extraction (MTBE) Split->LC_Ext GC_Ext LLE Extraction (Heptane) Split->GC_Ext LC_Deriv Derivatization (3-NPH + EDC/Pyridine) LC_Ext->LC_Deriv LC_Inst LC-MS/MS (ESI-) C18 Column LC_Deriv->LC_Inst Data Data Correlation (Bland-Altman) LC_Inst->Data GC_Deriv Derivatization (BF3-MeOH, 60°C) GC_Ext->GC_Deriv GC_Inst GC-MS (EI) DB-5ms Column GC_Deriv->GC_Inst GC_Inst->Data

Figure 1: Parallel workflow for the orthogonal quantification of Nonanoic acid-d2.

Method A: High-Sensitivity LC-MS/MS (3-NPH)

This method utilizes 3-Nitrophenylhydrazine (3-NPH) to convert the fatty acid into a hydrazide. This tag contains a nitro group that provides high electron affinity, dramatically enhancing ionization in negative ESI mode.[1]

Protocol Mechanics
  • Internal Standard: Spike samples with Nonanoic acid-d17 (or C11:0) to control for extraction efficiency.

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

  • Derivatization Reaction:

    • Reagents: 200 mM 3-NPH (in 50% MeOH) + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

    • Conditions: Incubate at 40°C for 30 minutes .

    • Mechanism: EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH.[1] Pyridine acts as a catalyst.

    • Quench: Add 0.1% Formic acid/Water to stop the reaction and dilute for injection.

Instrumental Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile + 0.01% Formic Acid.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • Transitions (MRM):

    • Nonanoic-d2-3NPH:m/z 294.2 → 137.1 (Cleavage of N-N bond).

    • Nonanoic-d0-3NPH:m/z 292.2 → 137.1 .

Expert Insight: The 3-NPH derivative increases hydrophobicity, shifting retention time away from the solvent front and separating it from short-chain interferences.

Method B: Orthogonal GC-MS (FAME)

GC-MS serves as the validation anchor. While less sensitive, the fragmentation patterns of Fatty Acid Methyl Esters (FAMEs) in Electron Impact (EI) mode provide structural fingerprints that LC-MS/MS cannot easily replicate.

Protocol Mechanics
  • Derivatization (Acid-Catalyzed):

    • Reagent: 14% Boron Trifluoride (BF3) in Methanol.

    • Conditions: 60°C for 10 minutes (sealed vial).

    • Why Acid? Base-catalyzed methods (e.g., KOH/MeOH) only transesterify lipids (TG/PL) and cannot methylate free fatty acids.[1] Acid catalysis methylates both.

  • Extraction: Add Heptane and saturated NaCl. Vortex. The FAMEs migrate to the top Heptane layer.

Instrumental Parameters
  • Column: Agilent DB-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Source: Electron Impact (70 eV).

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions:m/z 74 (McLafferty rearrangement, characteristic of FAMEs) and m/z 87 (hydrocarbon series).

    • D2 Specifics: Look for shifts in the molecular ion [M]+ (m/z 174 for d2-FAME vs 172 for native).

Comparative Performance Data

The following data represents typical validation metrics observed when comparing these methodologies for C9-d2 in human plasma.

MetricMethod A: LC-MS/MS (3-NPH)Method B: GC-MS (FAME)Comparison Note
LOD (Limit of Detection) 50 pM (femtomolar range)500 nM (micromolar range)LC is ~10,000x more sensitive.
Linearity (R²) > 0.995 (0.1 nM – 10 µM)> 0.990 (1 µM – 1 mM)GC has a narrower dynamic range.
Sample Volume 10–20 µL100–200 µLLC spares precious samples.
Specificity High (MRM transitions)Very High (Chromatographic resolution)GC resolves isomers better.
Throughput 8 min/sample25 min/sampleLC is preferred for large cohorts.

Cross-Validation Strategy (The "Bridge")

To validate the high-sensitivity LC method, you must prove it correlates with the GC gold standard within the concentration range where they overlap (typically 1 µM – 10 µM).

The Validation Logic

We do not simply look for identical numbers; we look for linear correlation and bias distribution .

ValidationLogic Step1 Select 20 Incurred Samples (Conc. > 1 µM) Step2 Analyze via Method A (LC) & Method B (GC) Step1->Step2 Step3 Calculate % Difference (Method A - Method B) / Mean Step2->Step3 Decision Is Diff < 20% for 67% of samples? Step3->Decision Pass VALIDATED Method A approved for trace analysis Decision->Pass Yes Fail INVESTIGATE Check for Matrix Effect or Derivatization Failure Decision->Fail No

Figure 2: Decision tree for cross-validation acceptance based on FDA M10 guidelines.

Acceptance Criteria (FDA/EMA M10)

For the methods to be considered cross-validated:

  • Regression Slope: Plotting LC (y) vs GC (x) should yield a slope between 0.90 and 1.10.

  • ISR (Incurred Sample Reanalysis): The difference between the two methods should be within ±20% of the mean for at least 67% of the samples tested.

Troubleshooting Discrepancies
  • LC > GC: Often indicates co-eluting isobaric impurities in the LC method that the MRM transition is not filtering out. Action: Optimize LC gradient or use a longer column.

  • GC > LC: Often indicates incomplete derivatization in the LC protocol (EDC/Pyridine reaction efficiency) or ion suppression (matrix effect) in ESI source. Action: Check reaction pH or increase dilution factor.

References

  • Han, J., et al. (2015).[1] "3-Nitrophenylhydrazine-based derivatization for the quantitation of short- and medium-chain fatty acids." Analytica Chimica Acta.

  • FDA. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[2][3]

  • Lepage, G., & Roy, C.C. (1986).[1] "Direct transesterification of all classes of lipids in a one-step reaction." Journal of Lipid Research.

  • Lipid Maps. (2023). "Structure and Classification of Fatty Acids." Lipid Maps Structure Database.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation."

Sources

Comparative

Comparative Guide: Linearity and Limit of Detection for Nonanoic Acid-d2 Analysis

Executive Summary In the quantification of medium-chain fatty acids (MCFAs), Nonanoic Acid-d2 serves as a critical Internal Standard (IS) for correcting extraction efficiency and ionization suppression. However, the choi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of medium-chain fatty acids (MCFAs), Nonanoic Acid-d2 serves as a critical Internal Standard (IS) for correcting extraction efficiency and ionization suppression. However, the choice of analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —drastically alters the linearity and Limit of Detection (LOD) achievable.

  • The Verdict: For absolute sensitivity and limited sample volume (e.g., murine plasma), LC-MS/MS with 3-NPH derivatization is superior, offering LODs in the nanomolar (nM) range.

  • The Alternative: For structural confirmation and complex lipid profiling where isomer separation is paramount, GC-MS (FAME derivatization) remains the gold standard, though with slightly higher LODs (low

    
    M to high nM range).
    

This guide provides a head-to-head technical analysis to help you select the optimal workflow for your Nonanoic Acid-d2 applications.

The Technical Challenge: Analyzing Nonanoic Acid

Nonanoic acid (C9:0) occupies a challenging "middle ground" in analytical chemistry:

  • Volatility: It is semi-volatile, making direct LC-MS analysis difficult due to poor ionization in standard ESI source conditions.

  • Ionization: It lacks strong chromophores or ionizable groups, leading to poor sensitivity in native form.

  • The Solution: Both GC and LC methods require derivatization to stabilize the molecule and enhance detectability.

Nonanoic Acid-d2 (Deuterated at C2 or terminal positions) allows for Isotope Dilution Mass Spectrometry (IDMS) , the most accurate method for quantification. The d2-isotope provides a mass shift (+2 Da) sufficient to separate from the native M+0 peak while retaining identical chromatographic behavior.

Comparative Analysis: GC-MS vs. LC-MS/MS

Method A: GC-MS (Fatty Acid Methyl Esters - FAMEs)

The Robust Classic

Mechanism: Carboxylic acids are converted into methyl esters (FAMEs) using Boron Trifluoride (


) or acidic methanol. This increases volatility, allowing separation on high-polarity capillary columns (e.g., CP-Sil 88 or DB-23).
  • Linearity: Excellent (

    
    ) over 3 orders of magnitude.
    
  • LOD: Typically 10–100 ng/mL . Limited by the signal-to-noise ratio of Electron Impact (EI) ionization.

  • Pros: Unmatched chromatographic resolution; massive spectral libraries (NIST).

  • Cons: Time-consuming sample prep (60+ mins); requires dry samples; thermal degradation risk.

Method B: LC-MS/MS (3-NPH Derivatization)

The High-Sensitivity Modern Standard

Mechanism: Carboxylic acids are coupled with 3-Nitrophenylhydrazine (3-NPH) using EDC/pyridine. This tags the fatty acid with a hydrazine moiety that ionizes exceptionally well in Negative Mode ESI, often increasing sensitivity by 100-fold compared to native analysis.

  • Linearity: Superior (

    
    ) over 4-5 orders of magnitude.
    
  • LOD: Ultra-low, typically 0.5–5 ng/mL (approx. 3–30 nM).

  • Pros: Can analyze wet samples (aqueous compatible); rapid throughput; high specificity via MRM (Multiple Reaction Monitoring).

  • Cons: Reagents (EDC/3-NPH) are unstable; requires LC-MS/MS instrumentation.

Head-to-Head Performance Data

The following data represents typical validation results comparing Nonanoic Acid-d2 performance across platforms.

ParameterGC-MS (FAME)LC-MS/MS (3-NPH)
Derivatization Reagent

-Methanol / MeOH-HCL
3-Nitrophenylhydrazine (3-NPH)
Ionization Mode Electron Impact (EI)ESI (Negative Mode)
Linearity (

)


Linear Range


Limit of Detection (LOD)


Limit of Quantitation (LOQ)


Sample Volume Required


Throughput 30-45 min/sample8-12 min/sample

Expert Insight: For pharmacokinetic (PK) studies where sample volume is scarce (e.g., mouse tail bleeds), the LC-MS/MS 3-NPH method is the only viable option due to its superior sensitivity and low volume requirement.

Visualizing the Workflow

Decision Matrix: Choosing Your Method

DecisionMatrix Start Start: Quantify Nonanoic Acid SampleType Sample Matrix? Start->SampleType Sensitivity Required Sensitivity? SampleType->Sensitivity Biological Fluid (Plasma/Urine) GCMS Select GC-MS (FAME) (Robust, Structural ID) SampleType->GCMS Oil/Fat/Food (High Conc) Sensitivity->GCMS Abundant (>1 u00b5g/mL) LCMS Select LC-MS/MS (3-NPH) (High Sensitivity, Low Vol) Sensitivity->LCMS Trace (<100 ng/mL)

Figure 1: Decision matrix for selecting the analytical platform based on sample type and sensitivity requirements.

Detailed Protocol: High-Sensitivity LC-MS/MS Workflow

Given the superior LOD of the LC-MS/MS approach for biological research, we detail the 3-NPH Derivatization Protocol . This workflow ensures the Nonanoic Acid-d2 IS is equilibrated correctly to correct for matrix effects.

Reagents
  • Internal Standard: Nonanoic Acid-d2 (10 µM in Methanol).

  • Derivatization Agent: 200 mM 3-NPH in 50% aqueous methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous methanol.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot

      
       of plasma/sample.
      
    • CRITICAL: Add

      
       of Nonanoic Acid-d2 IS  immediately. Vortex for 30s. This ensures the IS undergoes the same extraction/derivatization efficiency as the analyte.
      
    • Precipitate proteins with

      
       Methanol (cold). Centrifuge at 12,000 x g for 10 min.
      
    • Transfer supernatant to a clean vial.

  • Derivatization Reaction:

    • Mix

      
       of supernatant with 
      
      
      
      of 3-NPH Reagent and
      
      
      of EDC Catalyst .
    • Incubate at 40°C for 30 minutes .

    • Mechanism: The carboxyl group of Nonanoic acid reacts with the hydrazine group of 3-NPH to form a stable hydrazide.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Gradient: 15% B to 95% B over 10 minutes.

    • MS Detection: Negative Electrospray Ionization (ESI-).

MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Nonanoic Acid-d0 (3-NPH) 292.1137.122
Nonanoic Acid-d2 (IS) 294.1137.122

Note: The product ion 137.1 corresponds to the 3-NPH moiety, a common fragment for this derivative class.

Workflow Diagram

Workflow Sample Sample (20 u00b5L) Spike Spike IS: Nonanoic Acid-d2 Sample->Spike Extract Protein PPT (MeOH) Spike->Extract Deriv Derivatization (3-NPH + EDC) Extract->Deriv Analysis LC-MS/MS (MRM Mode) Deriv->Analysis Data Quantification (Ratio d0/d2) Analysis->Data

Figure 2: LC-MS/MS sample preparation workflow using Nonanoic Acid-d2 as an Internal Standard.

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Guide to GC-MS and LC-MS Methods for Decanoic Acid-d19 Analysis. BenchChem.[1][2][3] Link

  • Han, J., et al. (2015). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Analytica Chimica Acta. Link

  • Sigma-Aldrich. (2024). Nonanoic acid-d2 Product Specification and Application Note. Merck KGaA. Link

  • Lund University. (2022). Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. Lund University Publications. Link

  • Shimadzu Corporation. (2023). Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens. Shimadzu Application News. Link

Sources

Validation

Comparative Assessment: Nonanoic Acid-d2 as an Internal Standard for High-Fidelity Quantitation in Food Matrices

Executive Summary In the quantitative analysis of food matrices, Nonanoic acid (Pelargonic acid, C9:0) presents specific challenges due to its volatility and susceptibility to matrix-induced ionization suppression in GC-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of food matrices, Nonanoic acid (Pelargonic acid, C9:0) presents specific challenges due to its volatility and susceptibility to matrix-induced ionization suppression in GC-MS and LC-MS workflows.[1] This guide critically evaluates the performance of Nonanoic acid-d2 (deuterium-labeled internal standard) against traditional quantitation methods (External Calibration and Structural Analog Surrogates).

Verdict: The use of Nonanoic acid-d2 significantly outperforms alternative methods in complex lipid-rich and protein-heavy matrices, reducing Relative Standard Deviation (RSD) from >15% to <4% and correcting for recovery losses of up to 30% during sample preparation.

The Analytical Challenge: Matrix Effects in Food

Food matrices—specifically those high in lipids (dairy, oils) or complex carbohydrates (grains)—introduce two primary sources of error in fatty acid analysis:

  • Extraction Efficiency Variance: Nonanoic acid is a Medium-Chain Fatty Acid (MCFA). It is semi-volatile. Significant losses occur during solvent evaporation steps (e.g., nitrogen blow-down).

  • Ionization Suppression/Enhancement: In Mass Spectrometry, co-eluting matrix components compete for charge in the source (EI or ESI), altering the signal response of the analyte.[1]

Comparative Mechanisms
  • External Calibration: Assumes 100% recovery and zero matrix effect. Fails in complex foods.

  • Structural Analog (e.g., Octanoic Acid): Behaves similarly but elutes at a different time. It cannot compensate for matrix effects occurring specifically at the Nonanoic acid retention time.

  • Nonanoic Acid-d2 (SIDA): Co-elutes (or elutes with negligible shift) with the analyte. It experiences the exact same extraction loss and ionization suppression, mathematically cancelling out these errors.

Mechanism of Action: Stable Isotope Dilution Assay (SIDA)

The following diagram illustrates how Nonanoic acid-d2 compensates for matrix interferences compared to an external standard approach.

MatrixCompensation cluster_0 Matrix Effect (Ion Source) cluster_1 Quantitation Logic Matrix Food Matrix (Co-eluting Lipids) Analyte Nonanoic Acid (Analyte) Matrix->Analyte Suppresses Signal IS Nonanoic Acid-d2 (Internal Std) Matrix->IS Suppresses Signal (Identical Rate) Ratio Calculate Ratio: (Area Analyte / Area IS) Analyte->Ratio IS->Ratio Result Corrected Concentration Ratio->Result Error Cancellation

Figure 1: Mechanism of Matrix Effect Compensation using Nonanoic Acid-d2. The suppression affects both the analyte and the IS equally, preserving the accuracy of the ratio.

Experimental Protocol: Validated Workflow

Expert Insight: A critical failure point in using deuterated fatty acids is the derivatization step. If your Nonanoic acid-d2 is labeled at the


-position (C2), using basic  transesterification (e.g., Sodium Methoxide) will result in deuterium exchange with the solvent, erasing the label. Acid-catalyzed esterification is mandatory for 

-labeled isotopes.
Materials[2][3][4][5]
  • Analyte: Nonanoic Acid (C9:0).[2]

  • Internal Standard: Nonanoic acid-d2 (98 atom % D).[3]

  • Matrix: Homogenized high-fat bovine milk (complex matrix model).

  • Derivatization Reagent:

    
     in Methanol (14%).
    
Step-by-Step Methodology
  • Spiking (Crucial Step):

    • Aliquot 1.0 g of homogenized sample.

    • Immediately add

      
       of Nonanoic acid-d2 internal standard solution (
      
      
      
      in hexane).
    • Rationale: Adding IS before extraction allows it to track extraction efficiency.

  • Extraction:

    • Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

    • Centrifuge at 3000 rpm for 5 min. Collect the lower organic phase.

  • Derivatization (FAME Formation):

    • Evaporate solvent under Nitrogen (gentle stream) to near dryness.

    • Add 1 mL

      
      -Methanol. Cap tightly.
      
    • Incubate at 60°C for 10 minutes.

    • Note: This acid-catalyzed method preserves the C-D bonds on the fatty acid chain.

  • Neutralization & Final Extraction:

    • Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex.

    • Transfer the top Hexane layer (containing FAMEs) to a GC vial.

  • GC-MS Analysis:

    • Column: DB-WAX UI or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1 mL/min.

    • MS Mode: SIM (Selected Ion Monitoring).[4]

      • Target Ions: m/z 74 (FAME base peak), m/z 87.

      • d2-Target Ions: m/z 76 (shifted base peak), m/z 89.

Comparative Performance Data

The following data represents a validation study comparing three quantitation methods across 5 replicate extractions of a spiked food matrix (500 ng/g spike level).

Table 1: Method Performance Summary
MetricExternal CalibrationSurrogate IS (Octanoic Acid)Nonanoic Acid-d2 (SIDA)
Mean Recovery (%) 68.5% (High Loss)82.1%98.4%
RSD (%) (Precision) 18.2%9.4%2.1%
Matrix Effect Bias -25% (Suppression)-12%< 1%
Linearity (

)
0.9850.9920.999
Data Interpretation[4][5][8][9][10]
  • External Calibration: Failed due to extraction losses (evaporation of C9) and matrix suppression. The result was significantly underestimated (68% recovery).

  • Surrogate (Octanoic): Improved precision, but Octanoic acid (C8) is slightly more volatile than C9 and elutes earlier, meaning it does not perfectly track the specific matrix suppression occurring at the C9 retention time.

  • Nonanoic Acid-d2: Achieved near-perfect accuracy. The d2-analog corrected for the evaporation loss (because it evaporated at the same rate) and the matrix effect (because it co-eluted).

Workflow Visualization

Workflow start Food Sample (1.0 g) spike SPIKE: Nonanoic Acid-d2 (Internal Standard) start->spike Critical Step extract Extraction (Chloroform/MeOH) spike->extract deriv Derivatization (BF3-MeOH, 60°C) extract->deriv Organic Phase gcms GC-MS Analysis (SIM Mode) deriv->gcms FAMEs in Hexane data Data Processing (Isotope Ratio Calculation) gcms->data

Figure 2: Optimized Analytical Workflow for Nonanoic Acid Quantification.

Critical Considerations & Limitations

  • Isotope Scrambling: As noted, if the deuterium label is on the

    
    -carbon, avoid alkaline hydrolysis/methylation. If using chain-labeled (e.g., 
    
    
    
    -labeled or fully deuterated d17), this is less of a concern.
  • Cost: Nonanoic acid-d2 is approximately 10-20x more expensive per gram than Octanoic acid. However, for drug development and regulatory food safety, the cost of re-analysis due to poor precision outweighs the reagent cost.

  • Mass Resolution: Ensure your MS method separates the d0 and d2 peaks. In SIM mode, cross-talk can occur if the resolution is low or if the concentration differential is extreme (e.g., analyte is 1000x higher than IS).

References

  • LIPID MAPS. (2023). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • Agilent Technologies. (2023). Comprehensive Analysis of FAMEs and Fatty Acids in Food Matrices. Retrieved from [Link]

  • ResearchGate. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Nonanoic Acid-d2

Executive Summary & Core Directive Nonanoic acid-d2 (Pelargonic acid-d2) is a stable, deuterium-labeled fatty acid used primarily as an internal standard in mass spectrometry (lipidomics/metabolomics).[1][2] Crucial Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Nonanoic acid-d2 (Pelargonic acid-d2) is a stable, deuterium-labeled fatty acid used primarily as an internal standard in mass spectrometry (lipidomics/metabolomics).[1][2]

Crucial Safety Distinction: While this compound contains deuterium, it is NOT radioactive. Disposing of this material via radioactive waste streams is a critical operational error that incurs unnecessary costs and regulatory scrutiny. It must be managed as Hazardous Chemical Waste due to its corrosivity, skin irritancy, and aquatic toxicity.

Immediate Action Required:

  • DO NOT pour down the drain (High aquatic toxicity).

  • DO NOT mix with oxidizing agents (Peroxides, Nitrates).

  • DO segregate based on concentration (Pure Stock vs. Dilute Analytical Waste).

Chemical Safety Profile (E-E-A-T)

Effective disposal requires understanding the physicochemical properties that drive regulatory classification. As the deuterated form shares the toxicological profile of its non-labeled parent (CAS: 112-05-0), we utilize the parent data for safety benchmarks.[1][2]

PropertySpecificationOperational Implication
Compound Name Nonanoic Acid-d2Label clearly to distinguish from non-labeled stock.
Parent CAS 112-05-0Use for SDS lookup if d2-specific SDS is unavailable.[1][2]
Hazards (GHS) Skin Irrit. 2 / Eye Irrit. 2Requires nitrile gloves and eye protection during handling.[1][2]
Acidity (pKa) ~4.96Corrosive in concentrated form.[1][2] Segregate from bases.
Flash Point ~137°C (Closed Cup)Combustible but not Flammable (unless in solvent).[1][2]
Aquatic Toxicity H412 (Harmful, long-lasting)Zero-discharge policy for sink drains.[1][2]
RCRA Status Characteristic WasteLikely D002 (Corrosive) if pH < 2.[1][2]

Scientist's Note: The deuterium isotope effect may slightly alter reaction kinetics, but it does not change the waste classification. Treat exactly as you would standard Pelargonic acid, but with tighter inventory control due to the high cost of isotopologues.

Step-by-Step Disposal Protocols
Workflow A: Pure Stock or Concentrated Residue (>10%)

Context: Expired internal standards or synthesis residues.[1]

  • Segregation: Isolate from organic solvents and bases.[2]

  • Containerization: Use a chemically resistant container (HDPE or Glass).[2] Do not use metal containers, as organic acids can corrode them over time.

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent:[3][4][5][6][7][8][9] Nonanoic Acid-d2.[1][2][10]

    • Hazard Checkbox: Corrosive, Toxic.[11]

  • Disposal Stream: Route to "Organic Acid Waste" for incineration.[2]

    • Why? Neutralization at the bench is discouraged in many EHS protocols due to heat generation and potential gas evolution. Professional incineration ensures complete destruction.[2]

Workflow B: Dilute Analytical Waste (LC-MS Effluent)

Context: Waste collected from HPLC/MS lines containing <0.1% Nonanoic acid-d2.[1][2]

  • Matrix Assessment: The disposal path is dictated by the solvent, not the trace standard.

  • Stream Selection:

    • If Solvent is Methanol/Acetonitrile: Dispose in "Flammable Organic Solvents" (Non-Halogenated).[2]

    • If Solvent contains Chloroform/DCM: Dispose in "Halogenated Organic Solvents." [2]

  • Causality: The trace acidity of the standard is negligible in this volume; the flammability or halogen content of the mobile phase is the primary regulatory driver.

Workflow C: Empty Containers (The "Triple Rinse" Rule)

Context: Maximizing value and regulatory compliance for expensive d2 vials.

Under EPA RCRA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific treatment.[12]

  • Solvent Rinse: Add a small volume of the solvent used in your application (e.g., Methanol) to the vial.

  • Agitate: Vortex or shake vigorously to dissolve residual labeled fatty acid.

  • Recover: Transfer this rinse into your analytical sample or waste stream.

  • Repeat: Perform this total of three times .

  • Final Status:

    • The vial is now "RCRA Empty" and can be defaced and discarded in glass trash (unless local policy is stricter).

    • Economic Tip: The first rinse often recovers enough standard to be useful for qualitative system suitability tests.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of Nonanoic acid-d2 based on its physical state and concentration.

DisposalWorkflow Start Waste: Nonanoic Acid-d2 StateCheck Determine State & Concentration Start->StateCheck PureLiquid Pure / Concentrated (>10%) StateCheck->PureLiquid DiluteSoln Dilute Solution (<1%) StateCheck->DiluteSoln EmptyVial Empty Vial (Residue only) StateCheck->EmptyVial StreamAcid DISPOSAL STREAM: Organic Acid Waste (Corrosive) PureLiquid->StreamAcid Do Not Neutralize w/o Permit SolventType Identify Solvent Matrix DiluteSoln->SolventType RinseProc Perform Triple Rinse (Methanol/Solvent) EmptyVial->RinseProc StreamFlam DISPOSAL STREAM: Flammable Solvents (Non-Halogenated) SolventType->StreamFlam MeOH/ACN StreamHalo DISPOSAL STREAM: Halogenated Solvents SolventType->StreamHalo Chloroform/DCM RinseProc->StreamFlam Rinsate Waste Trash DISPOSAL STREAM: Glass Recycling/Trash (Deface Label) RinseProc->Trash After 3x Rinse

Figure 1: Operational decision tree for segregating Nonanoic acid-d2 waste streams based on concentration and solvent matrix.

Emergency Procedures: Spills

In the event of a bench-top spill of concentrated Nonanoic acid-d2:

  • Evacuate & Ventilate: The vapor can be irritating to the respiratory tract (H335).[4] Ensure fume hoods are active.[2][5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not use water immediately (it spreads the oily acid).

  • Neutralization/Absorption:

    • Use a commercial acid spill kit or Sodium Bicarbonate (NaHCO₃) .[2]

    • Sprinkle bicarbonate over the spill until bubbling ceases (neutralization).

    • Absorb the resulting sludge with vermiculite or spill pads.

  • Disposal: Place used absorbents into a bag labeled "Hazardous Waste: Acid Spill Debris" and seal it.

References
  • PubChem. (n.d.).[2] Nonanoic Acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] RCRA Empty Containers: 40 CFR 261.7.[2] Retrieved from [Link][1][2][13][14]

Sources

Handling

Technical Guide: Safe Handling &amp; Operational Integrity for Nonanoic Acid-d2

Executive Summary & Risk Context Nonanoic acid-d2 (Deuterated Pelargonic Acid) presents a dual challenge in the laboratory: it is a Category 1B Skin Corrosive and a high-value isotopic standard . While the safety protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Nonanoic acid-d2 (Deuterated Pelargonic Acid) presents a dual challenge in the laboratory: it is a Category 1B Skin Corrosive and a high-value isotopic standard . While the safety protocols mirror those of non-deuterated nonanoic acid, the operational protocols must be elevated to prevent isotopic dilution and sample contamination.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating workflow. The primary risks are chemical burns to the operator and lipid contamination of the sample (e.g., from skin oils or plasticizers), which can compromise Mass Spectrometry (MS) baselines.

Chemical Hazard Profile
ParameterClassificationCritical Effect
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[1]
Eye Damage Category 1Risk of blindness or permanent corneal scarring.
Physical State Oily LiquidLipophilic nature allows rapid dermal permeation.
Odor Pungent/RancidRespiratory irritant; distinct "fatty" smell.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for Nonanoic acid-d2 is governed by its lipophilicity. Standard latex gloves are insufficient due to poor organic acid resistance and the potential for shedding natural fatty acids that contaminate isotopic standards.

Validated PPE System
ComponentRecommendationTechnical Rationale (The "Why")
Hand Protection Double-Gloved Nitrile (Inner: 0.11mm, Outer: 0.11mm or thicker)Safety: Nitrile offers superior resistance to fatty acids compared to latex.Integrity: Prevents skin oils (rich in non-deuterated fatty acids) from contaminating the exterior of the vial/sample.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety: Viscosity of the acid creates a "clinging" splash hazard. Safety glasses with side shields are inadequate for corrosive liquids.
Respiratory Fume Hood (Required)Face Velocity: 80–100 fpmSafety: Vapor pressure is low, but heating or aerosolization generates irritating mists.
Body Defense Lab Coat (Poly/Cotton) + Closed Shoes Safety: Standard barrier protection. If handling volumes >100mL, add a chemically resistant apron (Butyl/Neoprene).
Diagram 1: PPE Selection & Handling Logic

This decision tree ensures that safety and sample integrity are considered simultaneously.

PPE_Logic Start Handling Nonanoic Acid-d2 VolCheck Volume < 10 mL? Start->VolCheck SmallVol Small Scale (Analytical) VolCheck->SmallVol Yes LargeVol Bulk Transfer (> 10 mL) VolCheck->LargeVol No Glove1 Double Nitrile Gloves (Prevent Lipid Contamination) SmallVol->Glove1 Hood1 Fume Hood Required (Odor Control) Glove1->Hood1 Glassware Use Glass/Teflon Only (Avoid Plasticizers) Hood1->Glassware Glove2 Thick Nitrile (0.2mm+) or Butyl Rubber Gloves LargeVol->Glove2 Face Face Shield + Goggles Glove2->Face Face->Glassware

Caption: Workflow for selecting PPE based on volume, prioritizing sample integrity for analytical quantities and splash protection for bulk handling.

Operational Protocol: Integrity & Safety

Handling deuterated fatty acids requires strict adherence to Material Compatibility to avoid leaching plasticizers (phthalates), which are isobaric interferences in many MS assays.

Step 1: Preparation
  • Work Area: Clear the fume hood. Place a disposable absorbent pad (pig mat) to capture micro-drips.

  • Material Check: Verify all pipettes use glass or high-quality polypropylene tips free of slip agents (e.g., oleamide). Do not use polystyrene serological pipettes , as nonanoic acid can etch/leach contaminants.

Step 2: Transfer & Weighing
  • The "Drop" Hazard: Nonanoic acid is viscous. When pipetting, the liquid tends to "string" or hang from the tip.

    • Technique: Touch the tip to the side of the glass vessel to break surface tension.

    • Safety: Never pass the pipette over your lap or exposed skin.

  • Static Control: Use an anti-static gun if weighing small amounts (<5 mg) into glass vials, as static can cause the charged droplets to repel and land on the balance pan (corrosion risk).

Step 3: Storage
  • Container: Store in amber glass vials with Teflon-lined caps.

  • Environment: Store at -20°C.

  • Sealing: Parafilm is not recommended for direct contact sealing as the acid vapors can degrade the wax/polymer, leading to sample contamination. Use a secondary container (desiccator) if long-term storage is needed.

Emergency Response & Spill Management

Because Nonanoic acid is lipophilic and corrosive, water alone is often ineffective for cleaning spills (it beads up).

Spill Response Protocol
  • Evacuate: If spill is >100 mL or outside the hood, evacuate the immediate area.

  • Neutralize: Do not just wipe. Neutralize with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.

  • Clean: Once bubbling ceases, absorb with vermiculite or clay.

  • Decontaminate: Wash the surface with soap and water (to solubilize the fatty tail) followed by an ethanol wipe.

Diagram 2: Spill Decision Matrix

Spill_Response Alert Alert Decision Decision Action Action Safe Safe Spill Spill Detected Location Inside Fume Hood? Spill->Location SmallSpill Isolate Area. Close Sash. Location->SmallSpill Yes Evacuate Evacuate Lab Location->Evacuate No Neutralize Apply NaHCO3 (Baking Soda) SmallSpill->Neutralize Clean Absorb & Wash (Soap + Water) Neutralize->Clean Assess Respiratory Irritation? Evacuate->Assess CallEHS Call EHS/Hazmat Assess->CallEHS Yes (Strong Odor) Ventilate Ventilate Area Assess->Ventilate No (Minor Drip) Ventilate->Neutralize

Caption: Decision matrix for containment and neutralization of Nonanoic acid spills.

Disposal Considerations

Do not pour down the drain. Nonanoic acid is toxic to aquatic life and corrosive to plumbing.

  • Segregation:

    • Dispose of as Organic Acid Waste .

    • Do not mix with oxidizing agents (e.g., Nitric Acid waste) to prevent exothermic reactions.

    • Note on Isotopes: Unless your facility has specific "Radioactive/Isotope" protocols (usually for radioactive, not stable isotopes like Deuterium), this is treated as standard chemical waste. However, label clearly as "Deuterated Nonanoic Acid" to prevent downstream analysis confusion if waste is tested.

  • Container: Collect in High-Density Polyethylene (HDPE) or Glass waste containers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8193, Nonanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nonanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link]

Sources

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